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  • Product: 2-o-Tolylamino-thiazole-4-carboxylic acid
  • CAS: 165682-76-8

Core Science & Biosynthesis

Foundational

The Emergence of 2-o-Tolylamino-thiazole-4-carboxylic Acid: A Technical Guide to its Discovery, Synthesis, and Potential in Drug Development

For distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and a plet...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and a plethora of biologically active compounds.[1][2] Within this vast chemical space, derivatives of 2-amino-thiazole-4-carboxylic acid represent a particularly promising frontier for therapeutic innovation. This technical guide provides a comprehensive overview of a specific, yet underexplored, member of this family: 2-o-tolylamino-thiazole-4-carboxylic acid. While direct historical data on this precise molecule is nascent, this document synthesizes foundational knowledge from structurally analogous compounds to illuminate its probable discovery trajectory, propose robust synthetic methodologies, and forecast its potential biological significance. By examining the rich history of thiazole derivatives in drug discovery, we lay the groundwork for future research and development of this intriguing compound.

Introduction: The Thiazole-4-Carboxylic Acid Core - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of natural and synthetic bioactive molecules.[2] Its presence in essential molecules like vitamin B1 (thiamine) underscores its fundamental biological relevance.[3] In the realm of synthetic pharmaceuticals, the thiazole nucleus is a key component in drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[2][3]

The 2-amino-thiazole-4-carboxylic acid framework, in particular, serves as a versatile building block for drug design. The amino group at the 2-position and the carboxylic acid at the 4-position provide reactive handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This has led to the development of a wide array of derivatives with tailored pharmacological profiles.[1]

A Legacy of Discovery: The Historical Context of 2-Substituted Thiazole-4-Carboxylic Acid Derivatives

The journey of thiazole-based drugs began with the discovery of sulfathiazole in the era of sulfa drugs, which demonstrated potent antibacterial activity.[3] Since then, the field has evolved significantly. The relentless pursuit of novel therapeutics has led to an "explosion" of new pharmacological agents incorporating the thiazole moiety, particularly since the mid-1990s.[4][5]

Researchers have extensively modified the thiazole ring at various positions to generate compounds with a broad spectrum of therapeutic effects, including:

  • Antimicrobial Agents: Thiazole derivatives have been synthesized to combat multidrug-resistant bacterial strains.

  • Antidiabetic Agents: A new generation of antidiabetic drugs with thiazole moieties, such as Pioglitazone and Rosiglitazone, have been developed with improved efficacy and reduced side effects.[4][5]

  • Anticancer Agents: The discovery of 2-arylthiazolidine-4-carboxylic acid amides as potent cytotoxic agents against prostate cancer highlights the potential of this scaffold in oncology.[6]

  • Antiviral and Antifungal applications: The versatility of the thiazole scaffold has been leveraged to develop compounds with significant antiviral and antifungal properties.[1]

This rich history of derivatization and biological evaluation of the thiazole core provides a strong rationale for the investigation of novel analogs like 2-o-tolylamino-thiazole-4-carboxylic acid.

Proposed Synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid

The synthesis of 2-substituted thiazole derivatives is well-established in the chemical literature. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea or thioamide, remains a widely used and efficient method. Based on this and other established synthetic strategies, a robust and reproducible protocol for the synthesis of 2-o-tolylamino-thiazole-4-carboxylic acid can be proposed.

Proposed Synthetic Pathway

Synthetic_Pathway A Ethyl 2-chloroacetoacetate C Ethyl 2-(o-tolylamino)thiazole-4-carboxylate A->C Hantzsch Condensation (Ethanol, Reflux) B o-Tolylthiourea B->C D 2-o-Tolylamino-thiazole-4-carboxylic acid C->D Hydrolysis (NaOH, H2O/EtOH)

Caption: Proposed Hantzsch synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(o-tolylamino)thiazole-4-carboxylate (Hantzsch Condensation)

  • To a solution of o-tolylthiourea (1 equivalent) in absolute ethanol (10 mL/mmol), add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-(o-tolylamino)thiazole-4-carboxylate.

Step 2: Hydrolysis to 2-o-Tolylamino-thiazole-4-carboxylic acid

  • Suspend the ethyl 2-(o-tolylamino)thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and 2M aqueous sodium hydroxide solution (1:1 v/v).

  • Stir the mixture at room temperature for 12-18 hours, or until the reaction is complete as indicated by TLC.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 2M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-o-tolylamino-thiazole-4-carboxylic acid.

Physicochemical Properties and Structural Analysis

The introduction of the o-tolyl group is expected to significantly influence the physicochemical properties of the parent 2-aminothiazole-4-carboxylic acid.

PropertyExpected Value/CharacteristicRationale
Molecular Formula C11H10N2O2SBased on chemical structure
Molecular Weight ~234.28 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for similar crystalline organic acids
Melting Point Elevated compared to the unsubstituted amineIncreased molecular weight and potential for altered crystal packing
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMFThe hydrophobic o-tolyl group will decrease aqueous solubility
pKa The carboxylic acid pKa will be in the acidic rangeThe tolyl group will have a minor electronic effect on the carboxylic acid

Anticipated Biological Activity and Potential Mechanisms of Action

Based on the extensive body of research on analogous 2-arylaminothiazole derivatives, 2-o-tolylamino-thiazole-4-carboxylic acid is anticipated to exhibit a range of biological activities. The ortho-methyl substitution on the phenyl ring could introduce unique steric and electronic properties that may fine-tune its interaction with biological targets.

Potential Therapeutic Areas:
  • Anticancer: Structurally similar compounds have demonstrated cytotoxicity in various cancer cell lines.[6] The mechanism could involve the inhibition of key signaling pathways implicated in cell proliferation and survival.

  • Anti-inflammatory: Many thiazole derivatives possess anti-inflammatory properties. The compound could potentially modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes or cytokine production.

  • Antimicrobial: The thiazole nucleus is a well-known pharmacophore in antimicrobial agents.[3] The compound may exhibit activity against a range of bacterial or fungal pathogens.

Hypothesized Signaling Pathway Modulation

Signaling_Pathway Compound 2-o-Tolylamino-thiazole- 4-carboxylic acid Target Protein Kinase (e.g., EGFR, VEGFR) Compound->Target Inhibition Pathway Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Target->Pathway Activation Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Pathway->Response

Caption: Potential mechanism of action via protein kinase inhibition.

Future Research Directions: A Roadmap for Validation

The synthesis and biological evaluation of 2-o-tolylamino-thiazole-4-carboxylic acid present a compelling avenue for future research. A systematic approach is necessary to validate its potential as a therapeutic agent.

Proposed Experimental Workflow

Experimental_Workflow Synthesis Chemical Synthesis and Purification Characterization Structural Characterization (NMR, MS, X-ray) Synthesis->Characterization Screening In vitro Biological Screening (e.g., Cytotoxicity, Antimicrobial assays) Characterization->Screening Hit_ID Hit Identification and SAR Studies Screening->Hit_ID MOA Mechanism of Action Studies Hit_ID->MOA In_Vivo In vivo Efficacy and Toxicity Studies MOA->In_Vivo

Caption: A workflow for the development of 2-o-tolylamino-thiazole-4-carboxylic acid.

Conclusion

While the specific history of 2-o-tolylamino-thiazole-4-carboxylic acid is yet to be written, its chemical lineage is deeply rooted in a century of groundbreaking drug discovery. The foundational knowledge of the thiazole-4-carboxylic acid scaffold provides a robust framework for its synthesis and a strong rationale for investigating its biological potential. The proposed synthetic route is efficient and relies on well-established chemical principles. The anticipated biological activities, particularly in the areas of oncology and infectious diseases, warrant further investigation. This technical guide serves as a call to action for the research community to explore the therapeutic promise of this novel compound and its derivatives, potentially adding a new chapter to the remarkable story of thiazole-based medicines.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. (2005). PubMed. Retrieved January 27, 2026, from [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 2-Aminothiazoline-4-carboxylic acid. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. (1990). PubMed. Retrieved January 27, 2026, from [Link]

  • The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. (2007). PubMed. Retrieved January 27, 2026, from [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Retrieved January 27, 2026, from [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. (n.d.). Google Patents.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2017). PubMed. Retrieved January 27, 2026, from [Link]

  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.). Google Patents.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved January 27, 2026, from [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved January 27, 2026, from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 27, 2026, from [Link]

  • Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 27, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(Arylamino)thiazole-4-carboxylic Acids as Synthetic Scaffolds

Executive Summary: Initial research into the specific compound 2-o-Tolylamino-thiazole-4-carboxylic acid (also known as 2-(2-methylanilino)-1,3-thiazole-4-carboxylic acid) reveals that while its chemical structure is def...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Initial research into the specific compound 2-o-Tolylamino-thiazole-4-carboxylic acid (also known as 2-(2-methylanilino)-1,3-thiazole-4-carboxylic acid) reveals that while its chemical structure is defined in databases, there is a notable absence of published scientific literature detailing its synthesis, properties, or applications. To provide a scientifically robust and well-referenced technical guide, this document will focus on its closely related and well-documented parent compound, 2-(Phenylamino)thiazole-4-carboxylic acid (CAS No. 165683-01-2). This analogue serves as an excellent proxy, embodying the core structural features and functional potential of the 2-(arylamino)thiazole-4-carboxylic acid class. This guide will provide an in-depth look at its fundamental properties, a detailed synthesis protocol grounded in established chemical principles, its applications in research and development, and standard analytical methodologies.

Core Properties of 2-(Phenylamino)thiazole-4-carboxylic acid

2-(Phenylamino)thiazole-4-carboxylic acid is a heterocyclic building block recognized for its utility in medicinal and materials chemistry.[1] Its structure, featuring a central thiazole ring flanked by a phenylamino group and a carboxylic acid, makes it a versatile intermediate for creating more complex molecules.[2]

Physicochemical and Structural Data

A summary of the key identification and physicochemical properties for 2-(Phenylamino)thiazole-4-carboxylic acid is presented below.

PropertyDataReference
IUPAC Name 2-(Phenylamino)-1,3-thiazole-4-carboxylic acid
Synonyms 2-Anilino-1,3-thiazole-4-carboxylic acid[1]
CAS Number 165683-01-2[1][2][3]
Molecular Formula C₁₀H₈N₂O₂S[1][2][3]
Molecular Weight 220.25 g/mol [1][2][3]
Appearance White solid[1]
Melting Point 275 - 277 °C[1]
Purity ≥97% (HPLC)[3]
Storage Conditions Store at 2-8°C, sealed, dry, and protected from light[4]

Synthesis Protocol: Hantzsch Thiazole Synthesis

The most established and versatile method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis.[5][6] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide derivative.[7][8] For 2-(Phenylamino)thiazole-4-carboxylic acid, this involves the reaction between an ethyl 2-chloro-3-oxobutanoate and N-phenylthiourea, followed by ester hydrolysis.

Rationale Behind Experimental Choices
  • Reactants: N-phenylthiourea serves as the source of the N-phenylamino group and the sulfur atom required for the thiazole ring. Ethyl 2-chloro-3-oxobutanoate provides the three-carbon backbone that will form the rest of the ring, including the eventual carboxylic acid group (after hydrolysis of the ethyl ester).

  • Solvent: A polar protic solvent like ethanol is typically used as it effectively dissolves the reactants and facilitates the proton transfer steps inherent in the mechanism.

  • Hydrolysis: The synthesis initially yields the ethyl ester of the target molecule. A subsequent saponification (base-catalyzed hydrolysis) using a strong base like sodium hydroxide is required to convert the ester into the desired carboxylic acid. Acidification is then necessary to protonate the carboxylate salt and precipitate the final product.

Step-by-Step Synthesis Workflow

Step 1: Thiazole Ring Formation (Hantzsch Condensation)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-phenylthiourea (10 mmol, 1.52 g) in 50 mL of absolute ethanol.

  • To this solution, add ethyl 2-chloro-3-oxobutanoate (10 mmol, 1.65 g) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate product, ethyl 2-(phenylamino)thiazole-4-carboxylate, may precipitate.

Step 2: Saponification (Ester Hydrolysis)

  • To the cooled reaction mixture from Step 1, add a solution of sodium hydroxide (20 mmol, 0.8 g) in 20 mL of water.

  • Heat the mixture to 50-60°C and stir for 2-3 hours until the hydrolysis of the ester is complete (as monitored by TLC).

  • Cool the resulting solution in an ice bath.

Step 3: Acidification and Isolation

  • While stirring vigorously, slowly acidify the cold solution by adding 2M hydrochloric acid dropwise until the pH reaches approximately 3-4.

  • A white precipitate of 2-(Phenylamino)thiazole-4-carboxylic acid will form.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2x 20 mL) to remove residual salts.

  • Dry the product in a vacuum oven at 60°C to a constant weight.

Synthesis Workflow Diagram

Hantzsch_Synthesis Reactant1 N-Phenylthiourea Step1 Step 1: Condensation (Reflux, 4-6h) Reactant1->Step1 Reactant2 Ethyl 2-chloro-3-oxobutanoate Reactant2->Step1 Solvent Ethanol Solvent->Step1 Intermediate Ethyl 2-(phenylamino)thiazole-4-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis (NaOH, 50-60°C) Step3 Step 3: Acidification (HCl, pH 3-4) Step2->Step3 Product 2-(Phenylamino)thiazole-4-carboxylic Acid Step3->Product Intermediate->Step2

Caption: Hantzsch synthesis workflow for 2-(Phenylamino)thiazole-4-carboxylic acid.

Applications in Research and Development

2-(Phenylamino)thiazole-4-carboxylic acid is not typically an end-product but rather a crucial synthetic intermediate. Its value lies in the reactivity of its functional groups—the carboxylic acid allows for amide bond formation, while the phenylamino group can be further modified.

  • Pharmaceutical Development: This scaffold is a key building block for pharmaceuticals, particularly in the development of anti-inflammatory, analgesic, and antimicrobial agents.[1][2] The core structure is also investigated for its potential in creating targeted therapies like kinase inhibitors.[2]

  • Agricultural Chemicals: It is used in the formulation of next-generation agrochemicals, where the thiazole moiety can contribute to fungicidal or herbicidal activity.[1]

  • Materials Science: The ability of the heterocyclic structure to coordinate with metal ions makes it useful in the design of novel polymers, coatings, and catalysts.[1][2]

  • Biochemical Research: Researchers utilize derivatives of this compound in studies of enzyme inhibition to better understand metabolic pathways.[1]

Analytical and Quality Control Workflow

To ensure the identity and purity of synthesized 2-(Phenylamino)thiazole-4-carboxylic acid, a standard battery of analytical tests is employed. This constitutes a self-validating system for the protocol described above.

Standard Characterization Techniques
TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.A major peak corresponding to the product, with purity typically ≥97%.[3]
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak consistent with the calculated mass of 220.25 g/mol (e.g., [M+H]⁺ at m/z 221.03).
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure by showing the connectivity of protons (¹H NMR) and carbons (¹³C NMR).The spectra should show characteristic signals for the aromatic protons, the thiazole proton, and the NH proton.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of key functional groups.Characteristic absorption bands for N-H, C=O (carboxylic acid), and aromatic C=C bonds should be visible.
Analytical Workflow Diagram

QC_Workflow Start Synthesized Product HPLC HPLC Analysis (Purity Check) Start->HPLC End Verified Compound (Purity ≥97%) Purity_Check Purity ≥97%? HPLC->Purity_Check MS Mass Spectrometry (MW Confirmation) NMR NMR Spectroscopy (Structure Elucidation) MS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR FTIR->End Purity_Check->Start No (Repurify) Purity_Check->MS Yes

Caption: Quality control workflow for verifying synthesized product identity and purity.

References

  • MySkinRecipes. (n.d.). 2-(PHENYLAMINO)THIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]

  • Stana, A., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of Saudi Chemical Society, 21, 861–868. Retrieved from [Link]

  • PubMed. (n.d.). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 2-o-Tolylamino-thiazole-4-carboxylic acid

Prepared by: A Senior Application Scientist Preamble: The Imperative of Unambiguous Structural Verification In the landscape of modern drug discovery and development, the thiazole nucleus is a privileged scaffold, appear...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the thiazole nucleus is a privileged scaffold, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from a unique combination of electronic properties and the ability to engage in diverse biological interactions. The subject of this guide, 2-o-Tolylamino-thiazole-4-carboxylic acid, represents a class of molecules with significant therapeutic potential, notably as inhibitors of enzymes like metallo-β-lactamases.[2][3]

However, potential is meaningless without precision. The absolute prerequisite for advancing any candidate molecule is the unambiguous determination of its chemical structure. Every subsequent step—from establishing structure-activity relationships (SAR) and ensuring patentability to satisfying stringent regulatory requirements—hinges on this foundational data. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-o-Tolylamino-thiazole-4-carboxylic acid, grounded in an integrated spectroscopic and analytical approach. Our philosophy is that each technique must serve as a cross-validation point for the others, creating a self-verifying analytical workflow.

Foundational Molecular Profile

Before embarking on complex analysis, establishing a baseline molecular profile is critical. This initial data set forms the hypothesis that all subsequent experiments will seek to confirm or refute.

  • IUPAC Name: 2-(2-methylanilino)-1,3-thiazole-4-carboxylic acid[4]

  • Molecular Formula: C₁₁H₁₀N₂O₂S[4]

  • Monoisotopic Mass: 234.0463 Da[4]

  • Molecular Weight: 234.27 g/mol

Sources

Exploratory

Technical Monograph: 2-((2-Methylphenyl)amino)-4-thiazolecarboxylic Acid

Topic: (CAS 165682-76-8) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Format: In-Depth Technical Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 165682-76-8) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Format: In-Depth Technical Guide.

CAS 165682-76-8: A Critical Scaffold for Kinase Inhibitor Discovery

Executive Summary

2-((2-Methylphenyl)amino)-4-thiazolecarboxylic acid (CAS 165682-76-8) is a specialized heterocyclic building block belonging to the 2-aminothiazole class. This scaffold is of paramount importance in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors . Its structural motif—a thiazole ring substituted with an aromatic amine—mimics the adenine base of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of protein kinases (e.g., Src, Abl, CDK).

This guide provides a comprehensive technical analysis of CAS 165682-76-8, detailing its physicochemical properties, synthetic utility, and role in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties

Precise characterization is essential for ensuring the integrity of downstream synthesis. The following data consolidates the core properties of CAS 165682-76-8.[1][2][3]

Core Identity
PropertySpecification
CAS Number 165682-76-8
IUPAC Name 2-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid
Common Name 2-o-Tolylamino-thiazole-4-carboxylic acid
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.27 g/mol
SMILES CC1=CC=CC=C1NC2=NC(=CS2)C(=O)O
InChI Key Specific to batch; verify via NMR
Physicochemical Parameters
ParameterValue / DescriptionNote
Appearance Off-white to pale yellow solidColor may darken upon oxidation.
Melting Point >200°C (Decomposes)High lattice energy due to H-bonding.
Solubility (DMSO) >20 mg/mLSoluble; suitable for stock solutions.
Solubility (Water) Low (<0.1 mg/mL)Requires pH adjustment (basic) for aqueous solubility.
pKa (Acid) ~3.5 - 4.0 (Carboxylic acid)Typical for thiazole-4-carboxylic acids.
pKa (Base) ~2.5 (Thiazole nitrogen)Weakly basic; protonation reduces solubility.

Mechanism of Action: The Kinase Hinge Binder

While CAS 165682-76-8 is an intermediate, its biological relevance lies in its ability to serve as a pharmacophore . The 2-aminothiazole core is a proven "privileged structure" in oncology.

Structural Logic in Drug Design

The 2-aminothiazole moiety functions as a bi-dentate hydrogen bond donor/acceptor system:

  • Acceptor: The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone amide NH of the kinase hinge (e.g., Met318 in c-Src).

  • Donor: The exocyclic amino group (NH) donates a hydrogen bond to the backbone carbonyl of the kinase hinge (e.g., Glu339 in c-Src).

  • Vector: The carboxylic acid at position 4 points towards the solvent-exposed region, providing an ideal handle for amide coupling to solubilizing groups (e.g., piperazines).

Visualization: The Pharmacophore Interaction

The following diagram illustrates how this scaffold interacts with a theoretical kinase ATP-binding pocket.

KinaseInteraction Scaffold 2-Aminothiazole Scaffold (CAS 165682-76-8) KinaseHinge Kinase Hinge Region (Backbone Amides) Scaffold->KinaseHinge H-Bond (Donor/Acceptor) SolventFront Solvent Exposed Region (Target for Modification) Scaffold->SolventFront C4-Carboxylic Acid (Amide Coupling Site) HydrophobicPocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->HydrophobicPocket o-Tolyl Group (Van der Waals)

Caption: Interaction map of the 2-aminothiazole scaffold within the kinase ATP-binding pocket. The C4-position serves as the primary vector for library expansion.

Synthetic Protocols & Experimental Handling

This section details the synthesis of the scaffold itself and its subsequent use in generating a library of potential inhibitors.

Synthesis of CAS 165682-76-8 (Hantzsch Thiazole Synthesis)

Principle: Condensation of an


-haloketone with a thiourea.[4]

Reagents:

  • A: o-Tolylthiourea (1.0 eq)

  • B: Ethyl bromopyruvate (1.05 eq)

  • Solvent: Ethanol (anhydrous)

  • Base: Sodium hydroxide (for hydrolysis)

Protocol:

  • Cyclization: Dissolve o-tolylthiourea (10 mmol) in ethanol (20 mL). Add ethyl bromopyruvate (10.5 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (formation of the ethyl ester intermediate).

  • Isolation (Ester): Cool to 0°C. The ester precipitate is filtered, washed with cold ethanol, and dried.

  • Hydrolysis: Resuspend the ester in THF/Water (1:1). Add LiOH or NaOH (2.0 eq). Stir at RT for 4 hours.

  • Workup: Acidify to pH 3–4 with 1M HCl. The free acid (CAS 165682-76-8) precipitates. Filter, wash with water, and dry under vacuum.

Amide Coupling (Library Generation)

Objective: Functionalize the C4-carboxylic acid to probe the solvent channel.

Reagents:

  • Coupling Agent: HATU (1.2 eq) or EDC/HOBt.

  • Base: DIPEA (3.0 eq).

  • Amine: R-NH₂ (1.1 eq) (e.g., N-methylpiperazine).

  • Solvent: DMF (anhydrous).

Workflow Diagram:

SynthesisWorkflow Start Start: CAS 165682-76-8 (Carboxylic Acid) Activation Activation: Add HATU + DIPEA in DMF (Stir 15 min @ RT) Start->Activation Coupling Coupling: Add Amine (R-NH2) (Stir 4-12h @ RT) Activation->Coupling Quench Quench: Dilute with EtOAc/Water Coupling->Quench Purification Purification: Flash Chromatography (DCM/MeOH Gradient) Quench->Purification Final Final Product: Amide Derivative (Kinase Inhibitor Candidate) Purification->Final

Caption: Standard amide coupling workflow for derivatizing CAS 165682-76-8.

Safety & Stability

Stability Profile
  • Thermal Stability: Stable up to 150°C.

  • Hydrolytic Stability: The carboxylic acid is stable; however, the thiazole ring can degrade under strong oxidative conditions (e.g., peroxide treatment).

  • Storage: Store at +4°C or -20°C. Keep desiccated.

Toxicology (Predicted)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust.

Applications in Research

Fragment-Based Drug Discovery (FBDD)

Researchers utilize CAS 165682-76-8 as a "starting fragment." By crystallizing this small molecule with a target kinase, structural biologists can identify the optimal vector for growing the molecule into a high-affinity inhibitor (nanomolar potency).

Reference Compounds

This molecule serves as a structural analog to:

  • Dasatinib (Sprycel): Contains a 2-aminothiazole core (though 5-substituted).

  • CDK Inhibitors: Many cyclin-dependent kinase inhibitors utilize the 2-aminothiazole-4-carboxamide scaffold.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary: 2-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid.
    • [Link]

  • Synthetic Methodology (Hantzsch Synthesis)
  • Kinase Inhibitor Design

    • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. (Foundational text on aminothiazole scaffolds).
    • [Link]

  • Commercial Availability & MSDS: BLD Pharm Product Data Sheet: 2-((2-Chlorophenyl)amino)thiazole-4-carboxylic acid (Analog reference).

Sources

Foundational

mechanism of action of 2-o-Tolylamino-thiazole-4-carboxylic acid

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-o-Tolylamino-thiazole-4-carboxylic Acid Preamble: Charting a Course for a Novel Thiazole Derivative To our fellow researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-o-Tolylamino-thiazole-4-carboxylic Acid

Preamble: Charting a Course for a Novel Thiazole Derivative

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to understanding the mechanism of action of the novel compound, 2-o-Tolylamino-thiazole-4-carboxylic acid. It is important to note that, as of the latest literature review, the specific biological target and mode of action for this particular molecule have not been explicitly defined. However, the thiazole core is a well-established "privileged scaffold" in medicinal chemistry, known to be present in numerous FDA-approved drugs and experimental agents with a wide array of biological activities.[1] These activities include, but are not limited to, antioxidant, analgesic, antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2]

This guide, therefore, is structured as a strategic roadmap for a comprehensive research program aimed at elucidating the . We will leverage established principles of drug discovery and draw upon the known activities of structurally related thiazole derivatives to propose a logical and scientifically rigorous investigational workflow.

Part 1: Foundational Insights from Related Thiazole Scaffolds

The thiazole nucleus is a cornerstone of many biologically active compounds.[1] Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have demonstrated notable fungicidal and antiviral activities.[1] Furthermore, the structurally similar 2-aminothiazole-4-carboxylic acids (AtCs) have been identified as potent, broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[3] These findings provide a rational starting point for our investigation, suggesting that 2-o-Tolylamino-thiazole-4-carboxylic acid could potentially exhibit antimicrobial, antiviral, or enzyme inhibitory activities.

Part 2: A Step-by-Step Experimental Blueprint for Mechanistic Discovery

The following sections outline a multi-tiered experimental approach, beginning with broad phenotypic screening and progressively narrowing the focus to a specific molecular target and signaling pathway.

Tier 1: Broad-Based Phenotypic Screening

The initial step is to cast a wide net to identify the general biological activity of 2-o-Tolylamino-thiazole-4-carboxylic acid.

Experimental Protocol: Cellular Viability and Proliferation Assays

  • Cell Line Selection: A panel of representative human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal human cell line (e.g., HEK293) should be selected.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a concentration gradient of 2-o-Tolylamino-thiazole-4-carboxylic acid (e.g., from 0.1 µM to 100 µM) for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercially available MTS or resazurin-based assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the compound's potency.

Data Presentation: Representative IC50 Data

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer[Insert Value]
A549Lung Cancer[Insert Value]
HCT116Colon Cancer[Insert Value]
HEK293Normal Kidney[Insert Value]
Tier 2: Target Class Identification

Based on the phenotypic screening results, the next phase aims to identify the general class of the molecular target. For instance, if the compound exhibits potent anticancer activity, it may be targeting a key enzyme in cell cycle progression or a signaling pathway involved in apoptosis.

Experimental Workflow: Target Class Identification

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation A Potent Antiproliferative Activity Observed B Hypothesis 1: Kinase Inhibitor A->B C Hypothesis 2: Transcription Factor Modulator A->C D Hypothesis 3: Enzyme Inhibitor (e.g., MBL) A->D E Kinase Panel Screen B->E F Reporter Gene Assay C->F G Enzyme Activity Assay D->G

Caption: Workflow for narrowing down the target class.

Tier 3: Specific Target Identification and Validation

Once a target class is implicated, the focus shifts to identifying the specific molecular target.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Target Validation

  • Protein and Compound Preparation: Purified recombinant target protein and 2-o-Tolylamino-thiazole-4-carboxylic acid are prepared in a matched buffer (e.g., phosphate-buffered saline).

  • ITC Measurement: The protein solution is placed in the sample cell, and the compound is titrated into the cell from a syringe. The heat changes associated with binding are measured.

  • Data Analysis: The binding isotherm is fitted to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Data Presentation: ITC Binding Parameters

ParameterValue
Binding Affinity (Kd)[Insert Value] µM
Stoichiometry (n)[Insert Value]
Enthalpy (ΔH)[Insert Value] kcal/mol
Tier 4: Delineating the Cellular Signaling Pathway

With a validated target, the final step is to map the downstream cellular signaling pathway.

Signaling Pathway Diagram: A Hypothetical Pathway

G A 2-o-Tolylamino-thiazole- 4-carboxylic acid B Target Protein (e.g., a specific kinase) A->B Inhibition C Downstream Substrate 1 (Phosphorylated) B->C Phosphorylation Blocked D Downstream Substrate 2 (Dephosphorylated) B->D Dephosphorylation Inhibited E Cellular Outcome (e.g., Apoptosis) C->E D->E

Caption: Hypothetical signaling pathway for 2-o-Tolylamino-thiazole-4-carboxylic acid.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment and Lysis: Cells are treated with the compound, lysed, and protein concentration is determined.

  • SDS-PAGE and Transfer: Proteins are separated by size via SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the target protein and its phosphorylated substrates, followed by HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using a chemiluminescent substrate.

Part 3: Concluding Remarks and Future Directions

This guide has outlined a systematic and comprehensive approach to elucidate the . The proposed workflow, from broad phenotypic screening to specific pathway analysis, provides a robust framework for characterizing this novel compound. The insights gained from this research program will be invaluable for its future development as a potential therapeutic agent. The diverse biological activities of the broader thiazole family of compounds underscore the potential of this particular molecule.

References

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Nephrology Dialysis Transplantation. [Link]

  • 2-Aminothiazoline-4-carboxylic acid. Wikipedia. [Link]

  • The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. PubMed. [Link]

  • L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. PubMed. [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. [Link]

  • 2-o-tolylamino-thiazole-4-carboxylic acid (C11H10N2O2S). PubChem. [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. PubMed. [Link]

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Exploratory

The Diverse Biological Landscape of Thiazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction to Thiazole Carboxylic Acids The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Thiazole Carboxylic Acids

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" in drug design. Thiazole and its derivatives are integral components of numerous natural products, most notably Vitamin B1 (Thiamine), and a wide array of synthetic drugs with diverse therapeutic applications.[1][4] The incorporation of a carboxylic acid moiety onto the thiazole ring further enhances its potential, providing a key site for interaction with biological targets and influencing the pharmacokinetic properties of the molecule. This guide offers an in-depth exploration of the multifaceted biological activities of thiazole carboxylic acids, focusing on their therapeutic potential and the underlying mechanisms of action.

The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole nucleus is a versatile structural unit found in many clinically approved drugs, demonstrating a broad spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[2][5] Its presence in drugs like the anticancer agent Tiazofurin and the anti-HIV drug Ritonavir underscores its significance in modern medicine.[1][2] The unique amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, contributes to their interaction with biological macromolecules.[4]

Physicochemical Properties and Synthetic Overview of Thiazole Carboxylic Acids

The chemical reactivity and biological activity of thiazole carboxylic acids are dictated by the electronic distribution within the heterocyclic ring and the nature of the substituents. The synthesis of these compounds is often achieved through well-established methodologies, with the Hantzsch thiazole synthesis being a prominent and widely utilized route.[4] This method typically involves the condensation of an α-haloketone with a thioamide or a related nucleophile.[4] Modifications to this and other synthetic strategies allow for the generation of diverse libraries of thiazole carboxylic acid derivatives for biological screening.[4]

Scope of the Guide

This technical guide is designed for researchers, scientists, and professionals in the field of drug development. It aims to provide a comprehensive overview of the significant biological activities of thiazole carboxylic acids, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The subsequent sections will delve into the mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols for evaluating these compounds. Quantitative data from various studies are summarized for comparative analysis, and key biological pathways and experimental workflows are illustrated through diagrams to enhance understanding.

Anticancer Activity of Thiazole Carboxylic Acids

The thiazole scaffold is a key component in a multitude of compounds exhibiting potent anticancer properties.[6] Thiazole carboxylic acid derivatives, in particular, have been the subject of extensive research, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[7][8][9]

Mechanistic Insights into Anticancer Action

The anticancer effects of thiazole carboxylic acids are often multifactorial, involving the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[10]

One of the well-documented mechanisms of action for certain thiazole derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).[7] VEGFR-2 is a transmembrane tyrosine kinase receptor that plays a pivotal role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and dissemination.[7] By blocking the activity of VEGFR-2, these compounds can effectively stifle the tumor's blood supply, leading to growth inhibition. For instance, compound 4c (a 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivative) has been shown to inhibit VEGFR-2 with an IC50 of 0.15 µM.[7]

VEGFR2_Pathway cluster_receptor Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Thiazole Thiazole Carboxylic Acid Derivative Thiazole->VEGFR2 Inhibits ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis ERK->Proliferation ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole carboxylic acid derivative.

Many thiazole-based compounds exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[7] For example, the aforementioned compound 4c was found to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of apoptotic cells in MCF-7 breast cancer cells.[7] This demonstrates a mechanism that directly targets the replicative machinery of cancer cells, leading to their demise.

Cyclooxygenase (COX) enzymes, particularly COX-2, are often overexpressed in various cancers and contribute to inflammation-driven tumorigenesis.[11] Thiazole carboxamide derivatives have been designed and synthesized as potent COX inhibitors.[11][12] By inhibiting COX enzymes, these compounds can suppress the production of prostaglandins, which are involved in promoting cancer cell growth and angiogenesis.[11]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the anticancer potency of thiazole carboxylic acids. For instance, the substitution pattern on the phenyl ring of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives has been shown to significantly influence their anticancer activity against cell lines such as A-549, Bel7402, and HCT-8.[9] Similarly, for thiazole carboxamide derivatives acting as COX inhibitors, the presence of specific moieties like a trimethoxyphenyl group can enhance lipophilicity and membrane permeability, potentially leading to greater cellular uptake and interaction with intracellular targets.[11][12]

Experimental Protocols for Anticancer Evaluation

A standardized set of in vitro assays is typically employed to evaluate the anticancer potential of newly synthesized compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiazole carboxylic acid derivatives for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple-colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plate treat Treat with Thiazole derivatives (various concentrations) start->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_formazan Incubate for 2-4 hours add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read Measure absorbance solubilize->read analyze Calculate IC50 value read->analyze

Caption: A generalized workflow for the MTT cytotoxicity assay.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.

To confirm the direct inhibition of a specific kinase like VEGFR-2, a biochemical assay is performed. This typically involves incubating the purified enzyme with the test compound and a substrate, and then measuring the enzyme's activity.

Quantitative Data Summary

The following table summarizes the anticancer activity of selected thiazole carboxylic acid derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
4c MCF-7 (Breast)2.57 ± 0.16VEGFR-2 inhibition, G1/S arrest, Apoptosis[7]
4c HepG2 (Liver)7.26 ± 0.44VEGFR-2 inhibition[7]
2b COLO205 (Colon)30.79COX-1/COX-2 inhibition[11]
2b B16F1 (Melanoma)74.15COX-1/COX-2 inhibition[11]
14 BJAB (B-cell lymphoma)PotentG0/G1 cell cycle arrest[13]

Anti-inflammatory Potential of Thiazole Carboxylic Acids

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis and some cancers.[6][14] Thiazole carboxylic acids have emerged as promising candidates for the development of novel anti-inflammatory agents.[6][15]

Mechanism of Action: Targeting Inflammatory Pathways

A primary mechanism through which thiazole carboxylic acids exert their anti-inflammatory effects is by inhibiting cyclooxygenase (COX) enzymes.[11][12] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[11][12] Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes.[11] The development of selective COX-2 inhibitors is a key goal in this area to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[11]

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole Thiazole Carboxylic Acid Derivative Thiazole->COX1 Inhibits Thiazole->COX2 Inhibits

Caption: Inhibition of COX enzymes by thiazole carboxylic acids in the arachidonic acid pathway.

In Vivo Evaluation of Anti-inflammatory Effects

To assess the anti-inflammatory activity of these compounds in a living organism, animal models are employed.

This is a widely used and well-validated model for evaluating acute inflammation.

Step-by-Step Protocol:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test compounds (thiazole carboxylic acid derivatives) and a reference drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Induction of Edema: After a specific period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection, typically using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group in comparison to the control group.

SAR in Anti-inflammatory Thiazole Carboxylic Acids

For pyrazolylthiazole carboxylic acid derivatives, the nature and position of substituents on the phenyl rings have been shown to be critical for their anti-inflammatory activity.[16] For example, certain combinations of chloro, fluoro, and methoxy substituents have led to compounds with edema inhibition comparable to or even exceeding that of the standard drug indomethacin.[16]

Quantitative Data Summary

The following table presents the anti-inflammatory and COX inhibitory activities of selected thiazole carboxylic acid derivatives.

Compound IDIn Vivo Edema Inhibition (%) (after 3h)In Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)Reference
1p 93.06Not ReportedNot Reported[16]
2c 89.59Not ReportedNot Reported[16]
2n 89.59Not ReportedNot Reported[16]
2b Not Reported0.2390.191[11]

Antimicrobial Properties of Thiazole Carboxylic Acids

With the rise of antimicrobial resistance, there is a pressing need for the development of new and effective antimicrobial agents.[17] Thiazole-containing compounds have a long history of use as antimicrobial agents, and their carboxylic acid derivatives are being actively investigated for this purpose.[1][17][18]

Spectrum of Activity: Antibacterial and Antifungal Effects

Thiazole carboxylic acids and their derivatives have demonstrated activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[8][16] For instance, certain pyrazolylthiazole carboxylic acids have shown good antimicrobial profiles, with some compounds exhibiting excellent activity against Gram-positive bacteria.[16]

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which thiazole carboxylic acids exert their antimicrobial effects are still under investigation and may vary depending on the specific compound and microbial species. Potential mechanisms could involve the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with nucleic acid or protein synthesis.

Methodologies for Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of compounds is typically determined by measuring their minimum inhibitory concentration (MIC).

This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Serial twofold dilutions of the thiazole carboxylic acid derivative are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of a selected thiazole carboxylic acid derivative.

Compound IDMicroorganismMIC (µg/mL)Reference
2h Gram-positive bacteria6.25[16]

Antioxidant and Other Biological Activities

Beyond their well-established anticancer, anti-inflammatory, and antimicrobial properties, thiazole carboxylic acids and their derivatives have shown potential in other therapeutic areas.

Radical Scavenging and α-Amylase Inhibitory Activities

Certain thiazole-carboxamide derivatives have exhibited potent antioxidant activity, as demonstrated by their ability to scavenge free radicals like DPPH.[19][20] For example, compound LMH6 showed an IC50 value of 0.185 µM in a DPPH assay, which was significantly more potent than the positive control, Trolox.[19] Some of these compounds have also been evaluated for their potential as antidiabetic agents through the inhibition of enzymes like α-amylase.[19][20][21]

Antiviral and Anthelmintic Potential

The thiazole nucleus is present in compounds with known antiviral and anthelmintic activities.[1][8] While this guide focuses on other areas, it is worth noting that derivatives of thiazole carboxylic acid could also be explored for these applications.

Synthesis Strategies for Biologically Active Thiazole Carboxylic Acids

The ability to synthesize a wide variety of thiazole carboxylic acid derivatives is fundamental to exploring their therapeutic potential.

The Hantzsch Thiazole Synthesis and its Modifications

As mentioned earlier, the Hantzsch synthesis is the most renowned method for constructing the thiazole ring.[4] It involves the reaction of an α-halocarbonyl compound with a thioamide. By varying the starting materials, a diverse array of substituted thiazoles can be prepared. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate, a common starting material, can be synthesized and subsequently modified to produce various biologically active derivatives.[4]

Other Synthetic Routes

Other synthetic strategies involve the reaction of compounds like 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with substituted phenyl amines to generate novel thiazole derivatives.[8] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Future Perspectives and Conclusion

Emerging Targets and Therapeutic Opportunities

The broad biological activity of thiazole carboxylic acids suggests that these compounds are likely to interact with multiple biological targets. The combination of a thiazole ring with other heterocyclic systems, such as pyrazole or thiopyran, in a single molecule is a promising strategy for enhancing biological activity and selectivity.[16][22] Future research should focus on elucidating the precise molecular targets of the most potent compounds and exploring their potential in combination therapies, particularly in the context of cancer and infectious diseases.

Concluding Remarks

Thiazole carboxylic acids represent a rich and versatile class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their synthetic tractability, makes them highly attractive candidates for further drug discovery and development efforts. The insights and methodologies presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of this remarkable chemical scaffold.

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Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-o-Tolylamino-thiazole-4-carboxylic Acid Derivatives

Abstract The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Derivatives of 2-aminothiazole, particularly those bearing a carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Derivatives of 2-aminothiazole, particularly those bearing a carboxylic acid moiety at the 4-position, are pivotal intermediates in the synthesis of novel therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive technical overview of the synthetic pathways leading to 2-o-tolylamino-thiazole-4-carboxylic acid and its derivatives. We will delve into the mechanistic underpinnings of the classical Hantzsch thiazole synthesis, provide validated, step-by-step protocols for key transformations, and discuss the synthesis of essential precursors. The causality behind experimental choices is emphasized to equip researchers and drug development professionals with a robust understanding of this vital synthetic process.

Introduction: The Significance of the 2-Arylaminothiazole Scaffold

The 2-amino-4-arylthiazole framework is considered a "privileged scaffold" in drug discovery. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors allow for potent and selective interactions with a variety of biological targets. The incorporation of an o-tolyl group at the 2-amino position introduces specific steric and electronic properties that can modulate a compound's pharmacokinetic and pharmacodynamic profile. Furthermore, the carboxylic acid group at the C4 position serves as a versatile chemical handle for further molecular elaboration, enabling the creation of extensive compound libraries for screening through the formation of amides, esters, and other derivatives.[4]

This guide focuses on the most reliable and widely adopted method for constructing this core structure: the Hantzsch thiazole synthesis.[2][5]

The Core Synthetic Strategy: Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in the late 19th century, remains the most prevalent and efficient method for constructing the thiazole ring.[2] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea derivative.[2][6] For our target molecule, this translates to the reaction between an α-halo-β-ketoester and N-(o-tolyl)thiourea.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.

  • Nucleophilic Attack: The sulfur atom of the N-(o-tolyl)thiourea, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo-β-ketoester (e.g., ethyl bromopyruvate). This forms an S-alkylated isothiourea intermediate.

  • Intramolecular Cyclization: The amino group of the isothiourea intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl. This step forms a five-membered heterocyclic intermediate.

  • Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[7] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[7]

Visualizing the Hantzsch Pathway

Hantzsch_Synthesis Hantzsch Synthesis for 2-o-Tolylamino-thiazole-4-carboxylate Thiourea N-(o-tolyl)thiourea Intermediate1 S-Alkylated Isothiourea Intermediate Thiourea->Intermediate1 + Ketoester Ethyl Bromopyruvate (α-halo-β-ketoester) Ketoester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization ProductEster Ethyl 2-(o-tolylamino)thiazole-4-carboxylate Intermediate2->ProductEster - H2O (Dehydration) Thiourea_Synthesis Synthesis of N-(o-tolyl)thiourea Toluidine o-Toluidine Product N-(o-tolyl)thiourea Toluidine->Product Reacts with Isothiocyanate Ammonium Thiocyanate + Benzoyl Chloride Intermediate o-Tolyl Isothiocyanate (in situ) Isothiocyanate->Intermediate Forms Intermediate->Product Hydrolysis Ester Hydrolysis Ester Ethyl 2-(o-tolylamino)thiazole- 4-carboxylate Acid 2-(o-tolylamino)thiazole- 4-carboxylic acid Ester->Acid + Base 1. NaOH, EtOH/H₂O, Δ 2. H₃O⁺ Base->Acid

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Exploratory

A Technical Guide to the Preliminary Screening of 2-o-Tolylamino-thiazole-4-carboxylic Acid Analogs as Potential Anticancer Agents

Introduction: The Rationale for Targeting the 2-Arylaminothiazole Scaffold The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting the 2-Arylaminothiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including potent anticancer effects.[1][2] Specifically, the 2-aminothiazole moiety is a key pharmacophore in several successful kinase inhibitors, such as the FDA-approved drug Dasatinib.[1] This is because the 2-aminothiazole core can establish critical hydrogen bond interactions within the ATP-binding pocket of various protein kinases, which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[3]

This guide focuses on a specific subset of this class: 2-o-tolylamino-thiazole-4-carboxylic acid and its analogs. The strategic inclusion of the ortho-tolyl group and the C4-carboxylic acid provides a foundation for extensive structure-activity relationship (SAR) exploration. The tolyl group can be modified to probe steric and electronic effects on kinase binding, while the carboxylic acid serves as a versatile synthetic handle for creating a library of amide or ester analogs, allowing for modulation of physicochemical properties such as solubility and cell permeability.[4][5]

This document provides a comprehensive, field-proven framework for the preliminary, or "hit-finding," stage of drug discovery for this compound class. We will detail the synthetic rationale and protocols for analog generation, outline a robust primary screening cascade using a cell-based cytotoxicity assay, describe a secondary target-based kinase inhibition assay, and provide insights into data interpretation to identify promising lead compounds for further optimization.

Part 1: Synthesis of the Analog Library

The cornerstone of any screening campaign is a well-designed and synthetically accessible compound library. Our strategy begins with the synthesis of a core intermediate, ethyl 2-amino-thiazole-4-carboxylate, via the classic Hantzsch thiazole synthesis, followed by derivatization.[6]

Synthesis of Core Intermediate: Ethyl 2-amino-thiazole-4-carboxylate

The Hantzsch synthesis provides a reliable and high-yielding route to the thiazole core by condensing an α-halocarbonyl compound with a thioamide.[6][7]

  • Reaction Principle: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 2-aminothiazole ring.[6]

cluster_0 Hantzsch Thiazole Synthesis Ethyl_Bromopyruvate Ethyl Bromopyruvate Intermediate S-Alkylation Intermediate Ethyl_Bromopyruvate->Intermediate Nucleophilic Attack (S) Thiourea Thiourea Thiourea->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization (-HBr) Product Ethyl 2-amino- thiazole-4-carboxylate Cyclized_Intermediate->Product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol:

  • To a 100 mL round-bottom flask, add thiourea (1.2 mmol, 1.0 eq).

  • Dissolve the thiourea in 20 mL of absolute ethanol.

  • Add ethyl bromopyruvate (1.2 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 100 mL of cold water and neutralize with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the core intermediate.

Synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid and Analogs

With the core intermediate in hand, a library of analogs can be generated. This involves two key steps: (A) an aromatic substitution to install the o-tolylamino group (or other aryl amines for analogs), and (B) hydrolysis of the ester to the carboxylic acid, which can then be coupled with various amines to create a diverse set of amides.

A. Buchwald-Hartwig Amination:

  • Combine the ethyl 2-amino-thiazole-4-carboxylate (1.0 eq), o-toluidine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a sealed tube.

  • Add anhydrous toluene as the solvent.

  • Purge the vessel with argon and heat to 100-110°C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite. Purify the crude product by column chromatography to yield ethyl 2-(o-tolylamino)thiazole-4-carboxylate. (To generate analogs, substitute o-toluidine with other substituted anilines).

B. Ester Hydrolysis and Amide Coupling:

  • Dissolve the purified ester from the previous step in a mixture of THF/water (1:1).

  • Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed.

  • Acidify the mixture with 1N HCl to pH ~3-4 and extract the product with ethyl acetate. Dry and concentrate to yield 2-(o-tolylamino)thiazole-4-carboxylic acid.

  • For amide analog synthesis, dissolve the resulting carboxylic acid (1.0 eq) in DMF. Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).[8]

  • Add the desired amine (1.2 eq) (e.g., morpholine, piperidine, benzylamine) and stir at room temperature for 8-12 hours.

  • Work up the reaction by diluting with water and extracting with ethyl acetate. Purify the final amide analogs by column chromatography.[9]

This synthetic strategy allows for systematic modification at two key positions, enabling a thorough exploration of the SAR.

Part 2: The Preliminary Screening Cascade

The goal of a preliminary screen is to efficiently and cost-effectively identify "hits"—compounds that exhibit a desired biological activity—from the newly synthesized library.[10] We propose a two-tiered screening cascade: a primary, high-throughput cell-based cytotoxicity assay to identify compounds that inhibit cancer cell proliferation, followed by a secondary, target-oriented biochemical assay to determine if the mechanism of action involves the inhibition of a specific protein kinase.[11]

cluster_1 Screening Workflow Library Analog Library (5-20 Compounds) Primary Primary Screen: MTT Cytotoxicity Assay (e.g., MCF-7 Breast Cancer Cells) Single High Concentration (e.g., 10 µM) Library->Primary Primary_Eval Evaluate % Inhibition Primary->Primary_Eval Dose_Response Dose-Response Assay (MTT, 8-point curve) Primary_Eval->Dose_Response Inhibition > 50% Hits Validated Hits (Potent & On-Target) Primary_Eval->Hits Inhibition < 50% (Inactive) IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc Secondary Secondary Screen: In Vitro Kinase Inhibition Assay (e.g., B-RAF Kinase, FP-based) Test at IC50 concentration from MTT IC50_Calc->Secondary IC50 < 10 µM IC50_Calc->Hits IC50 > 10 µM (Non-potent) Secondary_Eval Evaluate Kinase Inhibition Secondary->Secondary_Eval Secondary_Eval->Hits Significant Kinase Inhibition Secondary_Eval->Hits No Kinase Inhibition (Off-target cytotoxicity)

Caption: High-level workflow for the preliminary screening cascade.

Primary Screen: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Self-Validating System: The protocol includes positive (e.g., staurosporine, a known cytotoxic agent) and negative (DMSO vehicle) controls on every plate. The Z'-factor, a statistical measure of assay quality, should be calculated for each run to ensure reliability. A Z' > 0.5 is considered excellent for high-throughput screening.[13]

Experimental Protocol (96-well plate format):

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14][15]

  • Compound Treatment: Prepare stock solutions of your synthesized analogs in DMSO. Dilute the compounds in growth medium to the desired final concentration (e.g., 10 µM for a primary single-point screen), ensuring the final DMSO concentration is ≤ 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[14]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis for Hit Selection: For the single-point primary screen, the percent inhibition is calculated as follows: % Inhibition = (1 - (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)) * 100

Compounds demonstrating >50% inhibition at 10 µM are considered "primary hits" and are advanced to dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀).

Dose-Response and IC₅₀ Determination

For primary hits, the MTT assay is repeated using a range of concentrations (e.g., 8 points from 0.1 nM to 100 µM) to generate a dose-response curve. The IC₅₀ value, the concentration at which a compound inhibits 50% of cell viability, is a key measure of potency.[1] This value is determined by fitting the data to a four-parameter logistic model using software like GraphPad Prism.

Secondary Screen: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

A secondary, target-based assay is crucial to verify that the observed cytotoxicity is due to the intended mechanism of action—in this case, kinase inhibition. Thiazole derivatives have shown activity against various kinases, including B-RAF and VEGFR-2.[17][18] A fluorescence polarization (FP) assay is a common, homogeneous (no-wash) format suitable for high-throughput screening of kinase inhibitors.[19][20]

Assay Principle: The assay measures the change in polarization of fluorescently labeled light. A small, fluorescently labeled peptide substrate for the kinase tumbles rapidly in solution, resulting in low polarization. When the kinase phosphorylates the peptide, it can be captured by a large phosphospecific antibody, causing it to tumble much more slowly and resulting in a high polarization signal. An inhibitor will prevent phosphorylation, keeping the signal low.[20]

Experimental Protocol (Generic B-RAF Kinase Assay):

  • Reagent Preparation: Prepare assay buffer, recombinant B-RAF kinase, a fluorescently labeled peptide substrate, and a phosphospecific antibody.

  • Assay Plate Setup: In a 384-well black plate, add:

    • 2 µL of test compound at various concentrations.

    • 4 µL of B-RAF kinase solution.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Initiate Reaction: Add 4 µL of a solution containing the peptide substrate and ATP to start the kinase reaction. Incubate for 60-90 minutes at room temperature.

  • Stop Reaction & Detect: Add a "stop/detect" solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the phosphospecific antibody. Incubate for 30-60 minutes.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

Part 3: Data Presentation and Interpretation

Clear data presentation is essential for making informed decisions about which compounds to advance.

Summarizing Screening Data

All quantitative data should be organized into clear tables for easy comparison.

Table 1: Hypothetical Screening Data for 2-o-Tolylamino-thiazole-4-carboxylic Acid Analogs

Compound IDR Group (Amide)Primary Screen (% Inhibition @ 10 µM)Cytotoxicity IC₅₀ (µM)Secondary Screen (% B-RAF Inhibition @ 1 µM)
LEAD-001 -OH (Parent Acid)78.52.185.2
LEAD-002 -Morpholine85.21.591.5
LEAD-003 -Piperidine65.18.970.3
LEAD-004 -Benzylamine92.30.895.1
LEAD-005 -H (Amide)45.0> 2025.6
LEAD-006 -Methyl Ester51.215.445.8
Interpreting Results and Preliminary SAR

Structure-Activity Relationship (SAR) analysis aims to connect changes in a molecule's structure to its biological activity, guiding the design of more potent compounds.[21][22]

From our hypothetical data in Table 1:

  • Hit Identification: LEAD-001, LEAD-002, and LEAD-004 are strong hits, with cytotoxicity IC₅₀ values under 10 µM and significant inhibition of the target kinase.

  • SAR Insights:

    • The conversion of the carboxylic acid (LEAD-001) to amides (LEAD-002, LEAD-004) appears beneficial, with the benzylamine amide (LEAD-004) being the most potent. This suggests that occupying a specific hydrophobic pocket with the benzyl group may enhance binding.

    • The unsubstituted amide (LEAD-005) and the methyl ester (LEAD-006) show significantly reduced activity, highlighting the importance of the C4-substituent for potency.

    • The morpholine amide (LEAD-002) is also highly potent, suggesting that hydrogen bond acceptors in this region are well-tolerated.

These initial findings suggest a promising path forward. The next steps would involve synthesizing more analogs based on the LEAD-004 scaffold, exploring different substituents on the benzyl ring to further improve potency and selectivity.

Conclusion

This guide provides a robust, integrated strategy for the preliminary screening of 2-o-tolylamino-thiazole-4-carboxylic acid analogs. By combining efficient synthesis, a logical screening cascade, and careful data analysis, researchers can effectively identify promising hit compounds for development as next-generation anticancer therapeutics. The key to success lies in the methodical execution of these protocols and the insightful interpretation of the resulting structure-activity relationships to guide future drug design efforts.

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Sources

Foundational

The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals Abstract The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its aromaticity and multiple sites for chemical modification, have established it as a fundamental building block in the design of novel therapeutic agents.[1] Molecules incorporating the thiazole nucleus exhibit a remarkable breadth of pharmacological activities, leading to their integration into numerous FDA-approved drugs for treating a wide array of diseases.[2][3] This guide provides an in-depth exploration of the thiazole scaffold, detailing its core chemical characteristics, prevalent synthetic routes, and its multifaceted role in key therapeutic areas. We will examine its mechanisms of action, structure-activity relationships (SAR), and provide field-proven experimental protocols to empower researchers in their drug discovery endeavors.

The Thiazole Ring: Physicochemical & Structural Rationale for a Privileged Scaffold

The utility of the thiazole ring in drug design is not accidental; it stems directly from its inherent electronic and structural features. As a heterocyclic aromatic compound, the pi (π) electrons are delocalized across the ring, conferring stability.[4] The presence of both a sulfur and a nitrogen atom, however, creates a distinct electronic landscape that is ripe for therapeutic exploitation.

  • Reactivity and Bonding Sites: The thiazole ring possesses several reactive positions that can be strategically modified to fine-tune a molecule's pharmacological profile.[4]

    • The nitrogen atom at position 3 (N3) is basic and readily protonated, allowing for the formation of salts to improve solubility and bioavailability.[5]

    • The carbon at position 2 (C2) is electron-deficient, making its attached proton acidic and susceptible to deprotonation by strong bases, creating a nucleophilic site for the introduction of various substituents.[5]

    • The carbons at positions 4 and 5 (C4, C5) are more electron-rich, with C5 being the preferred site for electrophilic substitution, enabling diverse functionalization.[5]

This tunable reactivity allows medicinal chemists to systematically alter a lead compound's size, polarity, and hydrogen bonding capacity to optimize its interaction with biological targets.[1]

Synthesis of the Thiazole Core: The Hantzsch Synthesis

The ability to reliably and efficiently construct the thiazole ring is paramount for drug discovery programs. The most classic and widely utilized method is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-haloketone and a thioamide.[6]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a representative synthesis, which serves as a self-validating system. The successful formation of the product is confirmed by standard analytical techniques, validating the chosen reaction conditions.

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (95%)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (e.g., 1.99 g, 10 mmol) in 30 mL of 95% ethanol.

  • Addition of Thioamide: To this solution, add thiourea (e.g., 0.84 g, 11 mmol). The slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. The causality for heating is to provide the necessary activation energy for the condensation and cyclization steps to proceed at an efficient rate.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase 30% Ethyl Acetate in Hexane). The disappearance of the 2-bromoacetophenone spot indicates reaction completion, typically within 2-3 hours.

  • Work-up and Isolation: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the solution is neutral or slightly basic. This step neutralizes the hydrobromide salt of the product, precipitating the free amine.

  • Precipitation & Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Drying & Characterization: Dry the product, a pale yellow solid, in a vacuum oven. Characterize the final compound by melting point, IR, ¹H NMR, and Mass Spectrometry to confirm its identity and purity as 2-amino-4-phenylthiazole.

Workflow Visualization

Hantzsch_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation cluster_analysis Final Steps Reactant1 Dissolve 2-Bromoacetophenone in Ethanol Reactant2 Add Thiourea Reactant1->Reactant2 Reflux Heat to Reflux (2-3 hours) Reactant2->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Neutralize Neutralize with NaHCO3 Cool->Neutralize Precipitate Precipitate in Ice Bath Neutralize->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Dry Product Filter->Dry Characterize Characterize (NMR, MS, IR) Dry->Characterize

Caption: Workflow for Hantzsch Thiazole Synthesis.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The thiazole scaffold is a cornerstone in drugs targeting a multitude of diseases.[7][8] Its derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, among others.[8][9][10][11]

Anticancer Agents

Thiazole-containing compounds are prevalent in oncology, acting through diverse mechanisms.[6] Clinically used drugs like Dasatinib (a multi-kinase inhibitor) and Ixabepilone (a microtubule stabilizer) feature the thiazole core.[4]

Mechanisms of Action:

  • Kinase Inhibition: Many thiazole derivatives target protein kinases like EGFR, VEGFR-2, and CDK2, which are crucial for cancer cell growth, proliferation, and metastasis.[9]

  • Cell Cycle Arrest: By inhibiting targets such as CDKs, these compounds can halt the cancer cell cycle, often at the G1/S phase transition.[9]

  • Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death by modulating the balance of pro- and anti-apoptotic proteins, such as the Bcl-2 family.[9]

Anticancer_Mechanisms cluster_kinase Kinase Inhibition cluster_cellcycle Cell Cycle Disruption cluster_apoptosis Apoptosis Induction Thiazole Thiazole Derivative Kinase EGFR, VEGFR-2, CDK2 Thiazole->Kinase G1S G1/S Phase Thiazole->G1S Bcl2 Modulate Bcl-2 Family Proteins Thiazole->Bcl2 Proliferation Inhibit Proliferation & Angiogenesis Kinase->Proliferation Arrest Cell Cycle Arrest G1S->Arrest PCD Programmed Cell Death Bcl2->PCD

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Pharmacophore of 2-o-Tolylamino-thiazole-4-carboxylic acid

Abstract The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on a specific derivative, 2-o-Tolylamino-thiazole-4-carboxylic acid, and outlines a comprehensive, field-proven methodology for defining its pharmacophore. As no definitive pharmacophore model for this specific molecule is publicly established, this document serves as a technical roadmap for researchers, detailing the strategic integration of ligand-based and structure-based computational techniques. We will explore the causality behind experimental choices, from initial hypothesis generation and molecular docking to the critical, self-validating protocols required to ensure scientific rigor. The resulting validated pharmacophore model serves as a powerful tool for virtual screening, lead optimization, and the rational design of novel, more potent therapeutic agents.[4][5]

Introduction: The Strategic Imperative for Pharmacophore Modeling

In modern drug discovery, understanding the precise molecular interactions that govern a compound's biological activity is paramount. A pharmacophore, defined as the essential three-dimensional arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target, provides this understanding.[6] It is not a real molecule or a real association of functional groups, but rather an abstract concept that represents the key molecular recognition elements.[7][8] Elucidating the pharmacophore of a promising scaffold like 2-o-Tolylamino-thiazole-4-carboxylic acid is a critical step in transforming a chemical entity into a viable drug candidate.

The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry

The 1,3-thiazole nucleus is a prominent feature in a multitude of FDA-approved drugs and experimental agents, valued for its favorable pharmacokinetic properties and its ability to engage in diverse biological interactions.[1][9] Derivatives have demonstrated a wide spectrum of activities, including but not limited to:

  • Antimicrobial and Antifungal Activity: Thiazoles are core to compounds that combat various bacterial and fungal strains.[2][10]

  • Anti-inflammatory Effects: Certain thiazole derivatives have been shown to inhibit key inflammatory mediators like TNF-α and IL-8.[3]

  • Cholinesterase Inhibition: The scaffold has been explored for its potential in developing inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for neurodegenerative diseases.[3]

  • Anticancer Properties: The thiazole ring is present in several compounds investigated for their cytotoxic effects on various cancer cell lines.[1]

Profile of the Lead Compound: 2-o-Tolylamino-thiazole-4-carboxylic acid

Our subject molecule combines three key structural motifs: the biologically active thiazole ring, a carboxylic acid group, and a 2-o-tolylamino substituent.

  • Chemical Structure: C₁₁H₁₀N₂O₂S[11]

  • Key Features:

    • Thiazole Core: Provides the rigid scaffold and potential hydrogen bonding sites.

    • Carboxylic Acid: A strong hydrogen bond donor and acceptor, likely crucial for anchoring the molecule within a receptor's active site.

    • 2-o-Tolylamino Group: A hydrophobic feature with a hydrogen bond donor (the amine) and an aromatic ring capable of π-π stacking interactions. The ortho-methyl group introduces a specific steric constraint that influences the rotational freedom and overall conformation of this group.

Understanding how these features are spatially arranged in their biologically active conformation is the primary goal of this investigation.

Ligand-Based Pharmacophore Hypothesis Generation

In the absence of a known 3D structure of the biological target, a ligand-based approach is the logical starting point.[6] This method relies on a fundamental principle of medicinal chemistry: molecules with similar biological activities often share common chemical features arranged in a similar 3D geometry.

Rationale and Strategy

The core assumption is that a set of active molecules binds to the same target in a similar binding mode. By analyzing the 3D structures of multiple active ligands, we can extract the common features that constitute the pharmacophore.[5] This requires a dataset of analogous compounds with corresponding biological activity data (e.g., IC₅₀ or EC₅₀ values).

Hypothetical Structure-Activity Relationship (SAR) Data

To illustrate the process, we will use a hypothetical dataset. In a real-world scenario, this data would be generated through chemical synthesis and biological testing.

Compound IDR1 (Substitution on Tolyl Ring)R2 (Substitution at Thiazole C5)IC₅₀ (nM)Activity Class
LEAD-01 2-Methyl (ortho) H 50 Highly Active
ANALOG-024-Methyl (para)H250Active
ANALOG-03HH800Moderately Active
ANALOG-042-Methyl (ortho)Methyl5000Inactive
ANALOG-052-Chloro (ortho)H85Highly Active
ANALOG-06HCOOH>10000Inactive

Causality Insight: The data suggests that a steric bulk at the ortho position of the tolyl ring (LEAD-01, ANALOG-05) is preferred over other substitutions (ANALOG-02, ANALOG-03). It also indicates that the carboxylic acid at position 4 is essential, and substitution at position 5 is detrimental (ANALOG-04, ANALOG-06). This SAR data is the foundation upon which our pharmacophore hypothesis will be built.

Experimental Protocol: Ligand-Based Model Generation

Objective: To generate a 3D pharmacophore model from a set of structurally diverse active ligands.

Step 1: Ligand Preparation. a. Draw the 2D structures of the "Highly Active" and "Active" compounds (LEAD-01, ANALOG-02, ANALOG-05). b. Convert the 2D structures to 3D. c. Perform energy minimization on each structure using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.

Step 2: Conformational Analysis. a. Generate a diverse set of conformers for each ligand to ensure conformational space is adequately sampled. This is critical as the bioactive conformation may not be the lowest energy state.

Step 3: Feature Mapping. a. Identify potential pharmacophoric features on each ligand. Common features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), and Hydrophobic (HY) centers.

Step 4: Hypothesis Generation (Common Feature Alignment). a. Use an alignment algorithm (e.g., HipHop or PHASE) to identify common pharmacophoric features that can be superimposed across the set of active ligands. b. The algorithm will generate multiple hypotheses, each representing a different 3D arrangement of features. c. Each hypothesis is scored based on how well it maps to the active molecules and avoids mapping to known inactive molecules.

Step 5: Model Selection. a. Select the highest-scoring hypothesis that is consistent with the known SAR data. For our dataset, the model should highlight the importance of the ortho substitution, the carboxylic acid, and the aromatic ring.

Visualization: The Hypothesized Pharmacophore

The resulting model can be visualized to guide further drug design.

G HBA HBA HBD1 HBD HBD2 HBD AR AR HY HY caption Hypothesized Ligand-Based Pharmacophore

Caption: Hypothesized Ligand-Based Pharmacophore Features.

Structure-Based Pharmacophore Generation and Refinement

While a ligand-based model is a powerful predictive tool, a structure-based model, derived from the 3D structure of the target protein, provides a more accurate and detailed picture of the key interactions.

Identifying and Preparing a Biological Target

Based on the known activities of thiazole derivatives, a plausible target could be an enzyme with a well-defined active site, such as a kinase or a cholinesterase.[3] For this guide, we will proceed with the hypothetical identification of a target protein structure from the Protein Data Bank (PDB).

Experimental Protocol: Molecular Docking

Objective: To predict the most likely binding pose of 2-o-Tolylamino-thiazole-4-carboxylic acid within the target's active site.

Step 1: Receptor Preparation. a. Obtain the 3D crystal structure of the target protein (e.g., from PDB). b. Remove water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign correct protonation states for amino acid residues, particularly histidine, aspartate, and glutamate. d. Define the binding site or "grid box" based on the location of the co-crystallized ligand or known active site residues.

Step 2: Ligand Preparation. a. Generate a low-energy 3D conformer of 2-o-Tolylamino-thiazole-4-carboxylic acid as described in Protocol 2.3. b. Assign appropriate atom types and charges.

Step 3: Docking Simulation. a. Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the receptor's binding site. b. The program will score each pose based on a scoring function that estimates the binding affinity.

Step 4: Pose Analysis. a. Analyze the top-scoring docking poses. The best pose should be energetically favorable and consistent with known SAR. b. Critically examine the key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and specific amino acid residues. For example, we would expect the carboxylic acid to form a salt bridge or strong hydrogen bond with a basic residue (e.g., Lys, Arg) in the active site.

Visualization: Receptor-Ligand Interaction Workflow

This workflow illustrates the process of refining a pharmacophore using structural data.

G cluster_0 Input Data cluster_1 Computational Workflow cluster_2 Output PDB Protein Structure (PDB) Docking Molecular Docking PDB->Docking Ligand Ligand Structure Ligand->Docking InteractionAnalysis Analyze Binding Pose Docking->InteractionAnalysis Pharmacophore Structure-Based Pharmacophore Model InteractionAnalysis->Pharmacophore

Caption: Workflow for Structure-Based Pharmacophore Generation.

Pharmacophore Model Validation: A Non-Negotiable Step

Generating a hypothesis is insufficient; it must be rigorously validated to ensure it can reliably distinguish active compounds from inactive ones.[12] A validated model is a trustworthy tool for virtual screening.[13]

The Validation Imperative

Validation assesses the model's ability to:

  • Identify Actives: Correctly identify known active compounds from a database.

  • Reject Inactives: Avoid giving high scores to molecules that are known to be inactive.

Experimental Protocol: Test Set and Decoy Set Validation

Objective: To statistically validate the predictive power of the generated pharmacophore model.

Step 1: Assemble Validation Sets. a. Test Set: A collection of known active compounds that were not used to generate the model.[14] b. Decoy Set: A much larger collection of molecules presumed to be inactive. These should be physically similar to the actives (e.g., similar molecular weight, logP) but topologically distinct to challenge the model. The DUD-E database is a common source for generating decoy sets.[12]

Step 2: Database Screening. a. Combine the test set and decoy set into a single database. b. Use the pharmacophore model as a 3D query to screen this database, scoring how well each molecule fits the hypothesis.

Step 3: Performance Analysis. a. Analyze the screening results to see how well the model enriched the top-ranked hits with active compounds. b. Calculate key validation metrics.

Data Interpretation: Key Validation Metrics

The performance of the model is quantified using several metrics, which should always be presented in a clear, tabular format.

MetricDescriptionValue (Good Model)
Total Hits Number of molecules from the database that fit the query.-
Actives Found Number of known actives identified in the hit list.High
Yield of Actives (%) (Actives Found / Total Hits) * 100High
Enrichment Factor (EF) A measure of how much better the model is at finding actives compared to random selection.> 1.0
Area Under Curve (AUC) From a Receiver Operating Characteristic (ROC) plot; measures the model's ability to distinguish between classes.0.7 - 1.0

Trustworthiness Insight: A model with a high EF and AUC value is considered robust and predictive.[12] For instance, an EF of 10 means the model is 10 times better than random chance at finding active compounds in the top fraction of the database. This statistical validation is the cornerstone of a trustworthy computational model.

Application: From Validated Model to New Discoveries

A rigorously validated pharmacophore is a powerful engine for discovering novel drug candidates.

Workflow: Virtual Screening for Hit Identification

The primary application is to screen large chemical databases (e.g., ZINC, ChEMBL) to identify new molecules that match the pharmacophore and are therefore likely to be biologically active.[7][8]

G Model Validated Pharmacophore Model Screening Virtual Screening Model->Screening Database Large Chemical Database (e.g., ZINC, ChEMBL) Database->Screening Hitlist Ranked Hit List Screening->Hitlist Filtering ADMET & Novelty Filters Hitlist->Filtering FinalHits Candidate Molecules for In Vitro Testing Filtering->FinalHits

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-o-Tolylamino-thiazole-4-carboxylic acid

An Application Guide for the Synthesis of 2-(o-Tolylamino)thiazole-4-carboxylic acid Abstract This document provides a comprehensive, research-grade protocol for the multi-step synthesis of 2-(o-Tolylamino)thiazole-4-car...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2-(o-Tolylamino)thiazole-4-carboxylic acid

Abstract

This document provides a comprehensive, research-grade protocol for the multi-step synthesis of 2-(o-Tolylamino)thiazole-4-carboxylic acid. This compound belongs to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[1][2] The synthesis strategy is presented in three distinct stages: (1) the preparation of the key intermediate, N-(o-tolyl)thiourea, from o-toluidine; (2) the formation of the thiazole ring via the Hantzsch thiazole synthesis to yield ethyl 2-(o-tolylamino)thiazole-4-carboxylate; and (3) the final saponification of the ethyl ester to afford the target carboxylic acid. This guide explains the chemical principles behind each step, provides detailed, step-by-step laboratory procedures, and outlines methods for purification and characterization, ensuring a reproducible and reliable outcome for researchers in organic synthesis and drug development.

Introduction

The 2-aminothiazole core is a cornerstone in the development of therapeutic agents, with derivatives exhibiting activities ranging from anticancer to antimicrobial.[1][3] The functionalization at the 2-amino and 4-carboxy positions allows for fine-tuning of the molecule's physicochemical and pharmacological properties. The synthesis of 2-(o-Tolylamino)thiazole-4-carboxylic acid serves as an excellent case study in heterocyclic chemistry, employing foundational reactions that are both robust and versatile.

The synthetic route detailed herein is logical and efficient. It begins with the synthesis of the requisite N-arylthiourea. N-(o-tolyl)thiourea is prepared by reacting o-toluidine with a source of thiocyanate.[4][5] The subsequent and pivotal step is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound (ethyl bromopyruvate) and a thiourea derivative.[2][6] This reaction reliably constructs the 5-membered thiazole heterocycle. The final step is a standard ester hydrolysis, converting the ethyl ester intermediate into the desired carboxylic acid, a key functional group for further derivatization or for its role in biological interactions.[7]

Overall Synthesis Workflow

The synthesis is a three-stage process starting from commercially available reagents. Each stage yields an intermediate that is purified before proceeding to the next step.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Hantzsch Cyclization cluster_2 PART 3: Saponification A o-Toluidine C N-(o-tolyl)thiourea A:e->C:w H₂SO₄/H₂O Reflux B Ammonium Thiocyanate B:e->C:w E Ethyl 2-(o-tolylamino)thiazole-4-carboxylate C:e->E:w Ethanol Reflux D Ethyl Bromopyruvate D:e->E:w F 2-(o-Tolylamino)thiazole-4-carboxylic acid E:e->F:w 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Three-stage workflow for the synthesis of the target compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
o-ToluidineReagent grade, ≥99%Sigma-AldrichCorrosive, toxic. Handle with care.
Ammonium ThiocyanateACS reagent, ≥97.5%Fisher ScientificHygroscopic. Store in a desiccator.
Sulfuric Acid (conc.)ACS reagent, 95-98%VWRExtremely corrosive.
Ethyl Bromopyruvate95%, technicalAlfa AesarLachrymator, toxic. Use in a fume hood.
Ethanol (anhydrous)200 proof, ≥99.5%Decon LabsFlammable.
Sodium Hydroxide (pellets)ACS reagent, ≥97%Sigma-AldrichCorrosive.
Hydrochloric Acid (conc.)ACS reagent, ~37%VWRCorrosive.
Diethyl EtherACS reagentFisher ScientificExtremely flammable.
Ethyl AcetateACS reagentVWRFlammable.
HexanesACS reagentVWRFlammable.
Anhydrous Magnesium SulfateLaboratory gradeSigma-AldrichFor drying organic extracts.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.

Experimental Protocols

Part 1: Synthesis of N-(o-tolyl)thiourea

This protocol is adapted from established methods for the synthesis of arylthioureas.[4] The reaction involves the acid-catalyzed addition of an amine to a thiocyanate salt.

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-toluidine (53.6 g, 0.5 mol), concentrated sulfuric acid (25.8 g, 0.26 mol), and 125 mL of water.

  • Heat the mixture with stirring. Once the o-toluidine sulfate has dissolved, add ammonium thiocyanate (43.8 g, 0.575 mol).

  • Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 4 hours. The product will begin to precipitate as an oil which later solidifies.

  • After the reflux period, cool the mixture in an ice bath to complete crystallization.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent like ethanol/water to yield pure N-(o-tolyl)thiourea as a white solid.

  • Dry the product in a vacuum oven. Confirm identity using ¹H NMR, ¹³C NMR, and melting point analysis.

Causality: The use of sulfuric acid is crucial to protonate the o-toluidine, forming the toluidinium salt which then reacts with the thiocyanate ion. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. Recrystallization is a critical purification step to remove impurities, particularly the potential N,N'-di-o-tolylthiourea byproduct.[4]

Part 2: Hantzsch Synthesis of Ethyl 2-(o-tolylamino)thiazole-4-carboxylate

This procedure follows the principles of the Hantzsch thiazole synthesis, a robust method for forming the thiazole ring system.[6]

Procedure:

  • In a 250 mL round-bottom flask, dissolve N-(o-tolyl)thiourea (16.6 g, 0.1 mol) in 100 mL of anhydrous ethanol.

  • Add ethyl bromopyruvate (19.5 g, 0.1 mol) to the solution dropwise at room temperature with vigorous stirring. Note: The reaction is exothermic. Maintain the temperature below 40 °C during the addition using a water bath if necessary.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization from ethanol to yield the pure product.

Mechanism Insight: The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl, and subsequent dehydration yields the aromatic thiazole ring.[6]

Part 3: Saponification to 2-(o-Tolylamino)thiazole-4-carboxylic acid

This final step involves the base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid, a process known as saponification. The protocol is based on a similar transformation reported in the literature.[7]

Procedure:

  • Place the purified ethyl 2-(o-tolylamino)thiazole-4-carboxylate (e.g., 26.2 g, 0.1 mol) in a 500 mL round-bottom flask.

  • Add 150 mL of a 10% aqueous sodium hydroxide (NaOH) solution.

  • Heat the biphasic mixture to reflux with vigorous stirring for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester). The mixture should become homogeneous as the reaction proceeds.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Slowly acidify the cold solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of cold deionized water to remove inorganic salts.

  • Dry the product under vacuum to yield the final 2-(o-Tolylamino)thiazole-4-carboxylic acid.

Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The subsequent elimination of the ethoxide ion forms the carboxylic acid, which is deprotonated under the basic conditions to form the sodium carboxylate salt. This salt is soluble in the aqueous medium, driving the reaction to completion.[7] The final acidification step is necessary to protonate the carboxylate, precipitating the neutral, less soluble carboxylic acid product.

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O of the carboxylic acid, N-H stretches).

  • Melting Point (MP): A sharp melting point range is indicative of high purity.

Safety and Handling

  • All experimental procedures must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • o-Toluidine is toxic and a suspected carcinogen.

  • Ethyl bromopyruvate is a lachrymator and is corrosive. Avoid inhalation and skin contact.

  • Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are highly corrosive and can cause severe burns. Handle with extreme care.

  • Organic solvents are flammable and should be handled away from ignition sources.

References

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Available at: [Link]

  • Ihara Chemical Industry Co., Ltd. (1983). Process for producing tolylthiourea having high purity. U.S. Patent 4,367,345.
  • Novartis AG. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent 7,408,069.
  • Abdel-Wahab, B. F., et al. (2015). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Shaabani, A., et al. (2010). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate. Synthetic Communications. Available at: [Link]

  • Anwar, S., et al. (2022). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Journal of Molecular Structure. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of o-tolylthiourea. Available at: [Link]

  • Bumażnik, D., & Sałdyka, M. (2020). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

  • Gilchrist, T. L., et al. (1987). Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. Journal of the Chemical Society, Perkin Transactions 1, 2235-2239. Available at: [Link]

  • De Andrade, P., et al. (2012). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. Available at: [Link]

  • Wiles, C., et al. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 4(2), 171-175. Available at: [Link]

  • Jiangsu Institute of Pesticides. (2010). Synthesis process for 1-o-tolyl-2-thiourea as intermediate of tricyclazole. Chinese Patent CN101891632A.
  • Shaabani, A., et al. (2008). A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Alanazi, A. M., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Molecules, 28(15), 5851. Available at: [Link]

  • Estévez-Hernández, O., et al. (2008). 1-(o-Tolyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2388. Available at: [Link]

  • Kumar, D., & Kumar, N. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(45), 28203-28221. Available at: [Link]

Sources

Application

The Pivotal Role of 2-o-Tolylamino-thiazole-4-carboxylic Acid in Modern Drug Discovery: A Guide for Researchers

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast derivatives, 2-o-Tolylamino-thiazole-4-carboxylic acid and its analogs represent a pr...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast derivatives, 2-o-Tolylamino-thiazole-4-carboxylic acid and its analogs represent a promising class of compounds with a wide spectrum of biological activities. This guide provides an in-depth exploration of this chemical scaffold, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, biological significance, and the key assays for its evaluation, empowering you to effectively harness its potential in your research endeavors.

The 2-Aminothiazole-4-Carboxylic Acid Scaffold: A Privileged Structure

The 2-aminothiazole-4-carboxylic acid core is considered a "privileged structure" in drug discovery. This designation is attributed to its ability to interact with a variety of biological targets, leading to a broad range of pharmacological effects.[1] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity. The introduction of an o-tolyl group at the 2-amino position, in particular, can significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with specific targets.

Derivatives of the 2-aminothiazole-4-carboxylic acid scaffold have demonstrated a remarkable array of biological activities, including:

  • Anticancer: These compounds have shown potent and selective inhibitory activity against a variety of human cancer cell lines, such as those for breast, leukemia, lung, and colon cancer.[2]

  • Anti-inflammatory: Many 2-aminothiazole derivatives exhibit significant anti-inflammatory properties, often through the inhibition of key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[1]

  • Antimicrobial: The thiazole nucleus is a key component in many antimicrobial agents, and its derivatives are actively being explored for their efficacy against various bacterial and fungal pathogens.[3]

Synthesis of 2-o-Tolylamino-thiazole-4-carboxylic Acid: A Practical Approach

The Hantzsch thiazole synthesis, a classic and versatile method, is the most common route for the preparation of the 2-aminothiazole-4-carboxylic acid core.[4] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid, a substituted thiourea, namely N-(o-tolyl)thiourea, is required.

Below is a generalized, step-by-step protocol for the synthesis of the ethyl ester of 2-o-Tolylamino-thiazole-4-carboxylic acid, which can be subsequently hydrolyzed to the carboxylic acid.

Protocol 1: Synthesis of Ethyl 2-(o-tolylamino)thiazole-4-carboxylate

This protocol is adapted from the general Hantzsch thiazole synthesis.[2]

Materials:

  • Ethyl bromopyruvate

  • N-(o-tolyl)thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-(o-tolyl)thiourea (1.0 equivalent) in ethanol.

  • Addition of α-haloketone: To the stirred solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 2-(o-tolylamino)thiazole-4-carboxylate.

  • Hydrolysis (Optional): To obtain the final carboxylic acid, the ethyl ester can be hydrolyzed using standard procedures, such as refluxing with an aqueous solution of sodium hydroxide followed by acidification.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common solvent for the Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

  • TLC Monitoring: TLC is a crucial technique to track the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

  • Recrystallization: This purification technique is used to remove impurities and obtain a highly pure crystalline product.

Biological Evaluation: Key Assays and Protocols

Once synthesized and purified, 2-o-Tolylamino-thiazole-4-carboxylic acid and its derivatives must be subjected to a battery of biological assays to determine their therapeutic potential. The choice of assays will depend on the intended therapeutic area. Here, we provide detailed protocols for evaluating the anticancer and anti-inflammatory activities of these compounds.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] It is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.

Protocol 2: MTT Assay for Cytotoxicity

This protocol is a general guideline and should be optimized for specific cell lines.[1][6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-o-Tolylamino-thiazole-4-carboxylic acid (or its derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Addition of MTT: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • Positive Control: A known cytotoxic drug should be included as a positive control to ensure the assay is performing as expected.

  • Vehicle Control: This control is essential to account for any effects of the solvent (e.g., DMSO) on cell viability.

  • Blank: Wells containing only medium are used to subtract the background absorbance.

Anti-inflammatory Activity: COX and 5-LOX Inhibition Assays

Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory pathway.[8] Inhibiting these enzymes is a common strategy for developing anti-inflammatory drugs.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on the use of a commercial COX inhibitor screening assay kit.[9][10]

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Assay buffer

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (2-o-Tolylamino-thiazole-4-carboxylic acid)

  • Known COX inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme. Then, add the test compound at various concentrations. Include a vehicle control and a positive control (known COX inhibitor).

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid to each well.

  • Colorimetric Detection: Immediately add the colorimetric substrate. The peroxidase activity of COX will lead to the oxidation of the substrate, resulting in a color change.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) at multiple time points.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.

Protocol 4: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol measures the inhibition of 5-LOX activity by monitoring the formation of its product.[3][11]

Materials:

  • Human recombinant 5-LOX enzyme

  • Linoleic acid or arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (2-o-Tolylamino-thiazole-4-carboxylic acid)

  • Known 5-LOX inhibitor (e.g., Zileuton)[8]

  • UV-transparent 96-well plate

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a UV-transparent 96-well plate, prepare a reaction mixture containing the assay buffer and the 5-LOX enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a vehicle control and a positive control.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 5-10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy fatty acid product.[3]

  • Data Analysis: Calculate the initial rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from these assays should be summarized in tables.

Table 1: Illustrative Anticancer Activity of 2-Arylamino-thiazole-4-carboxylic Acid Derivatives (MTT Assay)

CompoundCell LineIC₅₀ (µM)
Derivative AMCF-7 (Breast)5.2
Derivative BA549 (Lung)8.9
Derivative CHCT116 (Colon)3.7
Doxorubicin (Control)MCF-7 (Breast)0.8

Table 2: Illustrative Anti-inflammatory Activity of 2-Arylamino-thiazole-4-carboxylic Acid Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
Derivative X>1002.515.8
Derivative Y50.30.95.2
Celecoxib (Control)>1000.05-
Zileuton (Control)--1.5

Visualizing the Drug Discovery Workflow

The journey of a compound from synthesis to a potential drug candidate can be visualized as a structured workflow.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Hantzsch Synthesis of 2-o-Tolylamino-thiazole- 4-carboxylic Acid Ester Hydrolysis Ester Hydrolysis Synthesis->Hydrolysis Purification Purification & Characterization (NMR, MS) Hydrolysis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Primary Screening AntiInflammatory Anti-inflammatory Screening (COX/5-LOX Assays) Purification->AntiInflammatory Primary Screening SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR AntiInflammatory->SAR ADMET ADMET Profiling SAR->ADMET Lead Candidate

Caption: A streamlined workflow for the discovery of 2-o-tolylamino-thiazole-4-carboxylic acid derivatives.

Conclusion and Future Directions

The 2-o-Tolylamino-thiazole-4-carboxylic acid scaffold holds immense promise for the development of novel therapeutic agents. The synthetic and screening protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile molecule. Future research should focus on expanding the library of derivatives to establish robust structure-activity relationships (SAR), elucidating the precise molecular mechanisms of action, and conducting in vivo studies to validate the therapeutic efficacy of the most promising candidates. Through a systematic and rigorous approach, the full potential of this remarkable scaffold can be unlocked, paving the way for the next generation of innovative medicines.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid.
  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PubMed Central. [Link]

  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Docking Analysis. ResearchGate. [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

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  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Academic Journals. [Link]

  • IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. PubMed Central. [Link]

  • Evaluation of anti-lipoxygenase activity of Cassia fistula l. International Journal of Basic & Clinical Pharmacology. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

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Method

Application Notes and Protocols for the Research Chemical: 2-o-Tolylamino-thiazole-4-carboxylic acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Substituted 2-Aminothiazole Scaffold The compound 2-o-Tolylamino-thiazole-4-carboxylic acid bel...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Substituted 2-Aminothiazole Scaffold

The compound 2-o-Tolylamino-thiazole-4-carboxylic acid belongs to the well-regarded class of 2-aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a key structural motif found in numerous FDA-approved drugs and biologically active compounds, conferring a diverse range of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The substitution at the 2-amino position and the presence of a carboxylic acid at the 4-position of the thiazole ring in 2-o-Tolylamino-thiazole-4-carboxylic acid suggest its potential as a modulator of various biological processes.

This guide provides a comprehensive overview of the potential research applications of 2-o-Tolylamino-thiazole-4-carboxylic acid, grounded in the established bioactivities of structurally related molecules. We present detailed, adaptable protocols for investigating its utility as a kinase inhibitor, an anticancer agent, and an antimicrobial compound.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a research chemical is paramount for accurate and reproducible experimental design. For 2-o-Tolylamino-thiazole-4-carboxylic acid (C11H10N2O2S), the following information is available from public databases:

PropertyValueSource
Molecular FormulaC11H10N2O2SPubChem CID: 2760644[3]
Molecular Weight234.28 g/mol PubChem CID: 2760644[3]
Predicted XlogP3.1PubChem CID: 2760644[3]

Solubility: The predicted XlogP suggests that 2-o-Tolylamino-thiazole-4-carboxylic acid is likely to have moderate lipophilicity. For biological assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Subsequent dilutions into aqueous buffers or cell culture media should be performed to achieve the desired final concentrations, ensuring that the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Stability and Storage: Store the solid compound in a cool, dry, and dark place. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Potential Research Applications and Rationale

Based on the extensive literature on 2-aminothiazole derivatives, we propose the following primary areas of investigation for 2-o-Tolylamino-thiazole-4-carboxylic acid:

Kinase Inhibition

The 2-aminothiazole scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[4][5] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of 2-aminothiazole have been successfully developed as inhibitors of various kinases, including Aurora kinases and Akt.[6] The tolyl group on the amino substituent of the topic compound can potentially engage in hydrophobic interactions within the ATP-binding pocket of a target kinase.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (e.g., 10 mM in DMSO) Assay_Setup Set up Kinase Reaction: - Kinase - Substrate - ATP - Compound (various conc.) Compound_Prep->Assay_Setup Kinase_Prep Prepare Kinase and Substrate Solutions Kinase_Prep->Assay_Setup Incubation Incubate at Optimal Temperature and Time Assay_Setup->Incubation Detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Processing Process Raw Data Detection->Data_Processing IC50_Calc Calculate IC50 Value Data_Processing->IC50_Calc

Workflow for Kinase Inhibition Assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for assessing the inhibitory activity of 2-o-Tolylamino-thiazole-4-carboxylic acid against a specific kinase of interest. It is based on a commercially available luminescence-based kinase assay kit that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • 2-o-Tolylamino-thiazole-4-carboxylic acid

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (typically contains MgCl2)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of 2-o-Tolylamino-thiazole-4-carboxylic acid from the DMSO stock solution in the kinase assay buffer. A typical concentration range for initial screening is 0.01 to 100 µM.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add the diluted compound or DMSO (as a vehicle control).

    • Add the kinase enzyme solution to each well.

    • To initiate the reaction, add a solution containing the substrate and ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine ATP-competitive inhibition.[7]

  • Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP according to the manufacturer's instructions of the luminescence-based assay kit. This usually involves adding a reagent that terminates the enzymatic reaction.

    • Add the detection reagent, which contains luciferase and its substrate, to convert the remaining ADP to ATP and then measure the light output.

  • Data Analysis:

    • Measure the luminescence signal using a luminometer. The signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Anticancer Activity

The thiazole scaffold is present in several anticancer agents, and its derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines.[1] The potential of 2-o-Tolylamino-thiazole-4-carboxylic acid as an anticancer agent can be evaluated through a series of cell-based assays.

Anticancer_Assay_Workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Adherence Allow Cells to Adhere (24 hours) Cell_Seeding->Adherence Compound_Addition Treat Cells with Serial Dilutions of Compound Adherence->Compound_Addition Incubation Incubate for a Defined Period (e.g., 48-72 hours) Compound_Addition->Incubation Assay_Reagent Add Viability Reagent (e.g., MTT, resazurin) Incubation->Assay_Reagent Measurement Measure Absorbance or Fluorescence Assay_Reagent->Measurement Data_Processing Calculate Percent Viability Measurement->Data_Processing GI50_Calc Determine GI50 Value Data_Processing->GI50_Calc

Workflow for Cell Viability Assay.

Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-o-Tolylamino-thiazole-4-carboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of 2-o-Tolylamino-thiazole-4-carboxylic acid in complete cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a desired period, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration that inhibits cell growth by 50%).

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[9][10] The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity. The potential of 2-o-Tolylamino-thiazole-4-carboxylic acid as an antimicrobial agent can be assessed using standard broth microdilution methods.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 2-o-Tolylamino-thiazole-4-carboxylic acid

  • Positive control antibiotic/antifungal

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of 2-o-Tolylamino-thiazole-4-carboxylic acid in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Self-Validating Systems and Causality in Experimental Choices

The protocols provided are designed to be self-validating. For instance, in the kinase inhibition assay, the inclusion of a known inhibitor as a positive control validates the assay's ability to detect inhibition. Similarly, vehicle controls (DMSO) are crucial to ensure that the observed effects are due to the compound and not the solvent.

The choice of ATP concentration in the kinase assay is critical; using a concentration near the Km allows for the sensitive detection of ATP-competitive inhibitors. In cell-based assays, the duration of compound exposure is a key parameter that can influence the outcome, with longer incubation times potentially revealing effects on cell proliferation in addition to acute cytotoxicity.

Conclusion and Future Directions

2-o-Tolylamino-thiazole-4-carboxylic acid is a research chemical with significant potential, stemming from its structural relationship to a class of compounds with diverse and well-documented biological activities. The application notes and protocols detailed in this guide provide a robust framework for initiating the investigation of its properties as a kinase inhibitor, an anticancer agent, and an antimicrobial compound. The experimental workflows and data analysis procedures are designed to yield reliable and reproducible results, paving the way for further preclinical development. Subsequent studies could involve broader kinase profiling, evaluation in a panel of cancer cell lines, and in vivo efficacy studies in relevant disease models.

References

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, November 28). 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]

  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-o-tolylamino-thiazole-4-carboxylic acid. Retrieved from [Link]

  • Talele, T. T. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Journal of Clinical Medicine. Retrieved from [Link]

  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Guideline for anticancer assays in cells. Retrieved from [Link]

  • PubMed. (2014). L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • JoVE. (2022). A Flow Cytometry-Based Cell Surface Protein Binding Assay for Assessing Selectivity and Specificity of an Anticancer Aptamer. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

  • ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • PubMed. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF SOME THIAZOLE CLUBBED HETEROCYCLES AS POSSIBLE ANTIMICROBIAL AND ANTHELMINTIC AGENTS. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

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Application

Application Notes and Protocols: 2-o-Tolylamino-thiazole-4-carboxylic acid as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a comprehensive technical guide for the investigation of 2-o-Tolylamino-thiazole-4-carboxylic acid as a potential enzyme inhibitor. We present a detailed, adaptable protocol for its synthesis via the Hantzsch thiazole synthesis. Furthermore, we provide in-depth, step-by-step protocols for screening its inhibitory activity against three key enzyme classes: Cyclooxygenases (COX), Carbonic Anhydrases (CA), and Urease. These protocols are designed to be self-validating, with explanations of the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical utility for researchers in the field of drug discovery.

Introduction: The Therapeutic Potential of Thiazole Derivatives

Thiazole-containing compounds exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[1] The 2-aminothiazole moiety, in particular, is a privileged structure found in several FDA-approved drugs. The subject of this guide, 2-o-Tolylamino-thiazole-4-carboxylic acid, combines the established biological relevance of the 2-aminothiazole core with a carboxylic acid functionality and a tolyl substituent, making it a prime candidate for investigation as an enzyme inhibitor. The structural features suggest potential interactions with the active sites of various enzymes, offering opportunities for the development of novel therapeutics.

This guide will focus on three enzyme families that are plausible targets for 2-o-Tolylamino-thiazole-4-carboxylic acid based on existing literature for related structures:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are key mediators of inflammation through the production of prostaglandins.[2][3] Inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[2][4] Thiazole derivatives have been identified as potent COX inhibitors.[2][5]

  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes play crucial roles in pH regulation, CO2 transport, and other physiological processes.[6] CA inhibitors are used as diuretics, anti-glaucoma agents, and for treating altitude sickness.[7]

  • Urease: This nickel-containing enzyme catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[8] Urease activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making urease inhibitors a target for anti-ulcer and antimicrobial therapies. The sulfur atom in thiazole derivatives can chelate the nickel ions in the urease active site, leading to inhibition.[9]

Synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid

The following protocol is based on the well-established Hantzsch thiazole synthesis, a reliable method for the preparation of thiazole derivatives.[1][10] This procedure involves the condensation of an α-haloketone with a thiourea derivative.

Overall Synthetic Scheme

Hantzsch Synthesis cluster_reactants Reactants cluster_products Products Ethyl_bromopyruvate Ethyl bromopyruvate Intermediate_Ester Ethyl 2-o-tolylamino-thiazole-4-carboxylate Ethyl_bromopyruvate->Intermediate_Ester Condensation o_Tolylthiourea o-Tolylthiourea o_Tolylthiourea->Intermediate_Ester Final_Product 2-o-Tolylamino-thiazole-4-carboxylic acid Intermediate_Ester->Final_Product Hydrolysis

Caption: Hantzsch synthesis of the target compound.

Experimental Protocol

Materials:

  • Ethyl bromopyruvate

  • o-Tolylthiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Part A: Synthesis of Ethyl 2-o-tolylamino-thiazole-4-carboxylate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-tolylthiourea (1 equivalent) in ethanol.

  • To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-o-tolylamino-thiazole-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Part B: Hydrolysis to 2-o-Tolylamino-thiazole-4-carboxylic acid

  • Dissolve the purified ethyl ester from Part A in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.[10]

  • A precipitate of 2-o-Tolylamino-thiazole-4-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.[10]

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified final compound.

Enzyme Inhibition Assay Protocols

The following sections provide detailed protocols for assessing the inhibitory potential of 2-o-Tolylamino-thiazole-4-carboxylic acid against COX-1/COX-2, carbonic anhydrase, and urease.

Cyclooxygenase (COX) Inhibition Assay

This protocol is a fluorometric assay suitable for high-throughput screening of COX inhibitors.[11] The assay measures the peroxidase activity of COX, which generates a fluorescent product.

Principle: COX exhibits both cyclooxygenase and peroxidase activities. The assay measures the peroxidase component, where the intermediate product Prostaglandin G2, generated by the COX enzyme, is detected fluorometrically.

COX Assay Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_detection Detection Prepare_Inhibitor Prepare Inhibitor Stock (in DMSO) Add_Inhibitor Add Inhibitor/Control to Wells Prepare_Inhibitor->Add_Inhibitor Prepare_Enzyme Prepare COX-1/COX-2 Enzyme Solution Add_Enzyme Add Enzyme Solution Prepare_Enzyme->Add_Enzyme Prepare_Substrate Prepare Arachidonic Acid Solution Add_Substrate Initiate Reaction with Arachidonic Acid Prepare_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (e.g., 15 min at 25°C) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate (e.g., 2 min at 37°C) Add_Substrate->Incubate_2 Read_Fluorescence Read Fluorescence (Ex/Em = 535/587 nm) Incubate_2->Read_Fluorescence

Caption: Workflow for the fluorometric COX inhibition assay.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Heme

  • Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control

  • DMSO for dissolving the test compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2-o-Tolylamino-thiazole-4-carboxylic acid in DMSO.

    • Prepare serial dilutions of the test compound and the positive control in COX Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Prepare the enzyme solution by diluting the COX-1 or COX-2 enzyme in the assay buffer to the desired concentration.

    • Prepare the substrate solution by diluting arachidonic acid in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the following:

      • Test compound wells: 10 µL of the diluted test compound.

      • Positive control wells: 10 µL of the diluted known inhibitor.

      • Enzyme control wells (100% activity): 10 µL of assay buffer (with DMSO if used for the test compound).

      • Blank wells (no enzyme): 20 µL of assay buffer.

    • Add 10 µL of the diluted enzyme solution to the test, positive control, and enzyme control wells.

    • Incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately start reading the fluorescence in a kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

Data Analysis:

  • Calculate the rate of reaction (slope) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_enzyme_control - Rate_test_compound) / Rate_enzyme_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[12][13]

ParameterRecommended Value
Final Assay Volume100 µL
Incubation Temperature25°C
Incubation Time (pre-incubation)15 minutes
Reaction Time5-10 minutes (kinetic)
Excitation Wavelength535 nm
Emission Wavelength587 nm
Carbonic Anhydrase Inhibition Assay

This is a colorimetric assay that measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate as a substrate.[14]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 400 nm.

CA Assay Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_detection Detection Prepare_Inhibitor Prepare Inhibitor Stock (in DMSO) Add_Inhibitor Add Inhibitor/Control Prepare_Inhibitor->Add_Inhibitor Prepare_Enzyme Prepare CA Enzyme Solution Add_Enzyme Add Enzyme Solution Prepare_Enzyme->Add_Enzyme Prepare_Substrate Prepare p-Nitrophenyl Acetate Solution Add_Substrate Initiate Reaction with p-NPA Prepare_Substrate->Add_Substrate Add_Buffer Add Assay Buffer to Wells Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (e.g., 10 min at 25°C) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate (e.g., 30 min at 25°C) Add_Substrate->Incubate_2 Read_Absorbance Read Absorbance at 400 nm Incubate_2->Read_Absorbance Urease Assay Workflow cluster_prep Preparation cluster_assay Enzyme Reaction cluster_detection Color Development & Detection Prepare_Inhibitor Prepare Inhibitor Stock (in DMSO) Add_Buffer_Enzyme_Inhibitor Add Buffer, Enzyme, and Inhibitor/Control to Wells Prepare_Inhibitor->Add_Buffer_Enzyme_Inhibitor Prepare_Enzyme Prepare Urease Enzyme Solution Prepare_Enzyme->Add_Buffer_Enzyme_Inhibitor Prepare_Substrate Prepare Urea Solution Add_Substrate Initiate Reaction with Urea Prepare_Substrate->Add_Substrate Incubate_1 Incubate (e.g., 15 min at 30°C) Add_Buffer_Enzyme_Inhibitor->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate (e.g., 30 min at 30°C) Add_Substrate->Incubate_2 Add_Phenol_Reagent Add Phenol Reagent Incubate_2->Add_Phenol_Reagent Add_Hypochlorite_Reagent Add Hypochlorite Reagent Add_Phenol_Reagent->Add_Hypochlorite_Reagent Incubate_3 Incubate (e.g., 10 min at 37°C) Add_Hypochlorite_Reagent->Incubate_3 Read_Absorbance Read Absorbance at 630 nm Incubate_3->Read_Absorbance

Caption: Workflow for the colorimetric urease inhibition assay using the Berthelot method.

Materials:

  • Purified Jack Bean Urease

  • Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Urea solution

  • Phenol Reagent (Phenol and sodium nitroprusside)

  • Alkali Reagent (Sodium hydroxide and sodium hypochlorite)

  • Known urease inhibitor (e.g., Thiourea) as a positive control

  • 96-well clear microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 2-o-Tolylamino-thiazole-4-carboxylic acid in a suitable solvent.

    • Prepare serial dilutions of the test compound and Thiourea in the assay buffer.

    • Prepare the urease enzyme solution in the assay buffer.

    • Prepare the urea substrate solution in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well clear microplate, add 25 µL of the diluted test compound, positive control, or buffer (for enzyme control).

    • Add 25 µL of the urease enzyme solution to each well.

    • Incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the urea solution to each well.

    • Incubate at 30°C for 30 minutes.

    • Stop the reaction and start color development by adding 50 µL of the Phenol Reagent followed by 50 µL of the Alkali Reagent to each well.

    • Incubate at 37°C for 10 minutes.

    • Read the absorbance at 630 nm.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_enzyme_control - Abs_test_compound) / Abs_enzyme_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value. [12][13]

    Parameter Recommended Value
    Final Assay Volume 225 µL
    Incubation Temperature 30°C (reaction), 37°C (color development)
    Incubation Time (pre-incubation) 15 minutes
    Reaction Time 30 minutes
    Color Development Time 10 minutes

    | Wavelength | 630 nm |

Conclusion

This application note provides a comprehensive framework for the synthesis and evaluation of 2-o-Tolylamino-thiazole-4-carboxylic acid as a potential enzyme inhibitor. The detailed protocols for synthesis and for screening against COX, carbonic anhydrase, and urease are designed to be robust and adaptable. By following these methodologies, researchers can effectively assess the inhibitory profile of this and other novel thiazole derivatives, contributing to the discovery of new therapeutic agents.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement? Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Retrieved from [Link]

  • Bio-Techne. (n.d.). Urease Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors - StatPearls. Retrieved from [Link]

  • ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

  • ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

  • Lecturio. (2025). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Labcare diagnostics. (n.d.). Berthelot Method. Retrieved from [Link]

  • MDPI. (n.d.). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. Retrieved from [Link]

  • PubMed. (n.d.). Chemistry and mechanism of urease inhibition. Retrieved from [Link]

  • PubMed. (n.d.). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • DergiPark. (n.d.). In vitro urease and trypsin inhibitory activities of some sulfur compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects.... Retrieved from [Link]

  • Reddit. (n.d.). Help with determining IC50 for enzyme inhibitors. Retrieved from [Link]

  • YouTube. (2023). Carbonic Anhydrase Inhibitors - All you need to know. Retrieved from [Link]

  • protocols.io. (n.d.). Berthelot's Urease Activity Assay. Retrieved from [Link]

  • SciSpace. (n.d.). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source? Retrieved from [Link]

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Method

Characterization of 2-o-Tolylamino-thiazole-4-carboxylic acid: A Comprehensive Guide to Analytical Methodology

Introduction 2-o-Tolylamino-thiazole-4-carboxylic acid is a substituted thiazole derivative with potential applications in pharmaceutical and materials science research. As with any novel compound intended for developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-o-Tolylamino-thiazole-4-carboxylic acid is a substituted thiazole derivative with potential applications in pharmaceutical and materials science research. As with any novel compound intended for development, rigorous analytical characterization is paramount to confirm its identity, purity, and physicochemical properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical methods for the comprehensive characterization of this molecule. The protocols outlined herein are designed to be robust and self-validating, drawing upon established principles of analytical chemistry and providing a framework for adaptation to specific laboratory instrumentation.

The fundamental structure of 2-o-Tolylamino-thiazole-4-carboxylic acid, featuring a thiazole carboxylic acid core with an o-tolylamino substituent, dictates the selection of appropriate analytical techniques. This guide will detail the application of spectroscopic and chromatographic methods to elucidate its structural features and assess its purity profile.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 2-o-Tolylamino-thiazole-4-carboxylic acid is the foundation of its analytical characterization. These properties influence sample preparation, chromatographic behavior, and spectroscopic response.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.28 g/mol
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Melting Point Expected to be in the range of similar aromatic thiazole carboxylic acids (e.g., 2-Phenylamino-thiazole-4-carboxylic acid: 275-277 °C).[1][1]
Solubility Predicted to be sparingly soluble in water and soluble in organic solvents such as DMSO, DMF, and methanol.General knowledge of carboxylic acid solubility

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of 2-o-Tolylamino-thiazole-4-carboxylic acid, providing information on its functional groups, electronic transitions, and the connectivity of its atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are characteristic of its conjugated system. The thiazole ring and the aromatic tolylamino substituent are expected to give rise to distinct absorption bands.

Protocol: UV-Vis Spectral Analysis

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of 2-o-Tolylamino-thiazole-4-carboxylic acid in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution with a concentration that results in an absorbance reading between 0.2 and 0.8 AU (typically in the µg/mL range).

  • Analysis:

    • Scan the sample solution from 200 to 400 nm against a solvent blank.

    • Record the wavelength of maximum absorbance (λmax). The presence of aromatic and thiazole moieties suggests that significant absorption will occur in the UV region.[2][3]

Expected Results: The UV-Vis spectrum is anticipated to show characteristic absorption bands corresponding to π → π* transitions within the aromatic and heterocyclic ring systems.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in 2-o-Tolylamino-thiazole-4-carboxylic acid. The spectrum will provide evidence for the carboxylic acid, secondary amine, and the thiazole ring.

Protocol: FTIR Spectral Analysis

  • Instrumentation: A calibrated FTIR spectrometer, typically equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying consistent pressure.

  • Analysis:

    • Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

    • Perform background subtraction using the empty ATR crystal.

    • Identify the characteristic absorption bands for the key functional groups.

Expected Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)O-H (Carboxylic acid)Stretching
~3200N-H (Secondary amine)Stretching
~1700C=O (Carboxylic acid)Stretching
~1600C=N (Thiazole ring)Stretching
1600-1450C=C (Aromatic ring)Stretching
~1300C-NStretching

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[4] The C=O stretch is also a key indicator. The presence of N-H, C=N, and aromatic C=C stretches will further confirm the structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of 2-o-Tolylamino-thiazole-4-carboxylic acid.

Protocol: NMR Spectral Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Analysis:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • For unambiguous assignments, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (ppm)ProtonMultiplicityIntegration
~13.0-COOHbroad singlet1H
~9.5-NH-singlet1H
7.0-8.0Aromatic-Hmultiplet4H
~7.5Thiazole-Hsinglet1H
~2.3-CH₃singlet3H

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

Chemical Shift (ppm)Carbon
~165-COOH
~160C=N (Thiazole)
110-140Aromatic & Thiazole carbons
~18-CH₃

The deshielded proton of the carboxylic acid is a key diagnostic signal in the ¹H NMR spectrum. The aromatic and thiazole protons will provide information about the substitution pattern. In the ¹³C NMR spectrum, the carbonyl carbon will be significantly downfield.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of 2-o-Tolylamino-thiazole-4-carboxylic acid and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of non-volatile and thermally labile compounds. A reversed-phase method is generally suitable for a molecule of this polarity.

Protocol: HPLC Purity Assessment

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to the λmax determined by UV-Vis spectroscopy.

    • Inject a small volume (e.g., 10 µL) of the sample.

    • Run a gradient elution to ensure separation of any potential impurities. A typical gradient might be from 10% to 90% organic solvent over 20 minutes.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Dissolve Sample in Mobile Phase B Filter Sample (0.45 µm) A->B F Inject Sample (10 µL) B->F C Select C18 Column E Equilibrate Column C->E D Prepare Mobile Phases (A: 0.1% Formic Acid in H₂O B: Acetonitrile) D->E E->F G Run Gradient Elution (e.g., 10-90% B over 20 min) F->G H Detect at λmax G->H I Integrate Peaks H->I J Calculate % Purity I->J

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, providing confirmation of the molecular weight and fragmentation patterns of the target compound and any impurities.

Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Use the same HPLC method as described above, ensuring the mobile phase is compatible with MS (e.g., using volatile buffers like formic acid or ammonium acetate).

  • Mass Spectrometry Parameters:

    • Operate the ESI source in both positive and negative ion modes to determine the optimal ionization.

    • Set the mass range to scan for the expected molecular ion ([M+H]⁺ or [M-H]⁻).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the target analyte.

  • Analysis:

    • Inject the sample and acquire both the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

    • Confirm the mass of the main peak corresponds to the molecular weight of 2-o-Tolylamino-thiazole-4-carboxylic acid.

    • For further structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Expected Mass Spectral Data:

  • Positive Ion Mode (ESI+): [M+H]⁺ at m/z 235.05

  • Negative Ion Mode (ESI-): [M-H]⁻ at m/z 233.04

Workflow for LC-MS Confirmation:

LCMS_Workflow cluster_lc Liquid Chromatography Separation cluster_ms Mass Spectrometry Detection cluster_result Data Interpretation LC_Method Optimized HPLC Method (as per purity analysis) ESI Electrospray Ionization (Positive & Negative Modes) LC_Method->ESI Eluent Transfer MS_Scan Full Scan MS (Confirm [M+H]⁺ & [M-H]⁻) ESI->MS_Scan MSMS Tandem MS (MS/MS) (Fragmentation Analysis) MS_Scan->MSMS Precursor Ion Selection Confirm_MW Molecular Weight Confirmation MS_Scan->Confirm_MW Structural_Info Structural Elucidation from Fragments MSMS->Structural_Info

Caption: LC-MS structural confirmation workflow.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 2-o-Tolylamino-thiazole-4-carboxylic acid. The combination of spectroscopic and chromatographic techniques is essential for unambiguously confirming the structure, assessing the purity, and establishing a robust analytical profile for this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is critical for advancing research and development activities involving this molecule. It is recommended that all methods be validated according to ICH guidelines or other relevant regulatory standards, particularly when the compound is intended for pharmaceutical applications.

References

  • PubChem. 2-o-Tolylamino-thiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

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  • ResearchGate. UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with... [Link]

  • ResearchGate. UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7; C 0 = 0.8 · 10 À4 M. [Link]

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Sources

Application

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 2-o-Tolylamino-thiazole-4-carboxylic Acid

Abstract This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-o-Tolylamino-thiazole-4-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-o-Tolylamino-thiazole-4-carboxylic acid. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and stability studies of this compound. The described protocol is rapid, accurate, and specific, capable of separating the parent compound from its degradation products generated under various stress conditions.

Introduction: The Analytical Imperative for 2-o-Tolylamino-thiazole-4-carboxylic Acid

2-o-Tolylamino-thiazole-4-carboxylic acid belongs to the thiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. As with any active pharmaceutical ingredient (API) or drug candidate, establishing a validated, stability-indicating analytical method is a cornerstone of the drug development process. Such a method is crucial for ensuring product quality, determining shelf-life, and understanding the degradation pathways of the molecule.[1]

The primary objective of this application note is to provide a comprehensive and scientifically sound HPLC protocol for the analysis of 2-o-Tolylamino-thiazole-4-carboxylic acid. The causality behind the selection of chromatographic parameters will be elucidated, and a framework for method validation in accordance with ICH guidelines will be presented to ensure the generation of trustworthy and reproducible data.

Chromatographic Principles and Method Development Rationale

The developed method is based on reversed-phase chromatography, the most common mode of HPLC for the analysis of small organic molecules. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The retention of 2-o-Tolylamino-thiazole-4-carboxylic acid is primarily governed by its hydrophobic interactions with the stationary phase.

2.1. Stationary Phase Selection: The Role of C18

A Phenomenex C18 column (250 mm × 4.5 mm, 5 µm) was selected for this application.[2] The C18 (octadecyl) bonded silica provides a nonpolar stationary phase with excellent retention for a wide range of organic molecules. The 5 µm particle size offers a good balance between efficiency (peak sharpness) and backpressure, while the 250 mm length provides sufficient resolving power to separate the analyte from potential impurities and degradants.

2.2. Mobile Phase Optimization: Balancing Retention and Elution

The mobile phase consists of a mixture of water and methanol in a 30:70 (v/v) ratio.[2] Methanol, as the organic modifier, serves to decrease the polarity of the mobile phase, thereby increasing its elution strength and reducing the retention time of the analyte. The 30:70 ratio was found to provide optimal retention, allowing for good separation from the solvent front without excessively long analysis times. This isocratic elution mode simplifies the method and enhances its robustness.

2.3. Detection Wavelength Selection: Maximizing Sensitivity

The UV detection wavelength was set to 238 nm.[2] This wavelength was chosen based on the UV spectrum of the thiazole derivative, corresponding to a region of high absorbance. This ensures maximum sensitivity for the detection and quantification of 2-o-Tolylamino-thiazole-4-carboxylic acid.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of 2-o-Tolylamino-thiazole-4-carboxylic acid.

3.1. Materials and Reagents

  • 2-o-Tolylamino-thiazole-4-carboxylic acid reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

3.2. Instrumentation and Chromatographic Conditions

A summary of the HPLC instrument parameters is provided in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column Phenomenex C18 (250 mm × 4.5 mm, 5 µm)
Mobile Phase Water:Methanol (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (approximately 25 °C)
Detection Wavelength 238 nm
Run Time Approximately 10 minutes

3.3. Standard and Sample Preparation

3.3.1. Standard Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of 2-o-Tolylamino-thiazole-4-carboxylic acid reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

3.3.2. Working Standard Solution (100 µg/mL)

  • Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase.

3.3.3. Sample Preparation For the analysis of a bulk drug substance or formulation, prepare a solution with a target concentration of 100 µg/mL in the mobile phase. The exact preparation procedure will depend on the sample matrix.

3.4. HPLC Analysis Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard Standard Weighing & Dissolution HPLC_Setup HPLC Instrument Setup Standard->HPLC_Setup System Suitability Sample Sample Weighing & Dissolution Sample->HPLC_Setup Injection Sample Injection HPLC_Setup->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Figure 1: General workflow for the HPLC analysis of 2-o-Tolylamino-thiazole-4-carboxylic acid.

Method Validation: Ensuring Trustworthiness

A comprehensive validation of the analytical method should be performed to demonstrate its suitability for the intended purpose. The key validation parameters, as recommended by the International Council for Harmonisation (ICH), are outlined below.

4.1. Specificity and Stability-Indicating Properties

To establish the specificity of the method, forced degradation studies are essential.[1] These studies intentionally degrade the sample to ensure that the degradation products do not interfere with the quantification of the parent compound.

4.1.1. Forced Degradation Protocol

  • Acid Hydrolysis: Reflux 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 M HCl at 80 °C for 30 minutes.[2] Cool, neutralize, and dilute with the mobile phase.

  • Base Hydrolysis: Reflux 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 M NaOH at 80 °C for 30 minutes. Cool, neutralize, and dilute with the mobile phase.

  • Oxidative Degradation: Treat 1 mL of the 1 mg/mL stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.[2] Dilute with the mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 60 °C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) for 24 hours.

Inject the stressed samples into the HPLC system and evaluate the chromatograms for the resolution between the parent peak and any degradation peaks.

4.2. Linearity

Prepare a series of at least five concentrations of 2-o-Tolylamino-thiazole-4-carboxylic acid (e.g., 20, 40, 60, 80, 100, 120 µg/mL) from the stock solution. Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

4.3. Accuracy

Accuracy should be assessed by performing recovery studies. This can be done by spiking a placebo matrix or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

4.4. Precision

  • Repeatability (Intra-day Precision): Analyze six replicate injections of the 100 µg/mL standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on two different days with different analysts and/or different instruments. The RSD between the results from the different days should be ≤ 2%.

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

4.6. Robustness

Evaluate the effect of small, deliberate variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., Water:Methanol 32:68 and 28:72)

  • Column temperature (± 5 °C)

The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits.

System Suitability

Before commencing any analysis, the suitability of the HPLC system should be verified. This is achieved by injecting a standard solution and evaluating the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas (for 5 replicate injections) ≤ 2.0%

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of 2-o-Tolylamino-thiazole-4-carboxylic acid. The detailed protocol and validation guidelines ensure the generation of accurate and reproducible data, which is essential for quality control and stability assessment in a research and drug development setting. The stability-indicating nature of the method makes it particularly suitable for monitoring the purity of the compound during storage and under various stress conditions.

References

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 123-131.
  • Gomes, A. X., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003.
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.

Sources

Method

Application Note: Structural Elucidation of 2-o-Tolylamino-thiazole-4-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

[AN-2026-01] Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. Purpose: This document provides a detailed guide and p...

Author: BenchChem Technical Support Team. Date: February 2026

[AN-2026-01]

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Purpose: This document provides a detailed guide and protocol for the structural characterization of 2-o-Tolylamino-thiazole-4-carboxylic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. It offers insights into sample preparation, experimental parameter selection, and spectral interpretation.

Introduction

2-o-Tolylamino-thiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the thiazole nucleus in a wide array of pharmacologically active agents.[1][2] Thiazole derivatives are known to exhibit a broad spectrum of biological activities.[2] Accurate structural confirmation is a critical step in the synthesis and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution. This application note details the comprehensive NMR analysis of 2-o-Tolylamino-thiazole-4-carboxylic acid, providing a foundational protocol for researchers working with similar scaffolds.

Molecular Structure and NMR-Active Nuclei

The structure of 2-o-Tolylamino-thiazole-4-carboxylic acid contains several distinct proton and carbon environments, making it well-suited for NMR analysis. The key structural features and the numbering scheme used for NMR assignments are presented below.

Figure 1. Molecular structure of 2-o-Tolylamino-thiazole-4-carboxylic acid with atom numbering.

Experimental Protocols

Materials and Equipment
  • Sample: 2-o-Tolylamino-thiazole-4-carboxylic acid (5-10 mg)

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 0.5-0.7 mL

  • Internal Standard: Tetramethylsilane (TMS)

  • Apparatus: 5 mm NMR tubes, volumetric flask, micropipette

  • Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation Protocol

The choice of solvent is critical for NMR spectroscopy. DMSO-d₆ is selected for its ability to dissolve the analyte and to observe the exchangeable protons of the carboxylic acid and amino groups.

  • Accurately weigh 5-10 mg of 2-o-Tolylamino-thiazole-4-carboxylic acid.

  • Transfer the sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • If TMS is not pre-mixed in the solvent, add a small drop using a micropipette.

  • Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

G cluster_workflow NMR Sample Preparation Workflow A Weigh Sample (5-10 mg) B Transfer to NMR Tube A->B C Add DMSO-d₆ (0.6 mL) B->C D Add TMS (if needed) C->D E Dissolve Sample D->E F Inspect Solution E->F

Figure 2. Workflow for NMR sample preparation.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and spin-spin coupling with neighboring protons.

  • ¹³C NMR: Shows the number of non-equivalent carbons and their electronic environment.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems.

A standard set of acquisition parameters for a 400 MHz spectrometer is provided in the table below. These may require optimization based on the specific instrument and sample concentration.

Experiment Parameter Suggested Value
¹H NMR Spectral Width16 ppm
Number of Scans16
Relaxation Delay2.0 s
¹³C NMR Spectral Width240 ppm
Number of Scans1024
Relaxation Delay2.0 s
COSY Spectral Width12 ppm in F1 and F2
Number of Scans8
HSQC ¹H Spectral Width12 ppm
¹³C Spectral Width180 ppm
Number of Scans16
HMBC ¹H Spectral Width12 ppm
¹³C Spectral Width220 ppm
Number of Scans32

Spectral Interpretation and Discussion

The following sections detail the expected NMR spectral features of 2-o-Tolylamino-thiazole-4-carboxylic acid based on its structure and general principles of NMR spectroscopy.

¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons of the tolyl group, the thiazole proton, the amino proton, the carboxylic acid proton, and the methyl protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
COOH12.0 - 13.0broad singlet1H
NH9.5 - 10.5singlet1H
H-87.8 - 8.2singlet1H
Aromatic H (Tolyl)7.0 - 7.5multiplet4H
CH₃2.2 - 2.4singlet3H
  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (10-13 ppm).[3] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of D₂O.

  • Amino Proton (NH): The amino proton signal is also expected to be a singlet, typically in the range of 9.5-10.5 ppm in DMSO-d₆.

  • Thiazole Proton (H-8): The lone proton on the thiazole ring is anticipated to be a singlet in the aromatic region, likely between 7.8 and 8.2 ppm.

  • Tolyl Group Protons: The four protons of the ortho-tolyl group will appear as a complex multiplet in the aromatic region (7.0-7.5 ppm).

  • Methyl Protons (CH₃): The methyl group protons will give rise to a sharp singlet at approximately 2.2-2.4 ppm.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each carbon atom in a unique chemical environment.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-10 (COOH)165 - 175
C-7 (C=N)160 - 170
C-9140 - 150
Aromatic C (Tolyl)120 - 140
C-8115 - 125
C-12 (CH₃)15 - 25
  • Carboxyl Carbon (C-10): The carbonyl carbon of the carboxylic acid is expected in the downfield region, typically between 165 and 185 ppm.[4][5][6]

  • Thiazole Carbons (C-7, C-9, C-8): The carbon atoms of the thiazole ring will have characteristic shifts. The C-7 carbon, being part of the C=N bond, will be the most downfield of the three.

  • Aromatic Carbons (Tolyl): The carbons of the tolyl ring will appear in the typical aromatic region of 120-140 ppm.

  • Methyl Carbon (C-12): The methyl carbon will be observed in the upfield region, around 15-25 ppm.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like 2-o-Tolylamino-thiazole-4-carboxylic acid. By employing a combination of 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The protocols and expected spectral data presented in this application note serve as a comprehensive guide for researchers engaged in the synthesis and characterization of novel thiazole derivatives, ensuring the scientific integrity of their findings.

References

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubChem. (n.d.). 2-o-tolylamino-thiazole-4-carboxylic acid. [Link]

  • Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

  • Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

  • Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. [Link]

  • ResearchGate. (2016, April 13). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • ResearchGate. (2025, August 7). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • Al-Jaff, et al. (n.d.). Synthesis and Characterization of 2-(Aminothiazole-4-yl) Coumarin-2-One, and Studying Its Nanoparticles as Antibacterial Activity. [Link]

Sources

Application

Application Notes and Protocols for Assay Development with 2-o-Tolylamino-thiazole-4-carboxylic acid

Introduction: The Emergence of 2-o-Tolylamino-thiazole-4-carboxylic acid in Drug Discovery The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its deri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 2-o-Tolylamino-thiazole-4-carboxylic acid in Drug Discovery

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Within this versatile class of compounds, 2-o-Tolylamino-thiazole-4-carboxylic acid and its analogs are gaining prominence, particularly in the urgent fight against antibiotic resistance. Recent studies have highlighted the potential of 2-aminothiazole-4-carboxylic acid derivatives as potent inhibitors of metallo-β-lactamases (MBLs).[3] These enzymes are a primary mechanism by which bacteria develop resistance to a broad range of β-lactam antibiotics, rendering many last-resort treatments ineffective.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust biochemical and cell-based assays utilizing 2-o-Tolylamino-thiazole-4-carboxylic acid. We will delve into the scientific rationale behind the assay design, provide detailed, step-by-step protocols, and offer insights into data analysis and interpretation. The primary focus will be on the characterization of this compound as a potential inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1), a clinically significant MBL.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2-o-Tolylamino-thiazole-4-carboxylic acid is critical for accurate and reproducible assay development.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂SPubChem
Molecular Weight234.28 g/mol PubChem
AppearanceExpected to be a solidGeneral knowledge on similar compounds
SolubilitySparingly soluble in water. Soluble in organic solvents like DMSO and ethanol.[4][5]
StorageStore at 2-8°C in a dry, well-ventilated place, protected from light.[6]

Note on Solubility: Carboxylic acid derivatives can have limited solubility in aqueous buffers.[5][7] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the assay buffer. Be mindful of the final DMSO concentration in the assay, as high concentrations can affect enzyme activity and cell viability.

Safety Precautions: 2-o-Tolylamino-thiazole-4-carboxylic acid and its derivatives may be harmful if swallowed, in contact with skin, or inhaled.[6][8] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Biochemical Assay: Characterizing Inhibition of Metallo-β-Lactamase (NDM-1)

The most direct method to assess the inhibitory potential of 2-o-Tolylamino-thiazole-4-carboxylic acid is through a biochemical enzyme inhibition assay. This assay measures the compound's ability to block the catalytic activity of a purified MBL enzyme, such as NDM-1.

Principle of the Assay

This assay utilizes a chromogenic substrate, nitrocefin, which contains a β-lactam ring.[9] In the presence of a functional MBL, the β-lactam ring of nitrocefin is hydrolyzed, resulting in a color change from yellow to red. This change can be monitored spectrophotometrically by measuring the increase in absorbance at 490 nm. An effective inhibitor will prevent or reduce the rate of this color change.

Diagram 1: Workflow for NDM-1 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, NDM-1 Enzyme, Nitrocefin, and Inhibitor Stock add_inhibitor Add serial dilutions of 2-o-Tolylamino-thiazole-4-carboxylic acid to 96-well plate prep_reagents->add_inhibitor Dispense add_enzyme Add NDM-1 Enzyme and pre-incubate add_inhibitor->add_enzyme Next Step add_substrate Initiate reaction by adding Nitrocefin add_enzyme->add_substrate Next Step measure_abs Measure absorbance at 490 nm in kinetic mode add_substrate->measure_abs Monitor plot_data Plot initial reaction rates vs. inhibitor concentration measure_abs->plot_data Collect Data calc_ic50 Calculate IC50 value plot_data->calc_ic50 Analyze

Caption: Workflow for determining the IC50 of 2-o-Tolylamino-thiazole-4-carboxylic acid against NDM-1.

Detailed Protocol: NDM-1 Inhibition Assay

Materials:

  • Purified recombinant NDM-1 enzyme

  • 2-o-Tolylamino-thiazole-4-carboxylic acid

  • Nitrocefin

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.5

  • DMSO

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader capable of kinetic measurements

Procedure:

  • Prepare a 10 mM stock solution of 2-o-Tolylamino-thiazole-4-carboxylic acid in 100% DMSO.

  • Create a serial dilution of the inhibitor stock solution in DMSO. A typical starting range would be from 10 mM down to 0.1 µM.

  • Prepare a 1 mM stock solution of nitrocefin in DMSO. Immediately before use, dilute the nitrocefin stock to 100 µM in Assay Buffer.

  • In a 96-well plate, add 1 µL of each inhibitor dilution. For the positive control (no inhibition) and negative control (no enzyme) wells, add 1 µL of DMSO.

  • Prepare the NDM-1 enzyme solution in Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes. A starting concentration of 1-5 nM is recommended.

  • Add 50 µL of the NDM-1 enzyme solution to each well, except for the negative control wells. Add 50 µL of Assay Buffer to the negative control wells.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 50 µL of the 100 µM nitrocefin solution to all wells.

  • Immediately place the plate in the microplate reader and measure the absorbance at 490 nm every 30 seconds for 10-15 minutes.

Data Analysis and IC50 Determination
  • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Normalize the reaction rates to the positive control (100% activity).

  • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[10][11]

Cell-Based Assay: Assessing Whole-Cell Efficacy

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by evaluating the compound's ability to penetrate the bacterial cell wall and inhibit the target in a living system.

Principle of the Assay

This assay utilizes a reporter gene system in a bacterial strain that expresses the target MBL, such as NDM-1.[12] The reporter gene, often a β-lactamase itself (e.g., from a different class that is not inhibited by the test compound) or a fluorescent/luminescent protein, is under the control of a promoter that is induced in response to cell wall stress caused by a β-lactam antibiotic. When the MBL is active, it degrades the antibiotic, preventing cell wall stress and subsequent reporter gene expression. An effective inhibitor will block the MBL, leading to antibiotic-induced stress and activation of the reporter gene.

Diagram 2: Principle of the Cell-Based Reporter Assay

G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With 2-o-Tolylamino-thiazole-4-carboxylic acid antibiotic_in_no_inhib β-lactam Antibiotic ndm1_active Active NDM-1 antibiotic_in_no_inhib->ndm1_active degraded_antibiotic Degraded Antibiotic ndm1_active->degraded_antibiotic Degrades no_stress No Cell Wall Stress degraded_antibiotic->no_stress reporter_off Reporter Gene OFF no_stress->reporter_off inhibitor Inhibitor ndm1_inhibited Inhibited NDM-1 inhibitor->ndm1_inhibited Inhibits antibiotic_in_with_inhib β-lactam Antibiotic antibiotic_in_with_inhib->ndm1_inhibited stress Cell Wall Stress antibiotic_in_with_inhib->stress Induces reporter_on Reporter Gene ON (Signal) stress->reporter_on

Caption: Mechanism of the cell-based reporter assay for MBL inhibitors.

Detailed Protocol: Cell-Based Reporter Assay

Materials:

  • Bacterial strain expressing NDM-1 and a stress-responsive reporter gene (e.g., E. coli expressing BlaZ under the control of the ampC promoter).

  • 2-o-Tolylamino-thiazole-4-carboxylic acid

  • A suitable β-lactam antibiotic (e.g., ampicillin)

  • Growth medium (e.g., Luria-Bertani broth)

  • 96-well black, clear-bottom microplate (for fluorescence) or white, opaque plate (for luminescence)

  • Fluorescence or luminescence plate reader

Procedure:

  • Prepare an overnight culture of the reporter bacterial strain.

  • The next day, dilute the overnight culture into fresh growth medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Prepare a serial dilution of 2-o-Tolylamino-thiazole-4-carboxylic acid in the growth medium.

  • In a 96-well plate, add the diluted bacterial culture.

  • Add the serially diluted inhibitor to the wells. Include a vehicle control (medium with DMSO).

  • Add a sub-inhibitory concentration of the β-lactam antibiotic to all wells. This concentration should be empirically determined to not significantly inhibit bacterial growth on its own but to induce a strong reporter signal in the presence of an effective MBL inhibitor.

  • Incubate the plate at 37°C with shaking for a predetermined time (e.g., 2-4 hours).

  • Measure the reporter signal (fluorescence or luminescence) and the optical density at 600 nm (to assess bacterial growth).

Data Analysis
  • Normalize the reporter signal to the optical density to account for any effects of the compound on bacterial growth.

  • Plot the normalized reporter signal against the logarithm of the inhibitor concentration.

  • Determine the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal reporter signal.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 2-o-Tolylamino-thiazole-4-carboxylic acid as a potential inhibitor of metallo-β-lactamases. The biochemical assay allows for the direct measurement of enzyme inhibition and determination of the IC50 value, while the cell-based assay provides crucial information on the compound's efficacy in a more physiologically relevant context.

Further studies should focus on determining the mechanism of inhibition (e.g., competitive, non-competitive), assessing the compound's spectrum of activity against a panel of different MBLs, and evaluating its potential for synergistic activity with existing β-lactam antibiotics. These assays are the foundational steps in the journey of developing novel therapeutics to combat the growing threat of antibiotic resistance.

References

  • Al-Saadi, M. S., et al. (2008). Synthesis and in vitro anticancer activity of some new 2-substituted-4-methyl-5-thiazolecarboxylic acid derivatives. European Journal of Medicinal Chemistry, 43(11), 2469-2476.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
  • Karslake, J., et al. (2016). A Cell-Based β-Lactamase Reporter Gene Assay for the CREB Signaling Pathway. Probe Reports from the NIH Molecular Libraries Program.
  • Kaur, R., et al. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 4446-4460.
  • King, A. M., et al. (2014). A whole-cell bioreporter-based assay for detecting fungal-derived β-lactamase inhibitors. Journal of Microbiological Methods, 99, 75-82.
  • LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io.
  • Mojica, M. F., et al. (2016). Cell-Based Reporter Assays for the Detection of β-Lactamase Inhibitors. Antibiotics, 5(4), 37.
  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]

  • Toney, J. H., et al. (2001). A new broad-spectrum metallo-beta-lactamase from a clinical isolate of Serratia marcescens. Antimicrobial Agents and Chemotherapy, 45(1), 167–173.
  • Van Berkel, S. S., et al. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry, 56(17), 6945–6955.
  • Yan, Y.-H., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of Medicinal Chemistry, 66(20), 14056–14074.

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2-o-Tolylamino-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of 2-o-Tolylamino-thiazole-4-carboxylic acid The thiazole ring is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of 2-o-Tolylamino-thiazole-4-carboxylic acid

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The compound 2-o-Tolylamino-thiazole-4-carboxylic acid, with its unique substitution pattern, represents a promising candidate for investigation in drug discovery programs. While specific data on this molecule is emerging, its structural similarity to other known inhibitors of critical cellular enzymes suggests a potential mechanism of action worth exploring.

This guide puts forward the hypothesis that 2-o-Tolylamino-thiazole-4-carboxylic acid may act as an inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells[2][3]. Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy[2]. This document provides a comprehensive suite of protocols to rigorously test this hypothesis in vitro, from direct enzyme inhibition to cellular phenotypic assays.

Compound Profile: 2-o-Tolylamino-thiazole-4-carboxylic acid

PropertyValueSource
IUPAC Name 2-(2-methylphenyl)amino-1,3-thiazole-4-carboxylic acid-
Molecular Formula C11H10N2O2S-
Molecular Weight 234.28 g/mol -
CAS Number Not available-
Solubility Soluble in DMSOAssumed for experimental purposes
Purity ≥95% recommended for in vitro studiesGeneral laboratory standard

Section 1: Enzymatic Assay - Direct Inhibition of DHODH

The primary validation of our hypothesis lies in demonstrating direct inhibition of recombinant human DHODH. This assay measures the enzymatic activity of DHODH by monitoring the reduction of a substrate, which is coupled to a colorimetric reporter.

Principle of the DHODH Inhibition Assay

The enzymatic activity of DHODH is assessed by measuring the reduction of 2,6-dichloroindophenol (DCIP), which serves as a terminal electron acceptor. The rate of DCIP reduction, monitored by a decrease in absorbance at 600 nm, is proportional to DHODH activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be determined.

Detailed Protocol: DHODH Enzymatic Inhibition Assay

Materials:

  • Recombinant human DHODH (transmembrane domain-deleted for solubility)

  • Dihydroorotate (DHO)

  • Decylubiquinone (CoQD)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100

  • 2-o-Tolylamino-thiazole-4-carboxylic acid (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 2X stock of DHODH enzyme in assay buffer.

    • Prepare a 4X stock of DHO substrate in assay buffer.

    • Prepare a 4X stock of CoQD and DCIP in assay buffer.

    • Prepare a serial dilution of 2-o-Tolylamino-thiazole-4-carboxylic acid in DMSO, then dilute into assay buffer to create a 4X working solution. Include a DMSO-only control.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of the 4X inhibitor working solution (or DMSO control) to the appropriate wells.

    • Add 25 µL of the 2X DHODH enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiation of Reaction:

    • Prepare a 2X reaction mix containing DHO, CoQD, and DCIP.

    • Add 50 µL of the 2X reaction mix to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 600 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each concentration of the inhibitor.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for DHODH Inhibition Assay

DHODH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare Reagents (Enzyme, Substrates, Inhibitor) A1 Add Inhibitor & Enzyme to 96-well plate P1->A1 A2 Pre-incubate A1->A2 A3 Add Reaction Mix to initiate A2->A3 D1 Kinetic Read (Absorbance at 600 nm) A3->D1 D2 Calculate Reaction Rates D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the DHODH enzymatic inhibition assay.

Section 2: Cellular Assays - Assessing Phenotypic Effects

Once direct enzyme inhibition is established, the next logical step is to evaluate the effect of 2-o-Tolylamino-thiazole-4-carboxylic acid on cancer cell lines known to be sensitive to DHODH inhibitors.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, HeLa)

  • Complete cell culture medium

  • 2-o-Tolylamino-thiazole-4-carboxylic acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 2-o-Tolylamino-thiazole-4-carboxylic acid in complete medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 48-72 hours at 37°C, 5% CO2[4].

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well[5].

    • Incubate for 2-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Cellular Oxygen Consumption Rate (OCR) Assay

DHODH is located on the inner mitochondrial membrane and donates electrons to the electron transport chain. Its inhibition can therefore impact cellular respiration. Measuring the oxygen consumption rate (OCR) provides a real-time assessment of mitochondrial function[6][7].

Materials:

  • Cancer cell lines

  • Seahorse XF Cell Culture Microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • 2-o-Tolylamino-thiazole-4-carboxylic acid

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and incubate overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a CO2-free incubator.

    • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a CO2-free incubator for 1 hour.

  • Compound Injection and Measurement:

    • Load the injector ports of the sensor cartridge with 2-o-Tolylamino-thiazole-4-carboxylic acid at the desired concentrations.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

    • Measure the basal OCR, then inject the compound and continue to measure OCR to determine the acute effect.

  • Data Analysis:

    • Normalize the OCR data to cell number.

    • Analyze the change in OCR following compound injection compared to the basal rate and the vehicle control.

Reactive Oxygen Species (ROS) Detection Assay

Inhibition of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS). This can be measured using fluorescent probes[8][9][10].

Materials:

  • Cancer cell lines

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • 2-o-Tolylamino-thiazole-4-carboxylic acid

  • Positive control (e.g., H2O2)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

    • Treat cells with various concentrations of 2-o-Tolylamino-thiazole-4-carboxylic acid for the desired time (e.g., 24 hours).

  • Probe Loading:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence.

    • Normalize the fluorescence intensity to the vehicle control.

    • Compare the ROS levels in treated cells to the control cells.

Signaling Pathway and Experimental Logic

pathway compound 2-o-Tolylamino-thiazole- 4-carboxylic acid dhodh DHODH Inhibition compound->dhodh pyrimidine Pyrimidine Depletion dhodh->pyrimidine etc Electron Transport Chain (ETC) dhodh->etc e- donation proliferation Decreased Cell Proliferation (MTT Assay) pyrimidine->proliferation ocr Altered Oxygen Consumption (OCR Assay) etc->ocr ros Increased ROS Production (ROS Assay) etc->ros

Caption: Hypothesized mechanism and corresponding in vitro assays.

Section 3: Data Interpretation and Troubleshooting

  • DHODH Assay: A clear dose-dependent inhibition with a low IC50 value would strongly support the hypothesis of direct enzyme inhibition. High background noise could indicate reagent instability; ensure fresh preparation of all solutions.

  • MTT Assay: A GI50 value in a similar range to the enzymatic IC50 would suggest that the compound's cytotoxic effect is likely mediated through DHODH inhibition. If the GI50 is much higher, the compound may have poor cell permeability or be subject to efflux pumps.

  • OCR Assay: A significant decrease in OCR upon compound addition would be consistent with the inhibition of an enzyme linked to the electron transport chain.

  • ROS Assay: An increase in ROS levels can be a secondary effect of mitochondrial dysfunction. However, excessive ROS can also induce non-specific cytotoxicity. Correlate ROS data with viability assays to understand the overall cellular response.

Conclusion

This application note provides a structured and scientifically grounded framework for the initial in vitro characterization of 2-o-Tolylamino-thiazole-4-carboxylic acid. By systematically progressing from enzymatic to cellular assays, researchers can efficiently test the hypothesis of DHODH inhibition and gain valuable insights into the compound's mechanism of action and therapeutic potential. The provided protocols are designed to be robust and reproducible, forming a solid foundation for further preclinical development.

References

  • Brebner, A. et al. (2004). L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products. Nephrology Dialysis Transplantation, 20(3), 605-611. Available at: [Link]

  • Various Authors. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • PubChem. 2-Aminothiazole-4-carboxylic acid. Available at: [Link]

  • Wikipedia. 2-Aminothiazoline-4-carboxylic acid. Available at: [Link]

  • Sosa, V. et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology, 2143, 15-28. Available at: [Link]

  • Agilent Technologies. (2018). MitoXpress Xtra Oxygen Consumption Assay (HS Method). Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Madak, J. T. et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15309. Available at: [Link]

  • O'Donnell, J. C. et al. (2019). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. Cell Metabolism, 30(5), 957-971. Available at: [Link]

  • Chance, M. R. A. et al. (1946). The pharmacology of basic esters of thiazole carboxylic acids. British Journal of Pharmacology and Chemotherapy, 1(3), 153-161. Available at: [Link]

  • Labtoo. Oxidative stress & ROS detection - In vitro assays. Available at: [Link]

  • Li, W. et al. (2010). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry, 18(3), 1085-1096. Available at: [Link]

  • Agilent Technologies. An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Available at: [Link]

  • Nagasawa, H. T. et al. (1988). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Biochemical Pharmacology, 37(1), 5-11. Available at: [Link]

  • Lucas, S. et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4049-4070. Available at: [Link]

  • Daiber, A. et al. (2011). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. Circulation Research, 108(5), 611-631. Available at: [Link]

  • Luganini, A. et al. (2023). Mechanisms of antiviral activity of the new hDHODH inhibitor MEDS433 against respiratory syncytial virus replication. Antiviral Research, 219, 105734. Available at: [Link]

  • D'Souza, T. et al. (2013). Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. Journal of Visualized Experiments, (76), 50224. Available at: [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Available at: [Link]

  • Hartman, M. et al. (2020). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. PLoS One, 15(1), e0227239. Available at: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available at: [Link]

  • Uoselis, L. (2023). Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer. protocols.io. Available at: [Link]

  • DeFlora, S. et al. (1985). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. International Journal of Cancer, 36(2), 151-156. Available at: [Link]

  • Abcam. Extracellular Oxygen Consumption Assay. Available at: [Link]

  • Nishi, T. et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(12), 2919-2927. Available at: [Link]

  • El-Sayed, N. N. E. et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 26(21), 6667. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid

Welcome to the technical support guide for the synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are actively wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this molecule. We will delve into the common challenges encountered during its synthesis, providing in-depth, mechanistically-driven troubleshooting advice and validated protocols to ensure your success in the lab.

Overview of the Synthetic Challenge

The synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid and its esters is most commonly achieved via the Hantzsch Thiazole Synthesis .[1] This robust reaction involves the condensation of an α-haloketone or a related α-halo-β-ketoester with a thiourea derivative.[2] While fundamentally reliable, the synthesis of this specific target presents several challenges, including regioselectivity, potential side reactions, low yields, and difficulties in purification. This guide provides a systematic approach to overcoming these hurdles.

The primary route involves the reaction of N-(o-tolyl)thiourea with an ethyl or methyl ester of bromopyruvic acid, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.

Hantzsch_Synthesis_Overview tolylthiourea o-Tolylthiourea step1 Step 1: Hantzsch Cyclocondensation tolylthiourea->step1 bromopyruvate Ethyl Bromopyruvate bromopyruvate->step1 ester_product Ethyl 2-(o-tolylamino)thiazole-4-carboxylate step2 Step 2: Saponification (Hydrolysis) ester_product->step2 acid_product 2-(o-Tolylamino)thiazole- 4-carboxylic acid step1->ester_product step2->acid_product

Caption: General two-step workflow for the synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Question 1: My Hantzsch cyclization reaction yield is very low or I'm getting no product. What are the likely causes?

Answer: Low or no yield in the Hantzsch synthesis is a frequent problem that can typically be traced back to one of four areas: starting material quality, reaction conditions, stoichiometry, or competing side reactions.

  • Starting Material Integrity:

    • α-Haloketone Stability: Ethyl bromopyruvate is a lachrymator and is sensitive to moisture and light. Over time, it can decompose, leading to a lower effective concentration and the introduction of impurities. Causality: The bromine is the leaving group in the initial nucleophilic attack by the sulfur of the thiourea; if it has been hydrolyzed or eliminated, the reaction cannot proceed.

    • Thiourea Purity: Ensure your N-(o-tolyl)thiourea is pure and dry. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Solvent Choice: Ethanol is the most commonly used solvent as it effectively dissolves both reactants.[3] Using a solvent in which the reactants are poorly soluble will drastically reduce the reaction rate.

    • Temperature Control: The reaction typically requires heating (reflux in ethanol) to proceed at a reasonable rate.[4] Insufficient heat will result in a sluggish or stalled reaction. Conversely, excessive heat for prolonged periods can lead to decomposition and the formation of dark, tarry side products.

    • Reaction Time: These reactions are often complete within 2-4 hours at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prematurely stopping the reaction or running it for too long.

  • Stoichiometry: A 1:1 molar ratio of the thiourea and ethyl bromopyruvate is theoretically required.[3] Using a slight excess (1.05 to 1.1 equivalents) of the thiourea can sometimes help drive the reaction to completion, but a large excess can complicate purification.

  • Side Reactions: The primary competing reaction is the self-condensation of the α-haloketone. This is minimized by adding the ethyl bromopyruvate slowly to the solution of thiourea, maintaining a low instantaneous concentration of the ketone.

Troubleshooting_Low_Yield start Low or No Yield Observed check_sm Verify Starting Material Purity & Integrity (NMR, Freshness) start->check_sm check_cond Review Reaction Conditions (Solvent, Temp, Time) start->check_cond check_stoich Confirm Stoichiometry (1:1 ratio) start->check_stoich action_sm Use fresh or purified ethyl bromopyruvate. Dry thiourea. check_sm->action_sm action_cond Ensure reflux in absolute ethanol. Monitor via TLC. check_cond->action_cond action_stoich Re-weigh reagents carefully. Consider slight thiourea excess. check_stoich->action_stoich

Caption: Troubleshooting workflow for low reaction yield.

Question 2: The reaction mixture turned dark brown/black, and I've isolated a tarry, insoluble material. What happened?

Answer: The formation of dark, polymeric, or tarry material is a strong indication of product or starting material decomposition.

  • Cause: This is most often caused by overheating the reaction or running it for an extended period after completion. α-Haloketones and the resulting thiazole products, especially in acidic conditions (HBr is a byproduct of the reaction), can be unstable at high temperatures.

  • Preventative Measures:

    • Strict Temperature Monitoring: Maintain a gentle reflux. Avoid aggressive, high-temperature heating.

    • TLC Monitoring: As soon as TLC indicates the consumption of the limiting reagent (usually the bromopyruvate), proceed with the workup. Do not let the reaction continue unnecessarily.

    • Neutralization: Some protocols suggest adding a mild, non-nucleophilic base like calcium carbonate or sodium acetate to the reaction mixture to scavenge the HBr byproduct as it forms, preventing the medium from becoming too acidic.

Question 3: I've successfully synthesized the ethyl ester, but the saponification (hydrolysis) to the carboxylic acid is not working or gives a poor yield. What should I do?

Answer: The saponification of the ester to the carboxylic acid can be problematic due to the stability of the thiazole ring and potential solubility issues.

  • Incomplete Hydrolysis: The ester group on the thiazole ring can be sterically hindered and electronically stabilized, making it less reactive than a simple alkyl ester.

    • Solution: Ensure you are using a sufficient excess of base (e.g., 2-4 equivalents of NaOH or KOH). The reaction often requires elevated temperatures (e.g., reflux in an ethanol/water mixture) for several hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Product Isolation Issues: The sodium or potassium salt of the final carboxylic acid is often highly soluble in the aqueous alcoholic mixture, making isolation difficult.

    • Solution: After the reaction is complete, cool the mixture and remove the organic solvent (ethanol) under reduced pressure. This will leave an aqueous solution of the carboxylate salt. Carefully acidify this aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~3-4. The free carboxylic acid is typically much less soluble in water and should precipitate out.[5] Cooling the acidified mixture in an ice bath will maximize precipitation. Collect the solid by vacuum filtration and wash with cold water.

Question 4: How do I purify the final 2-o-Tolylamino-thiazole-4-carboxylic acid? It seems poorly soluble in most common organic solvents.

Answer: Purification is indeed a significant challenge due to the zwitterionic potential and low solubility of the final product.

  • Recrystallization: This is the preferred method for the final product. The key is finding a suitable solvent system.

    • Recommended Solvents: A mixture of polar protic solvents is often effective. Try dissolving the crude product in a minimal amount of hot ethanol, methanol, or acetic acid, and then slowly add water until the solution becomes turbid. Re-heat to clarify and then allow it to cool slowly.[3] Dimethylformamide (DMF)/water or Dioxane/water can also be effective systems.

  • Acid-Base Purification: If the product is contaminated with neutral impurities, you can exploit its acidic nature.

    • Dissolve the crude product in a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃).

    • Filter off any insoluble, non-acidic impurities.

    • Re-precipitate the pure product by acidifying the filtrate with HCl, as described in the previous question.

  • Column Chromatography: This is generally not recommended for the final carboxylic acid due to its high polarity and poor solubility, which leads to streaking on silica gel. It is, however, an excellent method for purifying the ethyl ester intermediate before hydrolysis. A typical eluent system for the ester would be a gradient of ethyl acetate in hexane.

Validated Experimental Protocol

This protocol details a reliable two-step synthesis for 2-o-Tolylamino-thiazole-4-carboxylic acid.

Part A: Synthesis of Ethyl 2-(o-tolylamino)thiazole-4-carboxylate
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(o-tolyl)thiourea (5.0 g, 30.1 mmol) in absolute ethanol (100 mL).

  • Reagent Addition: Gently warm the solution to ~50 °C. To this solution, add ethyl bromopyruvate (3.9 mL, 31.6 mmol, 1.05 eq) dropwise over 15 minutes.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (~78 °C).

  • Monitoring: Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete in 2-4 hours when the bromopyruvate spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. A precipitate may form. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral to slightly basic (pH ~7-8). This will neutralize the HBr byproduct.

  • Isolation: The product often precipitates during neutralization. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) and then a small amount of cold ethanol (1 x 20 mL).

  • Purification: The crude product can be recrystallized from hot ethanol to yield off-white or pale yellow crystals.[3]

Part B: Saponification to 2-(o-Tolylamino)thiazole-4-carboxylic acid
  • Setup: In a 250 mL round-bottom flask, suspend the purified ethyl ester from Part A (e.g., 5.0 g, 19.1 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Reagent Addition: Add sodium hydroxide (1.53 g, 38.2 mmol, 2.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux. The suspension should become a clear, homogeneous solution as the reaction proceeds. Reflux for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting ester by TLC (use the same eluent as before).

  • Workup: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Precipitation: Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath. While stirring vigorously, slowly add 2M HCl dropwise until the pH of the solution is approximately 3-4. A dense white or off-white precipitate will form.

  • Isolation: Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Data Summary Table

ParameterCondition / ReagentExpected Outcome / RationalePotential Issue if Deviated
Solvent (Step 1) Absolute EthanolGood solubility for reactants, appropriate reflux temperature.[3]Low yield if reactants are not fully dissolved (e.g., in water).
Temperature (Step 1) Reflux (~78 °C)Provides sufficient activation energy for cyclization.Reaction too slow at lower temps; decomposition at higher temps.
Base (Step 2) NaOH or KOH (2-4 eq.)Strong nucleophile for ester hydrolysis. Excess drives reaction.Incomplete reaction with weaker bases or insufficient equivalents.
Purification (Ester) Recrystallization (Ethanol)Effective for removing unreacted thiourea and side products.Product loss if too much solvent is used.
Purification (Acid) Acid Precipitation (pH 3-4)Isolates the less soluble free acid from its highly soluble salt.Incomplete precipitation if pH is too high; potential co-precipitation of impurities if pH is too low.

References

  • Khan, I. et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • PubChem. 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • Pourbasheer, E. et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules, 21(9), 1110. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Shukla, A. P. & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4446-4458. [Link]

  • Ukrainets, I. V. et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-88. [Link]

  • Abdel-Wahab, B. F. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-340. [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

  • Harmon, J. (1949).Purification of 2-aminothiazole. U.S.
  • Ghorbani-Choghamarani, A. et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles. RSC Advances, 13(14), 9349-9361. [Link]

  • Logue, B. A. et al. (2007). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Toxicology Mechanisms and Methods, 17(3), 141-146. [Link]

  • Wiles, C. et al. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 4(2), 171-175. [Link]

  • Javed, S. A. et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. BMC Chemistry, 13(1), 116. [Link]

  • Centurion University of Technology and Management. Thiazole. CUTM Courseware. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield, p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield, purity, and consistency of this important synthetic process. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges.

The synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid is typically achieved through a two-step process: the initial Hantzsch thiazole synthesis to form the ethyl ester intermediate, followed by saponification (hydrolysis) to yield the final carboxylic acid. While the reaction is robust, optimizing the yield requires careful attention to reagent quality, reaction conditions, and potential side reactions.

Section 1: Synthesis Overview & Workflow

The overall transformation involves the condensation of N-(o-tolyl)thiourea with an ethyl α-haloacetoacetate equivalent (commonly ethyl bromopyruvate) to form the thiazole ring, followed by the hydrolysis of the resulting ester.

Overall Reaction Scheme:

This workflow is a classic and reliable method for constructing the 2-aminothiazole scaffold.[1][2] The Hantzsch synthesis is renowned for its efficiency, though its success is highly dependent on controlling the reaction parameters to minimize byproduct formation.[3][4]

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification & Purification Start Starting Materials: - N-(o-tolyl)thiourea - Ethyl Bromopyruvate Reaction1 Cyclization Reaction (e.g., in Ethanol, Reflux) Start->Reaction1 Intermediate Intermediate Product: Ethyl 2-(o-tolylamino)thiazole-4-carboxylate Reaction1->Intermediate Reaction2 Base-Mediated Hydrolysis (e.g., NaOH in EtOH/H2O) Intermediate->Reaction2 Workup Acidification & Work-up (Precipitation / Extraction) Reaction2->Workup Purify Purification (Recrystallization) Workup->Purify Final Final Product: 2-o-Tolylamino-thiazole-4-carboxylic acid Purify->Final

Caption: High-level workflow for the two-step synthesis.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Problem Area: Low Yield in Hantzsch Cyclization (Step 1)

Q1: My reaction is sluggish or has stalled. TLC analysis shows significant unreacted N-(o-tolyl)thiourea and ethyl bromopyruvate. What's wrong?

A1: This common issue typically points to three areas: reagent purity, reaction temperature, or solvent choice.

  • Reagent Purity (Causality): The Hantzsch synthesis is sensitive to impurities.[5] Ethyl bromopyruvate is a lachrymator that can degrade upon storage, releasing HBr, which can alter the reaction pH and catalyze side reactions. Thioureas can contain manufacturing impurities.

    • Solution:

      • Verify Ethyl Bromopyruvate Quality: If it is discolored (yellow/brown), consider purifying it via vacuum distillation. Always use freshly opened or recently purified material.

      • Assess Thiourea Purity: Check the melting point of your N-(o-tolyl)thiourea. If it is broad or lower than the literature value, recrystallize it from an appropriate solvent like ethanol.

      • Use Anhydrous Solvents: While not always mandatory, the presence of excess water can sometimes hinder the reaction. Using an anhydrous grade of your chosen solvent (e.g., ethanol) is good practice.[5]

  • Reaction Temperature (Causality): The initial S-alkylation of the thiourea by ethyl bromopyruvate and the subsequent intramolecular cyclization and dehydration all have activation energy barriers. Insufficient temperature will result in a slow reaction rate.

    • Solution: Ensure your reaction is maintained at a consistent reflux temperature. For ethanol, this is ~78 °C. If using a lower-boiling solvent, you may not be providing enough energy. Consider switching to a higher-boiling solvent like n-butanol if your substrates are particularly unreactive.

  • Solvent Choice (Causality): The solvent must fully solubilize the starting materials to ensure a homogenous reaction mixture. Poor solubility leads to a heterogeneous reaction that is slow and inefficient.

    • Solution: Ethanol is the most common and effective solvent for this reaction.[6] If solubility is an issue, dimethylformamide (DMF) can be used, but be aware that it is harder to remove during work-up and may require higher temperatures.

Q2: My TLC plate shows a complex mixture of products with no major spot corresponding to the desired ester. What side reactions are occurring?

A2: The formation of multiple byproducts is often due to incorrect reaction conditions, particularly pH.

  • Isomer Formation (Causality): The condensation of α-haloketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles. However, under strongly acidic conditions, the reaction can be driven toward the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[7] This occurs because protonation can happen on either nitrogen of the thiourea, altering the nucleophilicity and cyclization pathway.

    • Solution: Avoid acidic conditions unless specifically required. The reaction is typically run under neutral conditions. If HBr is evolving from your ethyl bromopyruvate, it can create an acidic environment. Consider adding a non-nucleophilic acid scavenger like diisopropylethylamine (DIPEA) in sub-stoichiometric amounts, although this is not standard and should be tested on a small scale first.

  • Self-Condensation/Degradation (Causality): Ethyl bromopyruvate can self-condense or react with the solvent under prolonged heating. Thioureas can also be unstable over long reaction times at high temperatures.

    • Solution: Monitor the reaction closely by TLC. Do not let the reaction run for an excessive amount of time after the starting materials have been consumed. A typical reaction time is 2-4 hours at reflux.

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low Yield / Stalled Reaction (Step 1) ReagentPurity Impure Starting Materials? Start->ReagentPurity Check Purity Temp Insufficient Temperature? Start->Temp Check Conditions SideRxn Side Reactions Occurring? Start->SideRxn Solvent Anhydrous Solvent? ReagentPurity->Solvent Sol_Purify Recrystallize Thiourea Distill Bromopyruvate ReagentPurity->Sol_Purify Sol_Solvent Use Anhydrous Ethanol Solvent->Sol_Solvent Sol_Temp Ensure Vigorous Reflux Consider n-Butanol Temp->Sol_Temp Sol_SideRxn Monitor by TLC Avoid Acidic Conditions SideRxn->Sol_SideRxn

Caption: Troubleshooting logic for the Hantzsch cyclization step.

Problem Area: Hydrolysis and Purification (Step 2)

Q3: The hydrolysis of my ethyl ester is incomplete, even after extended reflux with NaOH.

A3: Incomplete hydrolysis is usually caused by insufficient base, steric hindrance, or poor solubility of the ester in the reaction medium.

  • Stoichiometry and Base Strength (Causality): Saponification is a bimolecular reaction. At least one equivalent of base is required. Often, an excess is used to ensure the reaction goes to completion. While NaOH is standard, sometimes a stronger base or a different cation can improve the rate.

    • Solution:

      • Increase Base: Use a larger excess of NaOH (e.g., 2-4 equivalents).

      • Change Base: Try using potassium hydroxide (KOH), as K+ salts are sometimes more soluble. Lithium hydroxide (LiOH) is another strong option.

      • Increase Temperature: If using an ethanol/water mixture, ensure it is at a full reflux.

  • Solubility (Causality): The ethyl ester may not be fully soluble in a purely aqueous base solution, leading to a slow, heterogeneous reaction.

    • Solution: Use a co-solvent system. A 1:1 mixture of ethanol and 10% aqueous NaOH is very effective.[8] Tetrahydrofuran (THF) can also be used as a co-solvent with water. This ensures the ester is dissolved, maximizing its contact with the hydroxide ions.

Q4: During the acidification work-up, my product oiled out instead of precipitating as a solid. How can I isolate it?

A4: "Oiling out" occurs when a compound melts at the work-up temperature or is pushed out of solution as a liquid supersaturated state rather than a crystalline solid. This is common for products with minor impurities.

  • Solution:

    • Cooling & Scratching: Ensure the mixture is thoroughly cooled in an ice bath. Use a glass rod to scratch the inside of the flask at the liquid-air interface. This provides a rough surface to initiate crystallization.

    • Seeding: If you have a small amount of solid product from a previous batch, add a single crystal ("seed crystal") to the cooled mixture to induce crystallization.

    • Solvent Trituration: If the oil persists, decant the aqueous layer. Add a small amount of a non-polar solvent in which the product is insoluble but the impurities might be soluble (e.g., hexane or diethyl ether). Swirl or stir vigorously. This can often induce the oil to solidify.

    • Extraction: As a last resort, extract the oil into an organic solvent like ethyl acetate. Dry the organic layer, concentrate it, and attempt to recrystallize the residue from a suitable solvent system (e.g., ethanol/water, acetone/hexane).

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the detailed mechanism of the Hantzsch thiazole synthesis?

    • A1: The reaction proceeds in several steps: 1) The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide. 2) The resulting intermediate undergoes an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. 3) A dehydration step then occurs, eliminating a molecule of water to form the aromatic thiazole ring. The overall process is a condensation reaction.[3]

  • Q2: What are the primary safety concerns for this synthesis?

    • A2: The main hazard is the starting material, ethyl bromopyruvate. It is a potent lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The acids and bases used in the hydrolysis and work-up steps are also corrosive and should be handled with care.

  • Q3: My final product is an off-white or yellowish powder after purification. Is this acceptable?

    • A3: While a pure white solid is ideal, a slight off-white or pale yellow color is common for this class of compounds and is often of acceptable purity (>95%). The key indicators of purity are a sharp melting point and clean NMR/LCMS spectra. If the color is dark, it indicates significant impurities that should be removed by another recrystallization, perhaps with the addition of a small amount of activated charcoal.

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(o-tolylamino)thiazole-4-carboxylate (Intermediate)

ReagentM.W.AmountMolesEquiv.
N-(o-tolyl)thiourea166.2510.0 g60.15 mmol1.0
Ethyl Bromopyruvate195.0412.3 g63.16 mmol1.05
Ethanol (200 proof)-150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(o-tolyl)thiourea (10.0 g, 60.15 mmol).

  • Add ethanol (150 mL) and stir to dissolve the solid.

  • Carefully add ethyl bromopyruvate (12.3 g, 63.16 mmol) to the solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (~78 °C) and maintain for 3-4 hours.

  • Checkpoint: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the spot for N-(o-tolyl)thiourea has disappeared.

  • Allow the mixture to cool to room temperature. A precipitate may form.

  • Pour the reaction mixture into a beaker containing 200 mL of a 5% aqueous sodium carbonate solution and stir for 15 minutes to neutralize any HBr formed.[5]

  • Isolate the resulting solid precipitate by vacuum filtration through a Buchner funnel.

  • Wash the filter cake thoroughly with water (3 x 50 mL).

  • Allow the solid to air-dry on the funnel, then transfer to a watch glass to dry completely. The crude product can be used directly in the next step or recrystallized from ethanol if desired.

Protocol 2: Hydrolysis to 2-o-Tolylamino-thiazole-4-carboxylic acid (Final Product)

ReagentM.W.AmountMolesEquiv.
Crude Ethyl Ester262.33~15.7 g~60.15 mmol1.0
Sodium Hydroxide40.004.8 g120 mmol2.0
Ethanol-100 mL--
Water-100 mL--

Procedure:

  • In a 500 mL round-bottom flask, suspend the crude ethyl 2-(o-tolylamino)thiazole-4-carboxylate in a mixture of ethanol (100 mL) and water (100 mL).

  • Add sodium hydroxide (4.8 g, 120 mmol) and equip the flask with a reflux condenser.

  • Heat the mixture to reflux with stirring. The suspension should become a clear solution as the reaction proceeds. Maintain reflux for 2-3 hours.

  • Checkpoint: Monitor the reaction by TLC. The spot corresponding to the starting ester should disappear, and a new, more polar spot (which may remain at the baseline) should appear.

  • After cooling to room temperature, transfer the solution to a 1 L beaker and place it in an ice bath.

  • Slowly and with vigorous stirring, add concentrated hydrochloric acid (~10 mL) to acidify the mixture to a pH of approximately 3-4.[8]

  • A thick, white or off-white precipitate of the carboxylic acid will form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (3 x 50 mL) to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

References

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Thiazole synthesis . Organic Chemistry Portal. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives . ResearchGate. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential . Pakistan Journal of Pharmaceutical Sciences. [Link]

  • US3274207A - Processes for preparing thiazole carboxylic acids.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity . Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives . ResearchGate. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities . Journal of Drug Delivery and Therapeutics. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment . YouTube. [Link]

  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • 2-Aminothiazole-4-carboxylic acid . PubChem. [Link]

  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives . ResearchGate. [Link]

  • CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
  • CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions . ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis . Chem Help ASAP. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . Molecules. [Link]

  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters . Pearson. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-o-Tolylamino-thiazole-4-carboxylic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and puri...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-o-Tolylamino-thiazole-4-carboxylic acid. Recognizing the nuanced challenges associated with purifying substituted thiazole carboxylic acids, this document provides a series of troubleshooting guides and in-depth protocols designed to enhance purity, improve yield, and streamline your workflow. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind them.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 2-o-Tolylamino-thiazole-4-carboxylic acid in a direct question-and-answer format.

Q1: My initial crude product after synthesis is a dark, sticky oil instead of a solid. How can I proceed with purification?

A: This is a frequent issue, often caused by the presence of residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or viscous byproducts. Directly attempting recrystallization or chromatography on an oil is often inefficient.

Recommended Action: Trituration

The primary goal is to induce solidification or remove the "oily" impurities. Trituration is the most effective first step.

  • Causality: 2-o-Tolylamino-thiazole-4-carboxylic acid, being a moderately polar and rigid structure, should be a solid at room temperature. The oily nature suggests impurities are preventing its crystallization. Trituration uses a solvent in which your target compound is insoluble but the oily impurities are soluble.

  • Procedure:

    • Place the crude oil in a flask.

    • Add a small volume of a non-polar solvent (e.g., hexane, diethyl ether, or a mixture of ethyl acetate/hexane).

    • Using a spatula or glass rod, vigorously scrape and stir the oil. This mechanical action breaks up the oil and encourages the nucleation of your solid product.

    • Continue for 10-15 minutes. If a solid forms, you can filter it, wash it with more cold non-polar solvent, and then proceed to a more rigorous purification method like recrystallization. If it remains oily, the impurities may be too prevalent, and an initial acid-base extraction is recommended.

Q2: I am seeing significant streaking or tailing on my TLC plates when analyzing my compound. What does this mean and how can I get clean spots?

A: Streaking is a classic sign of a carboxylic acid interacting strongly with the silica gel stationary phase.[1][2][3]

Causality & Solution: Silica gel is acidic (pKa ~4-5), and this can lead to an equilibrium between the protonated (neutral) form and the deprotonated (anionic) form of your carboxylic acid on the plate. These two forms have vastly different polarities, causing the spot to "streak" up the plate rather than move as a compact band.

To resolve this, you must suppress the deprotonation by acidifying your mobile phase.[3]

  • Recommended Mobile Phase: Add 0.5-1% acetic acid or formic acid to your standard eluent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This ensures the carboxylic acid remains fully protonated and behaves as a single, less polar species, resulting in a well-defined spot.

Q3: My recrystallization attempt resulted in a very poor yield. What went wrong?

A: Low recovery from recrystallization is typically due to one of three main factors:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[4] If the compound has high solubility even in the cold solvent, it will remain in the mother liquor.

  • Using Excessive Solvent: Dissolving the crude product in too much hot solvent will keep it in solution even after cooling, drastically reducing the amount of crystallized product. The goal is to create a saturated solution at the boiling point of the solvent.[5]

  • Cooling Too Rapidly: Crash-cooling the solution (e.g., by placing it directly into an ice bath from boiling) leads to the formation of very small, often impure crystals and can trap impurities within the crystal lattice. Slow cooling allows for the formation of larger, purer crystals.

Troubleshooting Steps:

  • Solvent Screening: Before committing your entire batch, test the solubility of a few milligrams of your compound in various solvents (see Table 2) at room temperature and upon heating.

  • Minimize Solvent: Add the hot solvent in small portions until the compound just dissolves.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath to maximize crystallization.

Q4: When should I use column chromatography, and are there special considerations for a carboxylic acid?

A: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to your product.[6] For carboxylic acids, the same principles from TLC apply: failure to control the protonation state will lead to poor separation.[1][3]

Key Considerations:

  • Acidified Mobile Phase: Just as with TLC, the eluent for your column must be acidified (e.g., with 0.5-1% acetic acid) to prevent streaking and ensure consistent elution.[3]

  • Stationary Phase Choice: While silica gel is common, some acid-sensitive compounds can degrade. If you suspect this, using neutral or basic alumina can be a viable alternative.[6]

  • Dry Loading: To ensure a tight band at the start of the separation, it is often best to pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

Section 2: In-Depth Purification Protocols

These protocols provide detailed, step-by-step methodologies for the most effective purification techniques.

Protocol 1: Purification by Acid-Base Extraction

This technique is the most robust initial purification step to separate your acidic product from any neutral or basic impurities.[7] The principle relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.

Experimental Protocol:

  • Dissolution: Dissolve the crude solid (~1.0 g) in a suitable organic solvent like ethyl acetate (20 mL).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a 1M aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) (2 x 20 mL).

    • Expertise Note: Sodium carbonate is a weaker base and is often preferred to prevent hydrolysis of other functional groups, though NaOH is also effective. The carboxylate salt will move to the aqueous layer.

  • Removal of Impurities: Collect the aqueous layers. The organic layer, containing neutral or basic impurities, can be discarded. Wash the combined aqueous layers with fresh ethyl acetate (1 x 15 mL) to remove any remaining non-acidic contaminants.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3.[8][9] Your purified product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 15 mL) to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This is the gold standard for achieving high purity for solid compounds. The key is selecting an appropriate solvent system.

Experimental Protocol:

  • Solvent Selection: Using the screening guide in Table 2, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

| Table 1: Suggested Solvents for Recrystallization Screening | | :--- | :--- | | Solvent Class | Examples | | Alcohols | Ethanol, Methanol, Isopropanol | | Esters | Ethyl Acetate | | Ketones | Acetone | | Ethers | Tetrahydrofuran (THF) | | Aromatic | Toluene | | Mixed Solvents | Ethanol/Water, Ethyl Acetate/Hexane |

Note: A mixed solvent system is useful when no single solvent has the ideal solubility profile.

Section 3: Visual Troubleshooting & Workflow

The following diagrams illustrate the logical flow for troubleshooting common purification issues and a standard purification workflow.

G cluster_start Initial State cluster_analysis Analysis & First Step cluster_purification Purification Path cluster_end Final Product start Crude Product state Physical State? start->state solid Solid state->solid Solid oily Oily/Gummy state->oily Oily purity_check Assess Purity (TLC) solid->purity_check triturate Triturate w/ Hexane oily->triturate triturate->solid single_spot Single Major Spot purity_check->single_spot Clean multi_spot Multiple Spots purity_check->multi_spot Impure recrystallize Recrystallization single_spot->recrystallize column Column Chromatography (Acidified Eluent) multi_spot->column final_product Pure Product recrystallize->final_product column->recrystallize Polish

Caption: Troubleshooting Decision Tree for Purification

G start Crude Synthetic Mixture step1 Acid-Base Extraction start->step1 check1 TLC Analysis step1->check1 step2 Recrystallization check1->step2 Proceed if >90% pure check2 Purity Analysis (NMR, LC-MS) step2->check2 end Final Purified Product check2->end Meets Purity Spec

Caption: Standard Purification Workflow

Section 4: Reference Data

The following table provides reference data typical for thiazole carboxylic acid derivatives. Actual values for 2-o-Tolylamino-thiazole-4-carboxylic acid should be confirmed experimentally.

Table 2: Reference Physical & Chemical Properties
Property Expected Value / Characteristic
Molecular FormulaC₁₁H₁₀N₂O₂S
Molecular Weight234.28 g/mol
AppearanceOff-white to yellow solid
Melting PointLikely >200 °C (decomposes)
SolubilityPoorly soluble in water and non-polar solvents. Soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous solutions.
pKaEstimated 3-4 (for the carboxylic acid)

Section 5: References

  • Processes for preparing thiazole carboxylic acids. Google Patents (US3274207A).

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents (US7932386B2).

  • A kind of method for preparing thiazole-4-carboxylic acid. Google Patents (CN102372680A).

  • Preparation process of L-2-oxothiazolidine-4-carboxylic acid. Google Patents (CN104592146A).

  • Column chromatography of carboxylic acids? Reddit r/chemistry. [Link]

  • carboxylic acid solubility + TLC. Reddit r/chemhelp. [Link]

  • Isolation of a Carboxylic acid. Reddit r/chemhelp. [Link]

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • Automated column-switching high-performance liquid chromatography for the determination of 2-thiothiazolidine-4-carboxylic acid in urine. PubMed. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Thiazole Derivatives

Welcome to the Technical Support Center for the synthesis of thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of thiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Thiazoles are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] However, their synthesis can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your reaction conditions, ensuring reproducible and high-yielding results. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of thiazole derivatives, particularly focusing on the widely used Hantzsch thiazole synthesis.

Q1: My Hantzsch thiazole synthesis is not working or giving very low yields. What are the most critical parameters to check first?

Low yields in the Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide, are a frequent issue.[4] The primary parameters to investigate are:

  • Purity of Starting Materials: The α-haloketone and thioamide must be of high purity. Impurities can lead to a cascade of side reactions, consuming your starting materials and complicating purification.

  • Reaction Temperature: Many Hantzsch syntheses require heating to proceed at an appreciable rate.[5] If you are attempting the reaction at room temperature, gentle heating (e.g., 40-60 °C) or refluxing in a suitable solvent may be necessary.

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. Alcohols like ethanol and methanol are common choices. In some cases, a mixture of solvents, such as ethanol/water, can significantly improve yields.[6]

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extending the reaction duration may be all that is needed.

Q2: How does the choice of solvent impact the reaction outcome?

The solvent not only dissolves the reactants but also influences the reaction rate and, in some cases, the product distribution. The polarity of the solvent can affect the solubility of reactants and intermediates. For instance, in certain multi-component syntheses of Hantzsch thiazole derivatives, solvents like ethanol, 1-butanol, 2-propanol, and water have proven effective.[6] A solvent screening is often a worthwhile initial step in optimizing a new thiazole synthesis.

Q3: What are the most common side products in Hantzsch thiazole synthesis, and how can I avoid them?

A common side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers. This occurs when N-monosubstituted thioureas are used. In neutral solvents, the reaction typically yields the desired 2-(N-substituted amino)thiazoles exclusively. However, in the presence of strong acid, a mixture of regioisomers can be formed. To favor the 2-amino isomer, ensure the reaction is run under neutral or slightly basic conditions.

Q4: Is a catalyst always necessary for thiazole synthesis?

While the classic Hantzsch synthesis often proceeds without a catalyst, modern variations frequently employ one to enhance efficiency, particularly for more complex or multi-component reactions.[7] Catalysts like silica-supported tungstosilicic acid have been shown to provide high yields (79-90%).[6] Lewis acids can also play a role in activating the carbonyl group of the α-haloketone, facilitating nucleophilic attack.[8]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Yield

I've set up my Hantzsch reaction, but after the specified time, TLC analysis shows mostly starting material. What should I do?

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Step 1: Verify Starting Material Quality.

    • Action: Check the purity of your α-haloketone and thioamide. If they are old or have been stored improperly, consider purifying them (e.g., recrystallization, distillation) or using fresh batches. The stability of the thioamide can be a limiting factor.

    • Causality: Impurities can inhibit the reaction or lead to undesired side products, consuming the reactants.

  • Step 2: Optimize Reaction Temperature.

    • Action: If the reaction is being run at room temperature, try gentle heating (e.g., 50 °C). If there is still no significant conversion, increase the temperature to the reflux temperature of the solvent.

    • Causality: The formation of the thiazole ring involves several steps, including an initial SN2 reaction and a subsequent intramolecular condensation and dehydration, which are often accelerated by heat.[4][5]

  • Step 3: Evaluate the Solvent.

    • Action: If you are using a non-polar solvent, consider switching to a more polar protic solvent like ethanol or methanol. These are the most commonly used and often most effective solvents for the Hantzsch synthesis. A mixture of ethanol and water can also be beneficial.[6]

    • Causality: Polar protic solvents can help to stabilize the charged intermediates in the reaction mechanism and facilitate the proton transfers involved in the dehydration step.

  • Step 4: Consider a Catalyst.

    • Action: If thermal and solvent adjustments are not sufficient, the addition of a catalyst may be necessary. For multi-component reactions, a solid-supported acid catalyst like silica-supported tungstosilicic acid can be effective and is easily removed by filtration.[6]

    • Causality: Catalysts can activate the electrophilic and nucleophilic partners, lowering the activation energy of the reaction.

Problem 2: Formation of an Unexpected Isomer

I've isolated my product, but the NMR spectrum is inconsistent with the expected 2-aminothiazole derivative. What could have happened?

When using an N-substituted thiourea, the formation of a 3-substituted 2-imino-2,3-dihydrothiazole is a possibility, especially under acidic conditions.

  • Step 1: Analyze the Reaction pH.

    • Action: Review your reaction conditions. Was an acid catalyst used, or could acidic byproducts have been generated?

    • Causality: The regioselectivity of the cyclization can be pH-dependent. Under acidic conditions, protonation of the intermediates can lead to the formation of the thermodynamically controlled imino isomer.

  • Step 2: Adjust the Work-up Procedure.

    • Action: Ensure that the reaction mixture is neutralized or made slightly basic during the work-up, for example, by adding a solution of sodium carbonate or bicarbonate.[4]

    • Causality: This will ensure that the final product is in its neutral form and can help to prevent any acid-catalyzed isomerization during isolation.

  • Step 3: Modify the Reaction Conditions.

    • Action: Rerun the reaction in a neutral solvent system (e.g., ethanol) without the addition of any acid.

    • Causality: In the absence of acid, the kinetic product, the 2-aminothiazole, is generally favored.

Problem 3: Difficulty in Product Purification

My crude product is an oil or a sticky solid that is difficult to purify by recrystallization. What are my options?

Purification of heterocyclic compounds can be challenging.[9] If direct crystallization fails, a systematic approach to purification is necessary.

  • Step 1: Attempt a Different Recrystallization Solvent System.

    • Action: Systematically screen for a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.[9] Common solvents to try for thiazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes.

    • Causality: The solubility of a compound is highly dependent on the solvent's polarity and its ability to form intermolecular interactions with the solute.

  • Step 2: Employ Column Chromatography.

    • Action: If recrystallization is unsuccessful, column chromatography is the next logical step.[10] A common stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity mobile phase and gradually increase the polarity.

    • Causality: Column chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.

  • Step 3: Troubleshoot Column Chromatography Issues.

    • If the compound streaks on the TLC plate: This is common for basic compounds like aminothiazoles on acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[9]

    • If the compound does not elute from the column: The compound may be too polar for the chosen solvent system. A gradient elution to a more polar solvent system (e.g., methanol in dichloromethane) may be necessary. Alternatively, consider using a different stationary phase like alumina.[9]

Section 3: Experimental Protocols and Data

To provide a practical context, detailed protocols for the synthesis of a representative thiazole derivative under both conventional and microwave heating are provided below.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole via Conventional Heating

This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[4]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (approximately 70-80 °C) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Büchner funnel.

  • Wash the filter cake with cold water.

  • Allow the collected solid to air dry to obtain the final product.

Protocol 2: Microwave-Assisted Synthesis of a Substituted 2-Aminothiazole

This protocol demonstrates the significant rate enhancement achievable with microwave irradiation.

Materials:

  • α-Haloketone (1 mmol)

  • Substituted Thiourea (1 mmol)

  • Methanol (2 mL)

Procedure:

  • In a microwave-safe reaction vial, combine the α-haloketone (1 mmol) and the substituted thiourea (1 mmol).

  • Add methanol (2 mL) and a magnetic stir bar.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 90 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates upon cooling and can be isolated by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the optimization of reaction conditions for a one-pot Hantzsch thiazole synthesis, demonstrating the impact of solvent, temperature, and catalyst loading on product yield.

EntrySolventCatalyst (%)Time (h)Temperature (°C)Yield (%)
1Water15610045
2Methanol1546055
3Ethanol1526587
41-Butanol15611060
52-Propanol1538065
6Ethanol/Water1526587
7Ethanol/Water526574
8Ethanol/Water1026579
9Ethanol/Water1826587

Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[6]

The next table provides a comparison of yields and reaction times for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using conventional heating versus microwave irradiation.

EntryConventional Heating (8h, 90°C) Yield (%)Microwave Irradiation (30 min, 90°C) Yield (%)
16598
24596
36992
46090
57895

This data clearly illustrates the significant reduction in reaction time and improvement in yield that can be achieved with microwave-assisted synthesis.

Section 4: Mechanistic Insights and Visualizations

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization.

The Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis is a multi-step process that culminates in the formation of the aromatic thiazole ring.[4][11][12] The stability of the final aromatic product is a key driving force for the reaction.[5]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide sn2 SN2 Attack (S on α-carbon) reagents->sn2 intermediate1 Thioester Intermediate sn2->intermediate1 cyclization Intramolecular Nucleophilic Attack (N on carbonyl C) intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product Thiazole Product dehydration->product

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Troubleshooting Logic Flow

When encountering issues in your synthesis, a logical, step-by-step approach to troubleshooting is essential. The following diagram outlines a decision-making workflow for addressing common problems.

Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_purity Purification Troubleshooting start Problem Encountered check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No verify_reagents Verify Reagent Purity check_yield->verify_reagents Yes recrystallize Recrystallization (Solvent Screen) check_purity->recrystallize Yes optimize_temp Optimize Temperature verify_reagents->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent add_catalyst Consider Catalyst optimize_solvent->add_catalyst column Column Chromatography recrystallize->column modify_column Modify Column Conditions (e.g., add base, change stationary phase) column->modify_column

Caption: A decision tree for troubleshooting common thiazole synthesis issues.

Section 5: Product Characterization

Confirming the structure of your synthesized thiazole derivative is a critical final step. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H NMR Spectroscopy:

The protons on the thiazole ring have characteristic chemical shifts due to the ring's aromaticity.[13]

  • H5 Proton: Typically appears in the range of 7.27 - 8.77 ppm.

  • H4 Proton: Also found in the aromatic region, its exact shift is influenced by the substituent at the 4-position.

  • H2 Proton: If unsubstituted, this proton is acidic and can be deprotonated with strong bases. Its chemical shift is also in the aromatic region.

The specific chemical shifts will be influenced by the substituents on the ring. It is always advisable to compare the obtained spectrum with literature data for similar compounds.

References

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  • Huang, Z., Zhang, Q., Zhao, Q., Yu, W., & Chang, J. (2020). Synthesis of 2-Imino-1,3,4-thiadiazoles from Hydrazides and Isothiocyanates via Sequential Oxidation and P(NMe2)3-Mediated Annulation Reactions. Organic Letters, 22(11), 4378–4382.
  • Szymańska, E., et al. (2016). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Medicinal Chemistry Research, 25(1), 119-129.
  • American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S.
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  • BenchChem. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Gao, P., Xu, J., Zhou, T., & Szostak, M. (2023). Cationic and homoleptic copper(i)–thiazol-2-ylidenes: highly reactive thiazole N-heterocyclic carbenes as σ-Lewis acid catalysts. Chemical Science, 14(5), 1234-1241.
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  • Sumitomo Chemical Company. (1992). Process of producing 2-aminothiazole.
  • Gao, P., Xu, J., Zhou, T., & Szostak, M. (2023). Cationic and Homoleptic Copper(I)–Thiazol-2-ylidenes: Highly Reactive Thiazole N-Heterocyclic Carbenes σ-Lewis Acid Catalysts. Chemical Science, 14(5), 1234-1241.
  • Abdellattif, M. H. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • Jadhao, A. B. (2022). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 15(4), 213-217.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov.
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  • Patel, N. B., & Patel, J. C. (2011). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Journal of the Korean Chemical Society, 55(5), 825-831.
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  • Kumar, S., & Kumar, A. (2018). Lewis acid / Base-free Strategy for the Synthesis of 2-Arylthio and Selenyl Benzothiazole / Thiazole and Imidazole.
  • Al-Masoudi, N. A., et al. (2021). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
  • Al-Ghorbani, M., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(1), 10.
  • Singh, A., & Sharma, A. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(1), 1-20.
  • Gising, J., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089-2093.
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  • Ivanova, Y., & Stanchev, S. (2014). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Chemistry, 2014, 1-10.
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Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 2-o-Tolylamino-thiazole-4-carboxylic acid

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-o-Tolylamino-thiazole-4-carboxylic acid. This guide provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-o-Tolylamino-thiazole-4-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them to empower you to make informed decisions in your experiments.

Understanding the Molecule: Why is Solubility an Issue?

2-o-Tolylamino-thiazole-4-carboxylic acid possesses a combination of structural features that contribute to its poor aqueous solubility. The presence of the aromatic tolyl group and the thiazole ring introduces significant hydrophobicity. While the carboxylic acid moiety provides a handle for pH-dependent solubility, the overall molecular architecture often leads to challenges in achieving desired concentrations in aqueous media for biological assays and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when I encounter solubility issues with 2-o-Tolylamino-thiazole-4-carboxylic acid?

A1: The initial approach should focus on fundamental techniques that are readily accessible in most laboratory settings. These include pH adjustment and the use of co-solvents.

  • pH Adjustment: The carboxylic acid group is ionizable, meaning its charge state and, consequently, its solubility are dependent on the pH of the solution. In its protonated (uncharged) form at low pH, the compound is generally less soluble. By increasing the pH with a base, the carboxylic acid is deprotonated to a carboxylate salt, which is more polar and typically exhibits higher aqueous solubility. A systematic screen of buffers with varying pH is recommended to identify the optimal pH for dissolution.[1]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds. Common co-solvents for this purpose include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and polyethylene glycols (PEGs).[1][2]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of 2-o-Tolylamino-thiazole-4-carboxylic acid into an aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is rapidly diluted below the level required to maintain the compound's solubility. Here are several strategies to mitigate this:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final desired concentration of the compound in the aqueous medium.

  • Optimize the Co-solvent Percentage: You can systematically test different final concentrations of the co-solvent in your aqueous buffer to find a balance that maintains solubility without interfering with your downstream application. Be mindful that high concentrations of organic solvents can be toxic to cells or inhibit enzyme activity.

  • Use a Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach, gradually decreasing the co-solvent concentration.

  • Change the Co-solvent: Some co-solvents are better at maintaining the solubility of certain compounds upon dilution. Experimenting with different co-solvents like ethanol or PEG 300 might yield better results.

Q3: Can I improve the solubility of 2-o-Tolylamino-thiazole-4-carboxylic acid by forming a salt?

A3: Absolutely. Salt formation is a widely used and effective strategy for increasing the aqueous solubility of ionizable compounds.[3][4] By reacting the carboxylic acid with a suitable base, you can form a more soluble salt. Common bases for this purpose include sodium hydroxide, potassium hydroxide, and organic amines like triethylamine or diisopropylethylamine. The choice of the counterion can significantly impact the solubility and solid-state properties of the resulting salt.

Troubleshooting Guides

Guide 1: Systematic Approach to pH-Dependent Solubility Profiling

This guide will walk you through determining the pH-solubility profile of 2-o-Tolylamino-thiazole-4-carboxylic acid.

Objective: To identify the pH at which the solubility of the compound is maximized.

Protocol: Shake-Flask Method for pH-Solubility Profiling

  • Prepare a series of buffers: Prepare a range of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, and 10).

  • Add excess compound: To a series of vials, add an excess amount of 2-o-Tolylamino-thiazole-4-carboxylic acid to a fixed volume of each buffer. "Excess" means adding enough solid so that some remains undissolved after equilibration.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid: After equilibration, carefully remove the vials and allow the undissolved solid to settle. Centrifuge the samples to pellet any remaining solid.

  • Sample and dilute: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent in which the compound is freely soluble (e.g., DMSO or methanol) to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method such as HPLC-UV or LC-MS.

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

Expected Outcome & Interpretation:

You should observe that the solubility of 2-o-Tolylamino-thiazole-4-carboxylic acid increases as the pH rises, particularly above its pKa. This is due to the deprotonation of the carboxylic acid to the more soluble carboxylate form. The resulting pH-solubility profile will guide you in selecting the optimal buffer for your experiments.

Data Presentation Example: pH-Solubility Profile of a Hypothetical Thiazole Carboxylic Acid

pHSolubility (µg/mL)
2.0< 1
4.05
6.050
7.4250
8.0500
10.0> 1000
Guide 2: Utilizing Co-solvents for Enhanced Solubility

This guide provides a systematic approach to identifying an effective co-solvent system.

Objective: To find a suitable co-solvent and its optimal concentration to dissolve 2-o-Tolylamino-thiazole-4-carboxylic acid for stock solution preparation and subsequent dilution.

Protocol: Co-solvent Screening

  • Select co-solvents: Choose a panel of common, water-miscible organic solvents such as DMSO, DMF, ethanol, methanol, propylene glycol, and PEG 300.[2]

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 10%, 20%, 50%, 80%, and 100% v/v).

  • Determine solubility: Using the shake-flask method described in Guide 1, determine the solubility of 2-o-Tolylamino-thiazole-4-carboxylic acid in each co-solvent mixture.

  • Assess precipitation upon dilution: For the co-solvent systems that provide the desired stock concentration, perform a serial dilution into your target aqueous buffer and visually inspect for any precipitation.

Causality Behind Experimental Choices:

Different co-solvents have varying abilities to solubilize compounds based on their polarity, hydrogen bonding capacity, and other physicochemical properties. A systematic screen is necessary to empirically determine the most effective co-solvent for your specific compound.

Data Presentation Example: Co-solvent Solubility of a Hypothetical Thiazole Carboxylic Acid

Co-solventConcentration (v/v)Solubility (mg/mL)
DMSO100%> 50
DMF100%> 50
Ethanol100%10
PEG 300100%25
DMSO/Water50%5
Ethanol/Water50%< 1

Advanced Strategies for Persistent Solubility Issues

For compounds that remain challenging to dissolve with basic techniques, more advanced formulation approaches may be necessary.

Solid Dispersions

Concept: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix at the solid state.[5] This can result in the drug being in an amorphous (non-crystalline) state, which has a higher kinetic solubility than its crystalline form.

Laboratory-Scale Preparation: Solvent Evaporation Method

  • Select a carrier: Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Dissolve the compound and carrier: Dissolve both 2-o-Tolylamino-thiazole-4-carboxylic acid and the carrier in a common volatile solvent (e.g., methanol or a mixture of solvents).

  • Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator to form a solid film.

  • Dry and process: Further dry the solid dispersion under vacuum to remove any residual solvent. The resulting solid can then be gently ground into a powder.

Workflow for Solid Dispersion Preparation

G A Dissolve Compound and Carrier in a Volatile Solvent B Solvent Evaporation (e.g., Rotary Evaporator) A->B C Drying Under Vacuum B->C D Grind into Powder C->D E Characterize Solid Dispersion (e.g., DSC, XRD) D->E F Solubility/Dissolution Testing D->F

Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.

Micronization

Concept: Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[6] Common laboratory-scale techniques include ball milling.

Laboratory-Scale Protocol: Ball Milling

  • Select a mill and grinding media: Choose a laboratory-scale ball mill and appropriate grinding media (e.g., zirconia or stainless steel balls). The size of the balls will depend on the volume of the milling jar and the desired final particle size.

  • Charge the mill: Add the 2-o-Tolylamino-thiazole-4-carboxylic acid powder and the grinding media to the milling jar. The ratio of powder to media will need to be optimized.

  • Milling: Mill the powder for a set period at a specific rotational speed. These parameters will need to be determined empirically. For soft materials, cryogenic milling (milling in the presence of liquid nitrogen) can be effective.[7]

  • Harvest and analyze: Separate the micronized powder from the grinding media and analyze the particle size distribution using techniques like laser diffraction.

Logical Flow for Micronization and Solubility Testing

G cluster_0 Micronization Process cluster_1 Solubility Assessment A Start with Bulk Compound B Select Milling Method (e.g., Ball Milling) A->B C Optimize Milling Parameters (Time, Speed, Media) B->C D Micronize Compound C->D E Characterize Particle Size D->E F Perform Solubility Assay (e.g., Shake-Flask) E->F G Compare with Unmilled Compound F->G

Sources

Optimization

Technical Support Center: 2-o-Tolylamino-thiazole-4-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 2-o-Tolylamino-thiazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-o-Tolylamino-thiazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this compound in solution. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - Stability Profile

This section addresses common questions regarding the chemical behavior of 2-o-Tolylamino-thiazole-4-carboxylic acid in experimental settings.

Question 1: My solution of 2-o-Tolylamino-thiazole-4-carboxylic acid is showing a gradual loss of potency and the appearance of new peaks in my HPLC analysis. What are the primary factors that could be causing this degradation?

Answer: The stability of 2-o-Tolylamino-thiazole-4-carboxylic acid in solution is influenced by several environmental factors. The thiazole ring itself is relatively stable due to its aromatic character, often more so than analogous oxazole structures[1]. However, the overall molecule has several potential points of vulnerability. The primary factors to consider are:

  • Light Exposure (Photostability): Thiazole-containing compounds can be susceptible to photodegradation. Studies on structurally related molecules like 2-aminothiazole-4-carboxylic acid have shown that UV irradiation can induce decarboxylation as an initial degradation step[4]. Other thiazole derivatives with aryl substituents have been observed to react with singlet oxygen upon photo-irradiation, leading to complex degradation pathways[5].

  • Presence of Oxidizing Agents: The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation. The presence of dissolved oxygen or other oxidizing agents in your solvent can lead to the formation of N-oxides or sulfoxides, altering the compound's structure and activity[6].

Question 2: What are the most probable degradation pathways for this molecule in an aqueous solution?

Answer: Based on the structure of 2-o-Tolylamino-thiazole-4-carboxylic acid, we can anticipate three primary degradation pathways:

  • Hydrolytic Cleavage: The bond between the C2 carbon of the thiazole ring and the nitrogen of the tolylamino group is a potential site for hydrolysis. This reaction would be catalyzed by strong acids or bases, leading to the formation of 2-hydroxy-thiazole-4-carboxylic acid and o-toluidine.

  • Decarboxylation: The carboxylic acid group at the C4 position may be lost as carbon dioxide (CO₂). This is a common degradation route for similar heterocyclic carboxylic acids and can be initiated by heat or UV light exposure[4][7]. This would result in the formation of 2-o-Tolylamino-thiazole.

  • Oxidative Degradation: Oxidation can occur at multiple sites. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone. Additionally, the tolyl methyl group or the aromatic rings could undergo oxidative modification, especially in the presence of reactive oxygen species.

Question 3: How should I prepare and store stock solutions of 2-o-Tolylamino-thiazole-4-carboxylic acid to maximize stability?

Answer: Proper preparation and storage are critical for ensuring the reproducibility of your experiments.

  • Solvent Selection: Use high-purity, degassed solvents. For long-term storage, aprotic solvents like DMSO or DMF are generally preferred over aqueous buffers if the compound is soluble and stable in them. If an aqueous buffer is required for your experiment, prepare it fresh from a concentrated stock solution.

  • pH Control: If using an aqueous buffer, maintain a pH close to neutral (pH 6-7.5) unless your experimental protocol dictates otherwise. Avoid strongly acidic or alkaline conditions.

  • Temperature: Store stock solutions at -20°C or, preferably, -80°C. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Light and Air Protection: Prepare and handle the solution under subdued light. Store aliquots in amber vials to protect them from light. Before sealing and freezing, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides a logical framework for diagnosing and solving common problems encountered during experiments.

Issue: My solution of 2-o-Tolylamino-thiazole-4-carboxylic acid has developed a yellow or brown tint.

  • Troubleshooting Steps:

    • Protect from Light: Immediately wrap your solution container in aluminum foil and minimize exposure to ambient light during all subsequent handling.

    • Deoxygenate Solvents: Prepare a fresh solution using a solvent that has been sparged with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Analytical Confirmation: Analyze the discolored solution by LC-MS to identify the mass of potential degradation products. Compare this to a freshly prepared, non-discolored solution. Look for masses corresponding to oxidized species.

Issue: I am observing a time-dependent decrease in the concentration of my compound, even when stored under recommended conditions.

  • Causality: This suggests either a slow, ongoing chemical degradation or a physical stability issue, such as the compound precipitating out of solution over time, especially after thawing.

  • Troubleshooting Steps:

    • Verify Solubility: Before storing, visually inspect your stock solution for any particulate matter. Briefly centrifuge the vial; a pellet indicates that you may be exceeding the compound's solubility limit at that concentration and temperature.

    • Perform a Stability Check: Conduct a small-scale stability study. Prepare a fresh solution and measure the initial concentration (T=0) using a validated HPLC method. Store aliquots under different conditions (e.g., 4°C, -20°C, room temperature, protected from light vs. ambient light) and re-measure the concentration at set time points (e.g., 24h, 48h, 1 week).

    • Evaluate Solvent Choice: If stability in an aqueous buffer is poor, consider if the experiment can be performed by making fresh dilutions from a more stable, non-aqueous stock (e.g., DMSO) immediately before use.

Part 3: Data & Protocols

Summary of Stability-Influencing Factors
FactorPotential Degradation PathwayRecommended Mitigation Strategy
pH Hydrolysis of the C2-amino linkage.Maintain solution pH between 6.0 and 7.5. Avoid strongly acidic or basic buffers.
Temperature Increased rate of all degradation reactions, especially decarboxylation.Prepare stock solutions at room temperature, but store long-term at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Light Photolytic cleavage, decarboxylation, and photo-oxygenation.[4][5]Use amber vials or wrap containers in foil. Minimize exposure to ambient light during handling.
Oxygen Oxidation of the thiazole sulfur or aromatic rings.Use degassed solvents. Purge vial headspace with inert gas (N₂ or Ar) before sealing for long-term storage.
Experimental Protocol: Forced Degradation Study

This protocol is essential for identifying potential degradation products and developing a stability-indicating analytical method.[8][9]

Objective: To intentionally degrade 2-o-Tolylamino-thiazole-4-carboxylic acid under controlled stress conditions to understand its degradation profile.

Materials:

  • 2-o-Tolylamino-thiazole-4-carboxylic acid

  • HPLC-grade Methanol and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of water and methanol to a final concentration of 100 µg/mL. Analyze immediately via HPLC (this is your T=0, unstressed sample).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Cool to room temperature, neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with 50:50 water:methanol and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool to room temperature, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a final volume of 10 mL with 50:50 water:methanol and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with 50:50 water:methanol and analyze by HPLC.

  • Thermal Degradation:

    • Keep 1 mL of the stock solution in a clear vial at 60°C for 24 hours.

    • Cool to room temperature.

    • Dilute to a final volume of 10 mL with 50:50 water:methanol and analyze by HPLC.

  • Photolytic Degradation:

    • Place 1 mL of the stock solution in a clear quartz vial.

    • Expose to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

    • Dilute to a final volume of 10 mL with 50:50 water:methanol and analyze by HPLC.

  • Data Analysis: Compare the chromatograms from the stressed samples to the control sample. A loss in the main peak area with the appearance of new peaks indicates degradation. The conditions under which new peaks appear provide insight into the molecule's lability.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Troubleshooting cluster_action Corrective Actions prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_working Dilute to Working Conc. in Experimental Buffer prep_stock->prep_working run_hplc Analyze via HPLC/LC-MS (T=0 Control) prep_working->run_hplc observe Observe for Issues: - Color Change? - Precipitation? - Peak Area Loss? run_hplc->observe no_issue Proceed with Experiment observe->no_issue No troubleshoot Consult Troubleshooting Guide: - Check pH - Use Degassed Solvents - Protect from Light observe->troubleshoot Yes forced_degradation Perform Forced Degradation Study troubleshoot->forced_degradation If issue persists

Caption: Workflow for assessing and troubleshooting the stability of 2-o-Tolylamino-thiazole-4-carboxylic acid solutions.

References

  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed.
  • Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Semantic Scholar.
  • Thiazole-5-carboxylic acid. Chem-Impex.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Thiazole. Wikipedia.
  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC - NIH.
  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological m
  • Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. PMC - NIH.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF.
  • 2-Thioxothiazolidine-4-carboxylic acid (TTCA) [Biomonitoring Methods, 1994].
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PMC - NIH.
  • The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non... PubMed.
  • 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882. PubChem.
  • Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. PubMed.
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. Preprint.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chrom
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Solubility for different thiazolidine-2-carboxylic acid derivatives,...
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • 2-Amino-2-thiazoline-4-carboxylic acid. Chem-Impex.
  • 4-Thiazolecarboxylic acid 97 3973-08-8. Sigma-Aldrich.
  • Thiazole-4-carboxylic Acid | 3973-08-8 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd.

Sources

Troubleshooting

avoiding common side products in thiazole synthesis

Welcome, researchers and chemists, to the dedicated technical support guide for thiazole synthesis. The thiazole core is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and chemists, to the dedicated technical support guide for thiazole synthesis. The thiazole core is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in numerous bioactive compounds.[1][2] However, its synthesis is not without challenges, often leading to stubborn side products that complicate purification, reduce yields, and compromise the integrity of your final compound.

This guide is designed to be your lab partner, offering in-depth, field-tested insights to help you navigate and troubleshoot these synthetic hurdles. We will move beyond simple procedural lists to explore the mechanistic origins of common impurities and provide actionable, evidence-based strategies to achieve cleaner reactions and purer products.

General Troubleshooting & FAQs

This section addresses overarching issues applicable to most common thiazole synthesis routes.

FAQ 1: My reaction is complete according to TLC, but my yield is significantly lower than expected. Where did my product go?

Answer: Low yield in the absence of remaining starting material often points to the formation of highly soluble or volatile side products, or degradation of the target compound during workup or purification.

  • Causality & Mechanism: Thiazoles, particularly 2-aminothiazoles, can be sensitive to harsh pH conditions. During an aqueous workup, especially with strong acids or bases, the thiazole ring can be susceptible to hydrolysis or rearrangement. Furthermore, inadequate control of reaction temperature can lead to thermal decomposition or the formation of polymeric tars that are difficult to isolate and characterize.

  • Troubleshooting Steps:

    • Re-evaluate Your Workup: Use milder conditions. Instead of strong NaOH or HCl, consider using saturated sodium bicarbonate (NaHCO₃) or dilute acetic acid for pH adjustments.

    • Extraction Solvent: Ensure your extraction solvent has the appropriate polarity to efficiently partition your product. If your product has high polarity, consider a continuous extraction or using a more polar solvent like ethyl acetate or even n-butanol.

    • Purification Method: Column chromatography on silica gel can sometimes lead to product loss, especially for highly polar compounds.[3] Consider switching to neutral alumina or C18 reverse-phase chromatography. For some crystalline products, recrystallization is a more efficient method for purification and can significantly improve yield.[4]

FAQ 2: I'm observing multiple spots on my TLC plate that are close in Rf value to my desired product. How can I identify them?

Answer: The presence of multiple, closely-eluting spots suggests the formation of isomers or structurally similar byproducts.

  • Causality & Mechanism: These are often isomers where cyclization has occurred in a different orientation, or dimers/oligomers of your product. For instance, in the Hantzsch synthesis, formation of an isomeric 2-imino-2,3-dihydrothiazole can occur.[3]

  • Troubleshooting & Identification Workflow:

    G A Multiple Spots on TLC B Isolate Small Sample of Crude Mixture A->B C Analyze by LC-MS B->C D Determine Molecular Weights C->D E Does MW match an expected byproduct? (e.g., dimer, isomer) D->E F Consult Synthesis-Specific Guide Below E->F Yes G Does MW match starting material? E->G No H Incomplete Reaction: Optimize time/temp G->H Yes I No Match: Consider degradation or unexpected side reaction G->I No

    Caption: Initial troubleshooting workflow for unknown impurities.

Hantzsch Thiazole Synthesis: Troubleshooting Guide

The Hantzsch synthesis, reacting an α-haloketone with a thioamide, is one of the most fundamental methods for preparing thiazoles.[2] However, its simplicity can be deceptive.

Question: My Hantzsch reaction to make a 2-aminothiazole yields a persistent impurity with a similar mass. What is it and how do I prevent it?

Answer: You are likely dealing with the formation of a bis-thiazole or other condensation byproducts.[3] This is particularly common when the stoichiometry is not carefully controlled or when using reactive α-haloketones.

  • Mechanism of Side Product Formation: The initial 2-aminothiazole product is nucleophilic. It can react with a second molecule of the α-haloketone starting material. This subsequent reaction forms a dimeric impurity which can be difficult to separate from the desired product.

    G cluster_main Desired Pathway cluster_side Side Reaction Pathway A α-Haloketone C 2-Aminothiazole (Product) A->C B Thiourea B->C D 2-Aminothiazole (Product) F Bis-Thiazole Impurity D->F E α-Haloketone E->F

    Caption: Competing reaction pathways in Hantzsch synthesis.

  • Preventative Measures & Protocol:

    • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the thioamide component.[5] This ensures the α-haloketone is consumed quickly in the desired reaction, minimizing its availability for the side reaction.

    • Slow Addition: Instead of adding all the α-haloketone at once, add it dropwise to the solution of the thioamide over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Hantzsch reactions, room temperature or gentle warming (40-50°C) is sufficient. Avoid aggressive heating.

Optimized Protocol for Cleaner 2-Aminothiazole Synthesis

This protocol incorporates best practices to minimize byproduct formation.

StepProcedureRationale
1. Setup In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve thiourea (1.2 eq) in anhydrous ethanol.Using a slight excess of thiourea and anhydrous conditions minimizes side reactions.[3]
2. Reagent Prep In a separate flask, dissolve the α-bromoacetophenone derivative (1.0 eq) in a minimal amount of anhydrous ethanol.Preparing a separate solution allows for controlled, slow addition.
3. Addition Add the α-bromoacetophenone solution to the stirring thiourea solution dropwise via an addition funnel over 30 minutes at room temperature.Slow addition maintains a low concentration of the electrophile, preventing the product from reacting with it.
4. Reaction Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gently warm to 40°C.Overheating can promote byproduct formation. TLC monitoring prevents running the reaction longer than necessary.[4]
5. Workup Once the α-haloketone is consumed, cool the reaction mixture in an ice bath. Add a saturated solution of NaHCO₃ to neutralize the hydrobromide salt formed.Using a mild base like sodium bicarbonate prevents potential degradation of the product. The product often precipitates upon neutralization.[5]
6. Isolation Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.Washing with cold solvent removes soluble impurities without dissolving a significant amount of the product.
7. Drying Dry the solid product under vacuum.Ensures complete removal of solvent for accurate yield calculation and characterization.

Cook-Heilbron & Gabriel Synthesis: Common Pitfalls

These methods, while powerful, have their own characteristic side reactions. The Cook-Heilbron synthesis provides 5-aminothiazoles from α-aminonitriles,[6][7] while the Gabriel synthesis uses phosphorus pentasulfide (P₄S₁₀) on acylamino-ketones.[6]

Question: My Gabriel synthesis is giving me a complex mixture and a low yield of the desired thiazole. What's going wrong?

Answer: The primary culprit in a problematic Gabriel synthesis is often the thionating agent, phosphorus pentasulfide (P₄S₁₀), and the harsh reaction conditions required.

  • Causality & Mechanism: Phosphorus pentasulfide is a strong dehydrating and thionating agent. If not used carefully, it can lead to a variety of byproducts. The intended reaction involves thionation of the amide carbonyl followed by cyclization. However, a competing pathway is the Robinson-Gabriel oxazole synthesis, where dehydration occurs without thionation, leading to an oxazole impurity. Furthermore, at high temperatures, P₄S₁₀ can cause extensive decomposition, leading to tar formation.

  • Preventative Measures:

    • Use Lawesson's Reagent: Lawesson's reagent is a milder and more selective thionating agent compared to P₄S₁₀. It often provides cleaner reactions and higher yields of thiazoles with fewer oxazole byproducts.

    • Solvent Choice: Use a high-boiling, inert solvent like toluene or dioxane to maintain a consistent reaction temperature and ensure solubility of intermediates.

    • Temperature Control: Carefully control the reaction temperature. Heat the mixture gradually and maintain it at the lowest effective temperature to promote the desired reaction without causing decomposition.

Comparative Overview of Thionating Agents
AgentChemical FormulaTypical ConditionsProsCons
Phosphorus Pentasulfide P₄S₁₀High temp (Toluene/Xylene reflux)Inexpensive, powerfulLow selectivity, harsh conditions, can form tar, oxazole byproduct common[6]
Lawesson's Reagent C₂₈H₄₂O₄P₄S₄Milder temp (THF/Toluene reflux)Higher selectivity, cleaner reactions, lower tempMore expensive, can be impure itself

Final Purity Check: General FAQs

FAQ 3: How can I be certain my final compound is free of isomeric impurities?

Answer: A combination of chromatographic and spectroscopic methods is essential.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition, but it cannot distinguish between isomers.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools. Isomers will almost always have distinct NMR spectra. Look for differences in chemical shifts, coupling constants, and the number of unique signals. A 2D-NMR experiment like NOESY can also help confirm through-space correlations that are unique to one isomer.

  • Chromatography: Use at least two different TLC solvent systems to confirm the presence of a single spot. For ultimate confirmation, analytical HPLC or UPLC with a high-resolution column is the gold standard for assessing purity.

This guide provides a foundational framework for troubleshooting common issues in thiazole synthesis. Remember that every substrate is unique, and optimization is a key part of the scientific process. Careful observation, mechanistic understanding, and methodical adjustments are your best tools for success.

References
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Valensi, 7(1), 258-267. Retrieved from [Link]

  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. Retrieved from [Link]

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Thagafi, I. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1715. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Verma, A., et al. (2023). Green synthetic strategies toward thiazoles: a sustainable approach. Journal of the Indian Chemical Society, 100(1), 100827. Retrieved from [Link]

  • Gürsoy, E. A., & Gürsoy, E. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2886. Retrieved from [Link]

  • Patel, D., et al. (2018). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. International Journal of ChemTech Research, 11(05), 23-31. Retrieved from [Link]

  • Thagafi, I. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. Retrieved from [Link]

  • de Souza, T. B., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLoS ONE, 16(5), e0251132. Retrieved from [Link]

  • Reddy, G. J., et al. (2007). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2007(15), 137-148. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-o-Tolylamino-thiazole-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful synthesis and scale-up of this compound. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure scientific integrity and reproducibility.

The synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid is typically achieved through a two-step process: the Hantzsch thiazole synthesis to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid. This guide is structured to address challenges that may arise during each of these critical stages, both at the lab scale and during scale-up.

Core Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Part 1: Hantzsch Thiazole Synthesis cluster_1 Part 2: Hydrolysis Starting_Materials_1 N-(o-tolyl)thiourea + Ethyl Bromopyruvate Hantzsch_Condensation Hantzsch Condensation Starting_Materials_1->Hantzsch_Condensation Ester_Intermediate Ethyl 2-(o-tolylamino)thiazole-4-carboxylate Hantzsch_Condensation->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Final_Product 2-o-Tolylamino-thiazole-4-carboxylic acid Hydrolysis->Final_Product Purification Purification Final_Product->Purification Final_Product_Pure Pure Final Product Purification->Final_Product_Pure

Caption: Overall workflow for the synthesis of 2-o-Tolylamino-thiazole-4-carboxylic acid.

Part 1: Hantzsch Thiazole Synthesis of Ethyl 2-(o-tolylamino)thiazole-4-carboxylate

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[1][2] It involves the reaction of an α-haloketone with a thioamide.[3][4] In this specific synthesis, ethyl bromopyruvate (the α-haloketone) reacts with N-(o-tolyl)thiourea (the thioamide).

Experimental Protocol: Lab Scale
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(o-tolyl)thiourea (1 equivalent) in ethanol.

  • Reagent Addition: Slowly add ethyl bromopyruvate (1 equivalent) to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If not, slowly add the reaction mixture to cold water with stirring.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.

  • Drying: Dry the solid under vacuum to obtain the crude ethyl 2-(o-tolylamino)thiazole-4-carboxylate.

Troubleshooting Guide: Hantzsch Synthesis
Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Poor quality of starting materials: Ethyl bromopyruvate can degrade over time. N-(o-tolyl)thiourea may contain impurities. 2. Insufficient reaction time or temperature. 3. Incorrect stoichiometry. 1. Verify starting material purity: Use freshly prepared or purified ethyl bromopyruvate.[5] The purity of N-(o-tolyl)thiourea is also crucial for good yield.[6][7] 2. Optimize reaction conditions: Ensure the reaction is heated to a consistent reflux. Extend the reaction time and monitor by TLC until the starting materials are consumed. 3. Check stoichiometry: Ensure a 1:1 molar ratio of the reactants.
Formation of Side Products 1. Self-condensation of ethyl bromopyruvate. 2. Formation of isomeric impurities: Under certain conditions, particularly acidic, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles can occur.[8]1. Control addition of ethyl bromopyruvate: Add the ethyl bromopyruvate slowly to the solution of thiourea to minimize its self-reaction. 2. Maintain neutral or slightly basic conditions: The Hantzsch synthesis is sensitive to pH.[9] The use of a non-acidic solvent like ethanol is generally preferred.
Product Oily or Difficult to Crystallize 1. Presence of unreacted starting materials or solvent. 2. Formation of impurities that inhibit crystallization. 1. Ensure complete reaction: Monitor by TLC. During work-up, ensure thorough washing to remove residual solvent. 2. Purification: If the crude product is an oil, attempt to purify by column chromatography (silica gel, with a hexane/ethyl acetate gradient).
Scale-Up Considerations for Hantzsch Synthesis
Parameter Lab Scale (e.g., 1-10 g) Scale-Up (e.g., >100 g) Rationale & Explanation
Solvent Volume Typically 10-20 mL per gram of limiting reagent.Aim for a more concentrated reaction mixture (5-10 mL/g) to improve throughput.On a larger scale, excessive solvent increases cost and waste. However, ensure the mixture remains stirrable.
Temperature Control Heating mantle or oil bath.Jacketed reactor with controlled heating/cooling.The reaction is exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and side product formation.
Reagent Addition Manual addition via dropping funnel.Controlled addition via a pump.Slow, controlled addition of ethyl bromopyruvate is crucial to manage the exotherm and minimize side reactions.
Mixing Magnetic stirrer.Overhead mechanical stirrer.Efficient mixing is essential for maintaining homogeneity and consistent heat transfer in larger volumes.
Product Isolation Buchner funnel filtration.Centrifuge or Nutsche filter-dryer.These methods are more efficient for handling large quantities of solid product and solvent.

Part 2: Hydrolysis of Ethyl 2-(o-tolylamino)thiazole-4-carboxylate

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is the final step in the synthesis. This is typically achieved under basic conditions.

Experimental Protocol: Lab Scale
  • Reaction Setup: Suspend the ethyl 2-(o-tolylamino)thiazole-4-carboxylate in a mixture of ethanol and water.

  • Reagent Addition: Add a solution of sodium hydroxide (2-3 equivalents) in water.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to a pH of 3-4 with dilute hydrochloric acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral.

  • Drying: Dry the solid under vacuum to obtain the crude 2-o-Tolylamino-thiazole-4-carboxylic acid.

Troubleshooting Guide: Hydrolysis
Issue Potential Cause(s) Troubleshooting Steps & Explanations
Incomplete Hydrolysis 1. Insufficient base or reaction time. 2. Low reaction temperature. 3. Poor solubility of the ester. 1. Increase base and/or time: Use a slight excess of NaOH and extend the reflux time. Monitor by TLC. 2. Ensure consistent heating: Maintain a gentle reflux throughout the reaction. 3. Improve solubility: Increase the proportion of ethanol in the solvent mixture to ensure the ester is fully dissolved at the reaction temperature.
Low Yield of Precipitated Acid 1. Incomplete precipitation: The product may have some solubility in the acidic aqueous solution. 2. Incorrect pH for precipitation. 1. Ensure complete precipitation: After acidification, stir the mixture in an ice bath for an extended period (e.g., 1 hour) before filtration. 2. Optimize pH: The isoelectric point of the product is crucial. Adjust the pH carefully to maximize precipitation. Check the pH of the filtrate to ensure it is in the optimal range.
Product is Discolored 1. Degradation of the product at high temperature and high pH. 2. Impurities carried over from the previous step. 1. Milder conditions: Consider using a lower reaction temperature for a longer duration. 2. Purify the ester intermediate: If the starting ester is impure, purify it by recrystallization or column chromatography before hydrolysis. The final product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[10]
Scale-Up Considerations for Hydrolysis
Parameter Lab Scale (e.g., 1-10 g) Scale-Up (e.g., >100 g) Rationale & Explanation
pH Adjustment Manual addition of acid with pH paper.Use of a pH probe and controlled addition of acid.Precise pH control is critical for maximizing yield and ensuring consistent product quality.
Filtration and Washing Buchner funnel.Centrifuge or filter press.Efficiently separates the solid product from large volumes of liquid and allows for thorough washing.
Drying Vacuum oven.Vacuum dryer or agitated filter dryer.Provides more uniform and efficient drying for large batches of product.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during this synthesis?

A1: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The Hantzsch reaction is exothermic, and on a larger scale, proper temperature control is essential to prevent a runaway reaction.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity of 2-o-Tolylamino-thiazole-4-carboxylic acid can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point.

Q3: Can I use a different base for the hydrolysis step?

A3: Yes, other bases like potassium hydroxide can be used. The choice of base may influence the reaction time and the nature of the salt formed before acidification.

Q4: My final product has poor solubility. How can I improve this for biological assays?

A4: The carboxylic acid may have limited solubility in some organic solvents. It can often be dissolved in aqueous basic solutions (e.g., dilute NaOH or NaHCO₃) to form the more soluble carboxylate salt. For organic solvents, conversion to an ester or amide derivative can increase solubility.

References

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. Available from: [Link]

  • PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • Google Patents. US4367345A - Process for producing tolylthiourea having high purity.
  • PrepChem.com. Synthesis of o-tolylthiourea. Available from: [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Analyzing 2-o-Tolylamino-thiazole-4-carboxylic acid

Welcome to the technical support center for the analysis of 2-o-Tolylamino-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-o-Tolylamino-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your analytical methodologies. Our focus is on providing practical, field-proven insights to overcome common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries and issues that researchers face when working with 2-o-Tolylamino-thiazole-4-carboxylic acid.

Q1: I am seeing poor peak shape (tailing) for my compound during HPLC analysis. What is the likely cause and how can I fix it?

A1: Peak tailing for 2-o-Tolylamino-thiazole-4-carboxylic acid is often due to strong interactions between the carboxylic acid group and residual silanols on the silica-based stationary phase of your HPLC column. To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical. Operating at a pH well below the pKa of the carboxylic acid (typically around 3-4) will ensure it is protonated and less likely to interact with the stationary phase. Conversely, a mobile phase pH above the pKa will deprotonate the acid, making it more polar.

  • Use of a Guard Column: A guard column can help to saturate the stationary phase with any reactive species, protecting your analytical column.

  • Column Choice: Consider using a column with end-capping or a different stationary phase chemistry, such as a polymer-based column, that is less prone to secondary interactions.

Q2: My compound seems to be degrading during analysis, especially with mass spectrometry. What could be the reason?

A2: Thiazole rings can sometimes be susceptible to cleavage under high-energy conditions. In mass spectrometry, in-source fragmentation could be an issue. To address this:

  • Soft Ionization Techniques: Employ soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation.

  • Optimization of MS Parameters: Carefully optimize the cone voltage and collision energy to ensure you are observing the parent ion without inducing excessive fragmentation.

  • Sample Stability: Ensure the stability of your sample in the chosen solvent. Degradation can be pH or light-dependent. Conduct stability studies in your analytical diluent.

Q3: I am having trouble with the solubility of 2-o-Tolylamino-thiazole-4-carboxylic acid for preparing my standards and samples. What solvents are recommended?

A3: Due to the presence of both a carboxylic acid and a substituted aromatic amine, the solubility can be pH-dependent.

  • Initial Screening: Start with common organic solvents like methanol, acetonitrile, and DMSO.

  • Aqueous Solutions: For reversed-phase HPLC, you will need to dissolve it in an aqueous-organic mixture. If solubility is low in your mobile phase, you can prepare a stock solution in a stronger organic solvent (like DMSO) and then dilute it into your mobile phase. Be mindful of solvent effects on peak shape.

  • pH Adjustment: For aqueous solutions, adjusting the pH can significantly improve solubility. Adding a small amount of a basic solution (e.g., dilute ammonium hydroxide) to deprotonate the carboxylic acid can increase its aqueous solubility. Conversely, in acidic conditions, the amino group can be protonated.

Troubleshooting Guides

This section provides more detailed troubleshooting for specific analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

A robust HPLC-UV method is fundamental for the quantification of 2-o-Tolylamino-thiazole-4-carboxylic acid.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient would be 95% A and 5% B, ramping to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound. A diode array detector (DAD) is recommended for initial method development to identify the optimal wavelength.

  • Column Temperature: 30 °C.

IssuePotential CauseRecommended Solution
Poor Peak Shape Secondary interactions with the stationary phase.Adjust mobile phase pH with an acid modifier like formic or acetic acid. Consider a column with a different chemistry.
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature.Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control.
Ghost Peaks Contamination in the mobile phase, injector, or carryover from a previous injection.Run a blank gradient. Clean the injector port and needle.
Low Sensitivity Suboptimal detection wavelength or poor chromatographic focusing.Use a DAD to determine the wavelength of maximum absorbance. Optimize the initial mobile phase composition for better peak focusing.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

The LC conditions can be similar to the HPLC-UV method.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode. Initial experiments should test both.

  • MS Method: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: These need to be determined by infusing a standard solution of the analyte and performing a product ion scan of the precursor ion. The most intense and stable fragment ions should be chosen.

  • Gas and Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage.

IssuePotential CauseRecommended Solution
Poor Ionization Suboptimal mobile phase composition or ESI source parameters.Ensure the mobile phase is compatible with ESI (e.g., contains a volatile buffer like ammonium formate). Optimize source parameters (voltages, gas flows, temperatures).
Matrix Effects Co-eluting compounds from the sample matrix suppressing or enhancing the analyte signal.Improve chromatographic separation. Use a stable isotope-labeled internal standard. Perform a post-column infusion study to identify regions of ion suppression.
In-source Fragmentation High cone/fragmentor voltage.Reduce the cone/fragmentor voltage to minimize fragmentation in the source.

Visualizations

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_method_dev Method Development cluster_validation Method Validation Solubility Solubility Testing (MeOH, ACN, DMSO) Stock Prepare Stock Solution Solubility->Stock Working Prepare Working Standards Stock->Working Column Column Selection (C18, Phenyl-Hexyl) Working->Column Mobile Mobile Phase Optimization (pH, Organic Modifier) Column->Mobile Gradient Gradient Optimization Mobile->Gradient Detection Wavelength Selection (DAD Scan) Gradient->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Peak_Shape_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing) Cause1 Secondary Interactions (Silanol Activity) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Extra-column Dead Volume Problem->Cause3 Cause4 Mobile Phase Mismatch Problem->Cause4 Solution1a Adjust Mobile Phase pH Cause1->Solution1a Solution1b Use End-capped Column Cause1->Solution1b Solution2 Reduce Sample Concentration Cause2->Solution2 Solution3 Check Tubing & Connections Cause3->Solution3 Solution4 Ensure Sample is Dissolved in Mobile Phase Cause4->Solution4

Caption: Troubleshooting poor peak shape.

References

  • Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 243, 116027. Available at: [Link] [1]2. Logue, B. A., et al. (2009). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Journal of Analytical Toxicology, 33(6), 312-317. Available at: [Link] [2]3. Wróbel, M., et al. (2019). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 24(21), 3849. Available at: [Link] [3]4. Patil, R. V., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical species plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 198, 114011. Available at: [Link]

  • LibreTexts. (2021). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link] [4]6. Gomez-Gomez, A., et al. (2021). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1652, 462371. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-o-Tolylamino-thiazole-4-carboxylic Acid Analogs and Other Kinase Inhibitors for Drug Discovery Professionals

This guide provides an in-depth, objective comparison of a representative 2-aminothiazole-based kinase inhibitor, AT9283, with the well-established multi-kinase inhibitors, Dasatinib and Sunitinib. This analysis is desig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of a representative 2-aminothiazole-based kinase inhibitor, AT9283, with the well-established multi-kinase inhibitors, Dasatinib and Sunitinib. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive technical overview, supported by experimental data and protocols, to inform strategic decisions in kinase inhibitor research.

Introduction: The Thiazole Scaffold in Kinase Inhibition

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pocket of various protein kinases.[1] These kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target these enzymes has revolutionized cancer therapy. This guide will delve into the specifics of a potent 2-aminothiazole derivative, AT9283, and benchmark its performance against two widely used, FDA-approved kinase inhibitors, Dasatinib and Sunitinib.

Kinase Inhibitor Profiles: A Head-to-Head Comparison

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. Here, we compare the inhibitory profiles of AT9283, Dasatinib, and Sunitinib against a panel of key kinases.

AT9283 is a multi-targeted kinase inhibitor with potent activity against Aurora kinases, JAK2, and Abl, including the T315I mutant.[2][3] Its 2-aminothiazole core is a key structural feature contributing to its inhibitory activity.[4]

Dasatinib is a potent inhibitor of the Src family kinases and BCR-ABL.[5] It is known for its broad kinase selectivity.

Sunitinib is another multi-targeted inhibitor, primarily targeting VEGFRs, PDGFRs, and KIT.[6][7]

The following table summarizes the half-maximal inhibitory concentrations (IC50) of these inhibitors against a selection of relevant kinases, providing a quantitative comparison of their potency and selectivity.

Kinase TargetAT9283 IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)
Aurora A 3>10,000>10,000
Aurora B 1.5>10,000>10,000
ABL1 1.20.634
ABL1 (T315I) 4>10,000>10,000
JAK2 1.219257
VEGFR2 -0.89
PDGFRβ -1.17
SRC -0.869
c-KIT -2.42

Note: Data is compiled from various sources and assays, and direct comparison should be made with caution. The potency of inhibitors can vary depending on the specific assay conditions.

Key Signaling Pathways in Focus

To understand the functional consequences of kinase inhibition, it is essential to visualize the signaling pathways in which these enzymes operate.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Their inhibition can lead to defects in chromosome segregation and ultimately, cell death.[8]

Aurora_Kinase_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis Cyclin B/CDK1 Cyclin B/CDK1 Aurora A Aurora A Cyclin B/CDK1->Aurora A Activates PLK1 PLK1 Aurora A->PLK1 Activates Centrosome_Maturation Centrosome_Maturation PLK1->Centrosome_Maturation Promotes Aurora B Aurora B Histone_H3 Histone_H3 Aurora B->Histone_H3 Phosphorylates (Ser10) Cytokinesis Cytokinesis Aurora B->Cytokinesis Regulates Chromosome_Segregation Chromosome_Segregation Histone_H3->Chromosome_Segregation Regulates AT9283 AT9283 AT9283->Aurora A AT9283->Aurora B caption Aurora Kinase Signaling Pathway

Caption: Aurora Kinase Signaling Pathway

BCR-ABL Signaling Pathway

The fusion protein BCR-ABL is the hallmark of chronic myeloid leukemia (CML). Its constitutive kinase activity drives uncontrolled cell proliferation and survival.[9][10]

BCR_ABL_Pathway cluster_proliferation Proliferation cluster_survival Survival cluster_adhesion Adhesion BCR-ABL BCR-ABL RAS/MAPK_Pathway RAS/MAPK_Pathway BCR-ABL->RAS/MAPK_Pathway Activates PI3K/AKT_Pathway PI3K/AKT_Pathway BCR-ABL->PI3K/AKT_Pathway Activates FAK_Pathway FAK_Pathway BCR-ABL->FAK_Pathway Activates Dasatinib Dasatinib Dasatinib->BCR-ABL caption BCR-ABL Signaling Pathway

Caption: BCR-ABL Signaling Pathway

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12][13]

VEGFR_Pathway cluster_proliferation_migration Proliferation & Migration cluster_survival_permeability Survival & Permeability VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds RAS/MAPK_Pathway RAS/MAPK_Pathway VEGFR2->RAS/MAPK_Pathway Activates PI3K/AKT_Pathway PI3K/AKT_Pathway VEGFR2->PI3K/AKT_Pathway Activates Sunitinib Sunitinib Sunitinib->VEGFR2 caption VEGFR Signaling Pathway

Caption: VEGFR Signaling Pathway

Experimental Protocols: A Guide to In Vitro and Cell-Based Assays

The following protocols provide a framework for the in vitro and cell-based evaluation of kinase inhibitors. These are intended as a starting point, and optimization will be required for specific kinases and cell lines.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor Start->Kinase_Reaction Stop_Deplete 2. Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent Kinase_Reaction->Stop_Deplete ADP_to_ATP 3. Convert ADP to ATP: - Add Kinase  Detection Reagent Stop_Deplete->ADP_to_ATP Luminescence 4. Measure Luminescence ADP_to_ATP->Luminescence End End Luminescence->End caption ADP-Glo™ Kinase Assay Workflow

Caption: ADP-Glo™ Kinase Assay Workflow

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 4x kinase/substrate solution.

    • Add 1 µL of the test compound (e.g., 2-o-Tolylamino-thiazole-4-carboxylic acid analog, Dasatinib, or Sunitinib) at various concentrations.

    • Initiate the reaction by adding 1.5 µL of 4x ATP solution.

    • Incubate at room temperature for 1 hour.[14]

  • Stopping the Kinase Reaction and Depleting ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[15]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[15]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

Cell-Based Assay: Western Blotting for Phosphorylated Proteins

This technique allows for the detection of changes in the phosphorylation status of specific proteins within a signaling pathway in response to inhibitor treatment.

Western_Blot_Workflow Start Start Cell_Treatment 1. Treat cells with kinase inhibitor Start->Cell_Treatment Lysis 2. Cell Lysis with phosphatase inhibitors Cell_Treatment->Lysis Protein_Quant 3. Protein Quantification Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody (Phospho-specific) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End caption Western Blot Workflow

Caption: Western Blot Workflow

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and treat with the desired concentrations of kinase inhibitor or vehicle control for the specified time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16]

    • Keep samples on ice to minimize protein degradation and dephosphorylation.[7]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[18] Using milk as a blocking agent should be avoided as it contains phosphoproteins that can increase background.[7]

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Histone H3 for Aurora kinase activity) overnight at 4°C. The antibody should be diluted in 5% BSA in TBST according to the manufacturer's recommendation (typically 1:1000).[18]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in 5% BSA in TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

    • For normalization, the blot can be stripped and re-probed with an antibody against the total protein.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold, exemplified by compounds like AT9283, represents a versatile and potent platform for the development of novel kinase inhibitors. This guide has provided a comparative analysis of a representative of this class against the established multi-kinase inhibitors Dasatinib and Sunitinib, highlighting differences in their kinase selectivity profiles. The provided experimental protocols offer a robust framework for the in-house evaluation and characterization of new chemical entities. As our understanding of the kinome and its role in disease continues to expand, the rational design and rigorous evaluation of selective kinase inhibitors will remain a cornerstone of modern drug discovery.

References

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2004). Journal of Medicinal Chemistry. [Link]

  • AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. (2012). International Journal of Cancer. [Link]

  • A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. (2012). Leukemia & Lymphoma. [Link]

  • Recent advances in the development of Aurora kinases inhibitors in hematological malignancies. (2013). Journal of Hematology & Oncology. [Link]

  • VEGFA-VEGFR2 signaling. (n.d.). PubChem. [Link]

  • Comparison of dasatinib and sunitinib protein kinase target profiles... (n.d.). ResearchGate. [Link]

  • Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Downstream signaling pathways of BCR/ABL in CML. (n.d.). ResearchGate. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad. [Link]

  • Charting the molecular network of the drug target Bcr-Abl. (2009). PNAS. [Link]

  • Signaling pathways of VEGFR-2. (n.d.). ResearchGate. [Link]

  • Molecular Pathways: BCR-ABL. (2012). Clinical Cancer Research. [Link]

  • Functional Significance of Aurora Kinases–p53 Protein Family Interactions in Cancer. (2016). Frontiers in Oncology. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. [Link]

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]

  • BCR–ABL1 signaling pathways. (n.d.). ResearchGate. [Link]

  • Aurora A Protein Kinase: To the Centrosome and Beyond. (2021). Cells. [Link]

  • In vitro ADP-Glo kinase assay. (n.d.). Bio-protocol. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2018). Frontiers in Cell and Developmental Biology. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]

  • Aurora A interaction with partners regulating activation and... (n.d.). ResearchGate. [Link]

  • Combined treatment with sunitinib and dasatinib results in synergistic... (n.d.). ResearchGate. [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022). International Journal of Molecular Sciences. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2023). StatPearls. [Link]

  • Aurora A kinase activation: Different means to different ends. (2021). Journal of Cell Biology. [Link]

  • Effect of dasatinib on blood concentrations of sunitinib and adverse events in a patient with metastatic renal cell carcinoma treated with sunitinib: A case report. (2025). Experimental and Therapeutic Medicine. [Link]

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Comparative

A Comparative Guide to Bioactive Thiazole Derivatives for Drug Discovery Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its presence in natural products like vitamin B1 and numerous FDA-approved drugs und...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its presence in natural products like vitamin B1 and numerous FDA-approved drugs underscores its versatility and significance.[1][2] This scaffold's unique electronic properties and ability to form key interactions with biological targets make it a privileged structure in the development of new therapeutic agents.[3] Thiazole derivatives have demonstrated a remarkable breadth of bioactivity, with extensive research highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2]

This guide provides a comparative analysis of prominent thiazole derivatives across these three critical therapeutic areas. It is designed for researchers and drug development professionals, offering an in-depth look at performance data, the causality behind experimental choices, and the self-validating protocols used for their evaluation. We will explore the structure-activity relationships that drive efficacy and the molecular mechanisms that underpin their therapeutic potential.

Section 1: Anticancer Activity of Thiazole Derivatives

The development of novel anticancer agents is driven by the need for therapies with higher specificity for tumor cells and lower systemic toxicity.[4] Thiazole derivatives have emerged as a highly promising class of compounds, acting through diverse mechanisms to inhibit cancer cell proliferation and survival.[3][5] These mechanisms include the inhibition of crucial cellular enzymes like kinases and lactate dehydrogenase (LDH), disruption of tubulin polymerization, and the induction of apoptosis.[5][6]

Comparative Performance of Anticancer Thiazole Derivatives

The efficacy of anticancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro cytotoxic activity of several thiazole derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 4c Hydrazinyl-thiazoleMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[7]
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[7]
Compound 8 2,4-disubstituted-thiazoleMCF-7 (Breast)3.36 (µg/ml)Staurosporine5.25 (µg/ml)[8]
Compound 7c Thiazolyl-coumarinLeukemiaLower than MelphalanMelphalan-[9]
Compound 7f Thiazolyl-coumarinColon CancerMore active than CisplatinCisplatin-[9]

Table 1: Comparative in vitro anticancer activity of selected thiazole derivatives.

Field Insights: The data clearly indicate that specific substitutions on the thiazole ring significantly impact cytotoxic potency. For instance, Compound 4c demonstrates superior activity against both MCF-7 and HepG2 cell lines compared to the standard drug, Staurosporine.[7] This enhanced activity is attributed to its ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, with an IC50 of 0.15 µM.[7] Similarly, the brominated thiazole derivative, Compound 8, shows potent activity against MCF-7 cells, which is linked to its strong inhibitory effect on the aromatase enzyme.[8] The success of compounds like 7c and 7f highlights the value of molecular hybridization, combining the thiazole scaffold with other pharmacologically active moieties to enhance efficacy.[9]

Mechanism of Action: VEGFR-2 Inhibition

Many solid tumors rely on angiogenesis—the formation of new blood vessels—for growth and metastasis. The VEGFR-2 signaling pathway is central to this process. Thiazole derivatives like Compound 4c act by blocking the ATP-binding site of the VEGFR-2 kinase, thereby inhibiting downstream signaling and preventing the proliferation and migration of endothelial cells.

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_pathway Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds & Activates Thiazole Thiazole Derivative (e.g., Compound 4c) Thiazole->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by a thiazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Protocol Validation: This protocol is self-validating by including untreated control wells (representing 100% viability) and wells with a known cytotoxic agent (positive control). The linear relationship between cell number and formazan production should be established for each cell line to ensure accurate quantification.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives and reference compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include untreated and vehicle-treated (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours.[11] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Section 2: Antimicrobial Activity of Thiazole Derivatives

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new and effective antimicrobial agents.[12] Thiazole derivatives have been extensively investigated for this purpose, showing promising activity against a wide range of bacterial and fungal pathogens.[1][13][14] Their mechanism of action often involves disrupting essential cellular processes like cell wall synthesis or DNA replication.[12][15]

Comparative Performance of Antimicrobial Thiazole Derivatives

The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value signifies higher antimicrobial potency.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Compound 12 2-phenyl-1,3-thiazoleS. aureus125Ofloxacin<25[14]
E. coli150Ofloxacin<25[14]
A. niger125Ketoconazole<25[14]
Compound 3 Heteroaryl-thiazoleS. aureus (MRSA)230Ampicillin>1000[15]
Compound 9 Heteroaryl-thiazoleT. viride60Ketoconazole200-1000[15]
Compound 38 2,4-disubstituted-thiazoleE. coli4.51Ciprofloxacin~6.25[1][12]

Table 2: Comparative in vitro antimicrobial activity (MIC) of selected thiazole derivatives.

Field Insights: The antimicrobial spectrum and potency of thiazole derivatives are heavily influenced by their substitution patterns. While some derivatives like compound 12 show broad-spectrum but moderate activity, others exhibit high potency against specific pathogens.[14] For example, compound 38, with a nitro group at the para position of a phenyl ring, is particularly effective against E. coli, with a MIC value lower than the standard antibiotic ciprofloxacin.[1] This is likely due to the nitro group's ability to form strong hydrogen bonds with target amino acid residues.[1] Docking studies suggest that many of these compounds may exert their antibacterial effect by inhibiting the MurB enzyme, which is crucial for the biosynthesis of peptidoglycan in bacterial cell walls.[15]

Mechanism of Action: Bacterial Cell Wall Synthesis Inhibition

The bacterial cell wall, particularly the peptidoglycan layer, is an ideal target for antibiotics as it is essential for bacterial survival and absent in human cells. The MurB enzyme (UDP-N-acetylenolpyruvoylglucosamine reductase) is a key catalyst in the cytoplasmic steps of peptidoglycan synthesis. Thiazole derivatives can inhibit MurB, blocking the production of cell wall precursors and leading to cell lysis.

MurB_Inhibition_Workflow cluster_synthesis Peptidoglycan Precursor Synthesis UDP_NAG UDP-NAG MurA MurA UDP_NAG->MurA PEP PEP PEP->MurA UNAEG UNAEG MurA->UNAEG MurB MurB UNAEG->MurB UDP_NAM UDP-NAM (Precursor) MurB->UDP_NAM CellWall Peptidoglycan Cell Wall UDP_NAM->CellWall Incorporation Thiazole Thiazole Derivative Thiazole->MurB Inhibits Lysis Cell Lysis CellWall->Lysis Synthesis Blocked

Caption: Inhibition of bacterial cell wall synthesis via the MurB enzyme.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[16][17] It involves challenging the microorganism with serial twofold dilutions of the compound in a liquid growth medium.[18]

Protocol Validation: This method's reliability is ensured by the inclusion of a positive control well (no drug, showing unimpeded growth) and a negative control well (no bacteria, showing no growth). A standard reference antibiotic is tested in parallel to validate the susceptibility of the test strains and the overall assay performance.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth), typically resulting in 100 µL per well.[16]

  • Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal testing may require different media and incubation conditions (e.g., 26°C for 48-72 hours).[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

Section 3: Anti-inflammatory Activity of Thiazole Derivatives

Inflammation is a complex biological response implicated in numerous diseases.[19] A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for producing pro-inflammatory prostaglandins.[20] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective COX inhibitors, many have side effects. Thiazole derivatives are being explored as potentially safer and more effective anti-inflammatory agents, with some showing selective inhibition of COX-2, the inducible isoform primarily associated with inflammation.[21][22]

Comparative Performance of Anti-inflammatory Thiazole Derivatives

The anti-inflammatory potential of thiazole derivatives is often assessed by their ability to inhibit COX-1 and COX-2 enzymes. A higher selectivity for COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects associated with COX-1 inhibition.

Compound IDDerivative ClassCOX-1 Inhibition (%) @ 5µMCOX-2 Inhibition (%) @ 5µMCOX-2 Selectivity Ratio (SR)Reference
Compound 2f Thiazole carboxamide14.753.93.67[20]
Compound 2h Thiazole carboxamide58.281.51.40[20]
Compound 2a Thiazole carboxamide--2.766[21]
Compound 2b Thiazole carboxamideIC50: 0.239 µMIC50: 0.191 µM1.251[21]
Celecoxib Standard Drug-IC50: 0.002 µM23.8[21]

Table 3: Comparative in vitro COX inhibition by selected thiazole derivatives.

Field Insights: The data show that thiazole carboxamides are potent COX inhibitors. Compound 2h is a highly potent inhibitor of both isoforms, while compound 2f displays significant selectivity for COX-2.[20] This selectivity is attributed to its bulky trimethoxy-phenyl group, which fits well into the larger active site of the COX-2 enzyme but not the narrower channel of COX-1.[20] While the selectivity of these experimental compounds does not yet match that of celecoxib, they represent promising scaffolds for the development of new, safer anti-inflammatory drugs.[21]

Mechanism of Action: COX-2 Inhibition

The inflammatory cascade is initiated by stimuli that lead to the release of arachidonic acid from cell membranes. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. Selective thiazole derivatives bind to the active site of COX-2, preventing this conversion and thereby reducing inflammation and pain.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts Thiazole Selective Thiazole Derivative Thiazole->COX2 Inhibits Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation

Caption: The arachidonic acid cascade and selective COX-2 inhibition.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay provides a rapid and sensitive method for screening COX-2 inhibitors. It is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme from arachidonic acid.[23]

Protocol Validation: The assay includes a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control, which validates the responsiveness of the enzyme system. A "100% initial activity" control (enzyme without inhibitor) is used to normalize the data and calculate the percentage of inhibition accurately.[9]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions (e.g., Assay Genie, Cayman Chemical).[9][23] This includes diluting the COX assay buffer, probe, and cofactor. Reconstitute the human recombinant COX-2 enzyme and the inhibitor control.

  • Reaction Setup: In a 96-well opaque plate, add the assay components in the following order:

    • COX Assay Buffer

    • COX Cofactor

    • COX Probe

    • Human Recombinant COX-2 Enzyme

  • Inhibitor Addition: Add 10 µL of the test thiazole derivative (dissolved in a proper solvent like DMSO) or the control inhibitor to the appropriate wells. For the 100% activity control, add 10 µL of the solvent vehicle.[9]

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C. This allows the inhibitors to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis: Determine the reaction rate (slope) for each well. Calculate the percent inhibition using the formula: % Inhibition = [1 - (Slope of Inhibitor / Slope of 100% Activity Control)] x 100. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Available at: [Link]

  • Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2018). PMC - NIH. Available at: [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2006). Request PDF. Available at: [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. (2023). PubMed. Available at: [Link]

  • Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH. Available at: [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Available at: [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PMC - NIH. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Available at: [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). PMC - NIH. Available at: [Link]

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (2024). PMC - NIH. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC - NIH. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. Available at: [Link]

  • In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. (n.d.). ResearchGate. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews. Available at: [Link]

  • OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. (2024). ResearchGate. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Available at: [Link]

  • Determination of MIC by Broth Dilution Method. (2017). YouTube. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). NIH. Available at: [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (n.d.). NIH. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-o-Tolylamino-thiazole-4-carboxylic Acid Analogs for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive examination of the structure-activity relationship (SAR) of 2-o-Tolylamino-thiazole-4-carboxylic acid analogs. This guide is desi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive examination of the structure-activity relationship (SAR) of 2-o-Tolylamino-thiazole-4-carboxylic acid analogs. This guide is designed to provide an in-depth, technical analysis of this promising scaffold in anticancer drug discovery. As a senior application scientist, my goal is to move beyond a simple recitation of facts and provide a narrative that explains the "why" behind the "what," grounding our discussion in experimental evidence and established medicinal chemistry principles.

The 2-aminothiazole framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs.[1] Its synthetic accessibility and the diverse biological activities of its derivatives, ranging from anticancer to antimicrobial and anti-inflammatory, make it a focal point for drug discovery efforts.[2] This guide will specifically delve into the nuanced effects of structural modifications on the 2-o-tolylamino-thiazole-4-carboxylic acid scaffold, a class of compounds that has shown considerable potential as anticancer agents.

The Core Scaffold: A Foundation for Potency

The 2-arylamino-thiazole-4-carboxylic acid core is a versatile template for designing targeted therapies. The general structure consists of three key components that can be systematically modified to probe their influence on biological activity: the 2-arylamino group, the thiazole ring, and the 4-carboxylic acid moiety. Our focus on the 2-o-tolylamino variant provides a specific lens through which to explore the impact of steric and electronic effects on potency and selectivity.

Caption: Key components of the 2-o-Tolylamino-thiazole-4-carboxylic acid scaffold.

Structure-Activity Relationship (SAR) Analysis: A Tale of Three Moieties

Our exploration of the SAR of this scaffold will be a systematic journey around the molecule, examining how modifications at each key position impact anticancer activity. We will draw upon data from various studies on related 2-aminothiazole derivatives to build a cohesive picture.

The 2-Arylamino Group: The "Key" to the Target's "Lock"

The substituent on the 2-amino group plays a pivotal role in target recognition and binding. The nature of the aryl group, including the position and electronic properties of its substituents, can dramatically alter the compound's potency and selectivity.

The Influence of the Methyl Group's Position (Ortho, Meta, Para): While direct comparative studies on the anticancer activity of 2-(o,m,p-tolylamino)-thiazole-4-carboxylic acids are not extensively documented in a single cohesive study, we can infer the potential impact based on broader SAR studies of 2-anilino-thiazole derivatives. The position of the methyl group on the phenyl ring affects the molecule's conformation and electronic distribution.

  • Ortho-substitution (as in our core topic): The ortho-methyl group introduces steric hindrance, which can force the phenyl ring out of plane with the thiazole ring. This twisting can be either beneficial or detrimental to binding, depending on the topology of the target's binding pocket. It may also influence intramolecular hydrogen bonding possibilities.

  • Meta- and Para-substitution: Placing the methyl group at the meta or para position reduces steric clash with the thiazole core, allowing for different binding orientations. These substitutions primarily exert electronic effects, with the methyl group being weakly electron-donating. Studies on related series have shown that both electron-donating and electron-withdrawing groups on the phenyl ring can influence activity, indicating that the optimal electronic nature is target-dependent.[1]

Beyond the Tolyl Group: Exploring Other Substitutions:

SAR studies on broader 2-arylamino-thiazole series have revealed several key trends:

  • Electron-withdrawing vs. Electron-donating groups: The introduction of both electron-withdrawing (e.g., halogens) and electron-donating (e.g., methoxy) groups on the phenyl ring has been explored. The effect on antiproliferative activity is often not straightforward and depends on the specific cancer cell line and the putative molecular target.[1]

  • Lipophilicity: Increasing the lipophilicity of the 2-substituent, for instance by introducing larger alkyl or aryl groups, can impact cell permeability and target engagement. However, a balance must be struck to maintain adequate solubility.

The Thiazole Ring: The Versatile Core

The thiazole ring is not merely a linker; its heteroatoms can participate in crucial hydrogen bonding interactions with the target protein. Modifications to the thiazole ring itself, particularly at the 4- and 5-positions, have been shown to be critical for activity.

  • Substitution at the C4 and C5 positions: The presence of a carboxylic acid at the C4 position is often crucial for the activity of this class of compounds. The introduction of small alkyl groups like methyl at the C5 position can sometimes enhance potency, potentially by providing additional hydrophobic interactions or by influencing the orientation of the C4-carboxylic acid.[1] However, bulky substituents at these positions can be detrimental to activity.

The 4-Carboxylic Acid Moiety: The Anchor

The carboxylic acid group at the C4 position is a key pharmacophoric feature in many 2-aminothiazole inhibitors. Its ability to form strong ionic and hydrogen bond interactions with amino acid residues in the target's active site often makes it indispensable for high-affinity binding.

Bioisosteric Replacement: Given the potential for carboxylic acids to impart unfavorable pharmacokinetic properties, such as poor cell permeability and rapid metabolism, exploring bioisosteric replacements is a critical aspect of lead optimization. Bioisosteres are functional groups that possess similar physicochemical properties to another group and can elicit a similar biological response.

Common bioisosteres for the carboxylic acid group include:

  • Tetrazoles: These are perhaps the most common carboxylic acid bioisosteres, mimicking the acidic proton and hydrogen bonding capabilities.

  • Acylsulfonamides: These can also act as effective mimics.

  • Hydroxamic acids: Another potential replacement, though often associated with their own set of metabolic liabilities.

The choice of a suitable bioisostere is highly context-dependent and requires empirical testing to validate its effect on biological activity and overall drug-like properties.

Comparative Performance: Insights from Experimental Data

To provide a more concrete understanding of the SAR, let's examine some representative data from studies on related 2-anilino-thiazole derivatives. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Selected 2-Anilino-Thiazole Analogs

Compound ID2-Anilino SubstituentC4-SubstituentCancer Cell LineIC50 (µM)Reference
1 Unsubstituted PhenylCarboxylic AcidK563 (Leukemia)16.3[1]
2 4-ChlorophenylCarboxylic AcidH1299 (Lung)Moderate Activity[1]
3 4-BromophenylCarboxylic AcidSHG-44 (Glioma)Moderate Activity[1]
4 BenzylCarboxylic AcidVariousModerate Activity[1]
5 4-MethoxyphenylAmideMCF-7 (Breast)Not specified[2]

Note: The data in this table is illustrative and compiled from various sources on related compounds to highlight general SAR trends. A direct head-to-head comparison of a comprehensive set of 2-o-tolylamino analogs is not available in the public literature.

The available data suggests that substitutions on the phenyl ring of the 2-anilino moiety are well-tolerated and can modulate the anticancer activity. The presence of the carboxylic acid at the C4 position appears to be a consistent feature for activity in many of the reported analogs.

Experimental Protocols: A Foundation for Reliable Data

The integrity of any SAR study rests on the robustness of its experimental methodologies. Below are detailed, step-by-step protocols for key experiments typically employed in the evaluation of these compounds.

Synthesis of 2-Arylamino-Thiazole-4-Carboxylic Acid Derivatives (Hantzsch Thiazole Synthesis)

This is a classical and widely used method for the synthesis of the thiazole core.

Hantzsch_Synthesis reagents α-haloketone + Thiourea derivative reaction Reflux in Ethanol reagents->reaction product 2-Aminothiazole derivative reaction->product

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the appropriately substituted thiourea (e.g., N-(o-tolyl)thiourea) and an ethyl bromopyruvate in ethanol.

  • Reaction: Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the ethyl 2-(o-tolylamino)thiazole-4-carboxylate.

  • Hydrolysis: Hydrolyze the resulting ester to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and an alcohol, followed by acidification.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion: Charting the Path Forward

The 2-o-tolylamino-thiazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents. The SAR landscape, while not yet fully elucidated for this specific substitution pattern, reveals several key principles based on the broader class of 2-arylamino-thiazole derivatives:

  • The 2-arylamino group is a critical determinant of potency and selectivity. The position and nature of substituents on the phenyl ring significantly impact biological activity.

  • The thiazole core is a robust and versatile platform. Modifications at the C4 and C5 positions can be used to fine-tune activity.

  • The 4-carboxylic acid is a key anchoring group. Its bioisosteric replacement is a viable strategy for improving pharmacokinetic properties.

Future research should focus on a systematic exploration of substitutions on the o-tolyl ring and a broader range of bioisosteric replacements for the carboxylic acid. Such studies, coupled with target identification and mechanistic investigations, will be crucial in unlocking the full therapeutic potential of this exciting class of compounds.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. PubMed Central. [Link]

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Comparative

A Senior Application Scientist's Guide to De-risking Thiazole Derivatives: A Comparative Cross-Reactivity Analysis of 2-o-Tolylamino-thiazole-4-carboxylic acid

Introduction: The Double-Edged Sword of the Thiazole Scaffold To my fellow researchers and drug development professionals, the thiazole ring is a familiar scaffold. It is a cornerstone in medicinal chemistry, gracing the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Thiazole Scaffold

To my fellow researchers and drug development professionals, the thiazole ring is a familiar scaffold. It is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and demonstrating a remarkable spectrum of biological activities, from anticancer to anti-inflammatory.[1][2][3] This promiscuity, however, is a double-edged sword. While it offers a fertile ground for discovering novel therapeutics, it also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.

Unforeseen interactions can lead to toxicity, reduced efficacy, and costly late-stage clinical trial failures.[4] Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory hurdle, but a fundamental component of sound drug discovery.[5][6]

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel thiazole derivative, using the hypothetical compound 2-o-Tolylamino-thiazole-4-carboxylic acid as our case study. We will navigate a tiered approach, from predictive in silico modeling to broad-scale experimental screening and cellular validation, comparing its hypothetical performance against well-characterized, promiscuous kinase inhibitors to provide context and actionable insights.

The Strategic Framework for Cross-Reactivity Profiling

A robust cross-reactivity assessment is a multi-step, iterative process. The goal is to build a comprehensive understanding of a compound's interaction landscape, enabling informed decisions to either advance, modify, or terminate a candidate. Our approach is structured to maximize information while conserving resources, moving from broad, predictive methods to more focused, definitive assays.

cluster_0 Tier 1: In Silico & Early Assessment cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Cellular & Functional Validation In_Silico In Silico Profiling (Target Prediction & ADMET) Initial_Screen Focused Primary Target Assay In_Silico->Initial_Screen Guides initial target hypothesis Kinome_Scan Kinome Profiling (e.g., KINOMEscan) Initial_Screen->Kinome_Scan Provides primary potency data Safety_Panel Safety Pharmacology Panel (e.g., Eurofins SafetyScreen47) Kinome_Scan->Safety_Panel Identifies kinase off-targets Target_Engagement Cellular Target Engagement (e.g., NanoBRET™, CETSA) Safety_Panel->Target_Engagement Identifies non-kinase off-targets & prioritizes hits for validation Functional_Assay Functional Cellular Assays (e.g., Phosphorylation, Cytotoxicity) Target_Engagement->Functional_Assay Confirms intracellular binding & functional consequence

Caption: A tiered workflow for cross-reactivity assessment.

Tier 1: In Silico Prediction & Initial Characterization

The journey begins before the compound is even synthesized in large quantities. In silico tools provide a cost-effective first pass to anticipate potential liabilities.

Methodology 1A: Computational Target Prediction

Causality: By comparing the chemical structure of our lead compound to databases of known ligands, we can generate a ranked list of potential protein targets. This helps to form early hypotheses about both on-target and off-target activities.

Protocol:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-o-Tolylamino-thiazole-4-carboxylic acid.

  • Input the SMILES string into a target prediction web server like SwissTargetPrediction .[1][7][8][9][10]

  • Select Homo sapiens as the target organism.

  • Analyze the output, which provides a list of probable targets, ranked by probability. Pay close attention to protein families that are frequently implicated in off-target effects, such as kinases, GPCRs, and ion channels.

Methodology 1B: In Silico ADMET Profiling

Causality: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can flag potential development hurdles. Poor metabolic stability or predicted toxicity can deprioritize a compound before significant resources are invested.

Protocol:

  • Utilize a comprehensive ADMET prediction tool such as ADMETlab 2.0, ADMET-AI, or Simulations Plus' ADMET Predictor®.[11][12][13][14]

  • Input the SMILES string for the compound.

  • Evaluate key predicted parameters, including:

    • Aqueous solubility

    • Blood-brain barrier penetration

    • CYP450 enzyme inhibition (potential for drug-drug interactions)

    • hERG inhibition (cardiac toxicity risk)

    • Ames mutagenicity (genotoxicity risk)

Comparative Analysis: In Silico Predictions

For our guide, we will generate hypothetical data for our lead compound and compare it to known data for Dasatinib and Sorafenib, two multi-kinase inhibitors known for their promiscuous profiles.[4][15][16][17][18]

Parameter2-o-Tolylamino-thiazole-4-carboxylic acid (Hypothetical)Dasatinib (Known Off-Targets)[4][15]Sorafenib (Known Off-Targets)[16][18]
Top Predicted Kinase Families TK, CMGC, STETK (Src family, Abl), TECTK (VEGFR, PDGFR), RAF
Predicted hERG Inhibition Low RiskModerate RiskHigh Risk
Predicted CYP Inhibition CYP3A4, CYP2C9CYP3A4CYP2C9, CYP3A4
Blood-Brain Barrier Unlikely to penetratePenetratesUnlikely to penetrate

This table presents a simplified, illustrative comparison. Actual in silico predictions would provide more detailed, probabilistic outputs.

Tier 2: Broad In Vitro Off-Target Screening

With in silico predictions in hand, we move to broad experimental screening. The goal here is to empirically test the predictions and uncover unanticipated interactions by profiling the compound against large panels of purified proteins.

Methodology 2A: Kinome Profiling

Causality: Given that kinases are a frequent target class for thiazole derivatives and a common source of off-target effects, a comprehensive kinome scan is essential. This will quantify the compound's binding affinity against hundreds of kinases, revealing its selectivity profile.

Protocol (based on Eurofins KINOMEscan®):

  • Provide the compound of interest to a specialized CRO (e.g., Eurofins Discovery).

  • Select a broad screening panel, such as the scanMAX panel, which covers over 468 kinases.[19]

  • The compound is tested at a single, high concentration (e.g., 10 µM) in a competition binding assay.[19][20]

  • The results are reported as "% Control," where a lower percentage indicates stronger binding.

  • For significant "hits" (e.g., >65% inhibition), a follow-up Kd determination provides a quantitative measure of binding affinity.

Methodology 2B: Safety Pharmacology Panel

Causality: Beyond kinases, drugs can interact with other critical proteins like GPCRs, ion channels, and transporters, leading to adverse effects. A safety pharmacology panel assesses these interactions to identify potential liabilities early.[6][21]

Protocol (based on a typical panel like the SafetyScreen47):

  • Submit the compound for screening against a panel of ~40-80 targets known to be implicated in adverse drug reactions.

  • The assays are typically radioligand binding assays or functional assays.

  • Results are reported as percent inhibition at a fixed concentration (e.g., 10 µM).

  • Significant hits warrant further investigation and can inform the design of subsequent toxicology studies.

Comparative Analysis: Broad Panel Screening

Let's compare the hypothetical KINOMEscan® results for our lead compound with published data for our comparators.

CompoundPrimary Target(s)Selectivity Score (S10 at 1µM)¹Key Off-Targets (% Inhibition > 90% at 1µM)
2-o-Tolylamino-thiazole-4-carboxylic acid (Hypothetical) CDK90.05Aurora B, GSK3B, FLT3, LCK
Dasatinib BCR-ABL0.016SRC, LCK, YES, c-KIT, PDGFRβ
Sorafenib BRAF, VEGFR20.021PDGFRβ, c-KIT, FLT3, RET

¹Selectivity Score (S10) is the number of kinases with >90% inhibition at a given concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Tier 3: Cellular and Functional Validation of Off-Target Hits

Biochemical assays are invaluable, but they don't always reflect the complexity of a cellular environment. Tier 3 is about confirming that the identified off-target interactions occur in living cells and result in a functional consequence.

cluster_0 Biochemical Hit Identification cluster_1 Cellular Target Engagement cluster_2 Functional Consequence Biochem_Hit Off-Target Hit from KINOMEscan or Safety Panel (e.g., LCK Kinase) CETSA CETSA (Thermal Stabilization) Biochem_Hit->CETSA Does it bind in cells? NanoBRET NanoBRET (Competitive Binding) Biochem_Hit->NanoBRET Does it bind in cells? Phospho_Assay Phosphorylation Assay (e.g., Western Blot for p-LCK) CETSA->Phospho_Assay If it binds, does it inhibit function? NanoBRET->Phospho_Assay If it binds, does it inhibit function? Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay in LCK-dependent cells) Phospho_Assay->Cytotoxicity_Assay If it inhibits, does it affect cell viability?

Caption: Workflow for validating an off-target hit.

Methodology 3A: Cellular Target Engagement Assays

Causality: These assays directly measure whether the compound engages its putative off-target in a physiological context. A positive result provides strong evidence that the off-target interaction is not an artifact of a purified, in vitro system.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) [22][23][24][25][26]

  • Culture cells that endogenously express the off-target protein (e.g., Jurkat cells for LCK).

  • Treat intact cells with a dose-range of the compound or vehicle control.

  • Heat the cell suspensions across a temperature gradient (e.g., 40°C to 70°C).

  • Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

  • Analyze the soluble fraction by Western blot using an antibody specific for the target protein.

  • Binding of the compound will stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.

Protocol 2: NanoBRET™ Target Engagement Assay [2][3][27][28][29]

  • Transfect cells with a vector expressing the off-target protein fused to NanoLuc® luciferase.

  • Add a cell-permeable fluorescent tracer that binds to the target protein.

  • Add the test compound in a dose-response format.

  • If the compound binds to the target, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).

  • The resulting dose-response curve allows for the calculation of an intracellular IC50 value.

Methodology 3B: Functional Cellular Assays

Causality: Confirming target engagement is critical, but the ultimate question is whether that engagement has a biological effect. Functional assays measure the downstream consequences of the off-target interaction.

Protocol 1: Phosphorylation Assay

  • Select a cell line where the off-target kinase is active and phosphorylates a known substrate.

  • Treat the cells with the compound at various concentrations.

  • Lyse the cells and perform a Western blot to detect the phosphorylated form of the downstream substrate.

  • A reduction in the phospho-protein signal indicates functional inhibition of the off-target kinase.

Protocol 2: Cytotoxicity Assay (MTT Assay) [30][31][32][33]

  • Culture a cell line known to be dependent on the off-target for survival or proliferation.

  • Treat the cells with a dose-range of the compound for 24-72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells.

  • Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan and measure the absorbance. A decrease in absorbance indicates reduced cell viability, suggesting a cytotoxic or anti-proliferative effect mediated by the off-target.

Comparative Analysis: Cellular Validation

Here, we'll imagine our hypothetical compound hit the kinase LCK in the kinome scan and proceed to validate it.

Assay2-o-Tolylamino-thiazole-4-carboxylic acid (Hypothetical)Dasatinib (Known LCK Inhibitor)Negative Control Compound
LCK NanoBRET™ IC50 1.2 µM5 nM> 30 µM
p-LCK Western Blot (at 5 µM) 75% reduction in signal>95% reduction in signalNo change
MTT Assay (Jurkat cells) GI50 8.5 µM20 nM> 50 µM

These hypothetical results would confirm that 2-o-Tolylamino-thiazole-4-carboxylic acid engages LCK in cells, inhibits its function, and leads to a downstream anti-proliferative effect, thus validating LCK as a true off-target.

Conclusion: From Data to Decision

The journey of a drug candidate from concept to clinic is fraught with peril. A thorough, early, and methodologically sound investigation into cross-reactivity is one of the most effective strategies to mitigate risk. By following a tiered approach—from in silico prediction to broad biochemical profiling and finally to cellular validation—we can build a comprehensive selectivity profile for novel compounds like 2-o-Tolylamino-thiazole-4-carboxylic acid.

This guide provides not just a series of protocols, but a logical framework for asking the right questions at the right time. The comparative data, pitting our hypothetical lead against known promiscuous drugs, underscores the importance of context. A single off-target may be acceptable, or it may be a project-killing liability. The power lies in understanding the complete picture, allowing us to design safer, more effective medicines.

References

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved January 26, 2026, from [Link]

  • Brave, M., et al. (2010). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. Humana Press. [Link]

  • Bio-protocol. (n.d.). Cellular Thermal Shift Assay (CETSA). Retrieved January 26, 2026, from [Link]

  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals. [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Heath, J. M., et al. (2018). Effects of the kinase inhibitor sorafenib on heart, muscle, liver and plasma metabolism in vivo using non-targeted metabolomics analysis. Physiological Reports, 6(16), e13824. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sadybekov, A. A., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1235–1247. [Link]

  • SignalChem. (n.d.). Promiscuous kinase inhibitors: When having more than one partner can be good. Retrieved January 26, 2026, from [Link]

  • Wagle, M. C., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2642–2652. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Ayati, A., et al. (2020). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. European Journal of Medicinal Chemistry, 207, 112732. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved January 26, 2026, from [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved January 26, 2026, from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved January 26, 2026, from [Link]

  • Quintás-Cardama, A., et al. (2013). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Leukemia & Lymphoma, 54(2), 235–243. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Wikipedia. (n.d.). UCK2. Retrieved January 26, 2026, from [Link]

  • Drugs.com. (n.d.). List of Multikinase inhibitors. Retrieved January 26, 2026, from [Link]

  • Bantscheff, M., et al. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Journal of the American Heart Association, 6(10), e006739. [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking 2-o-Tolylamino-thiazole-4-carboxylic Acid Against Known Anti-inflammatory Drugs

Introduction: The Scientific Rationale The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The compound of interest, 2-o-Tolylamino-thiazole-4-carboxylic acid, belongs to this promising class. While specific data on this particular molecule is nascent, the broader family of thiazole-4-carboxylic acid derivatives has demonstrated significant potential as anti-inflammatory agents, often by modulating the cyclooxygenase (COX) enzymes.[4][5]

This guide provides a comprehensive framework for academic and industry researchers to benchmark 2-o-Tolylamino-thiazole-4-carboxylic acid. We will proceed under the well-supported hypothesis that its mechanism of action involves COX inhibition. Our objective is to rigorously compare its performance against two established drugs:

  • Celecoxib: A selective COX-2 inhibitor, representing the modern standard for targeted anti-inflammatory therapy with a reduced risk of gastrointestinal side effects.[6]

  • Ibuprofen: A non-selective COX-1/COX-2 inhibitor, serving as a classic, widely-used non-steroidal anti-inflammatory drug (NSAID).

This head-to-head comparison will elucidate the compound's potential potency, selectivity, and therapeutic window, providing the critical data necessary for further drug development.

Pillar 1: Unraveling the Mechanism of Action

Inflammation is a complex biological response, and a key pathway governing pain and swelling is the conversion of arachidonic acid into prostaglandins, catalyzed by the COX enzymes.[6] There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[6]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[5]

The ideal modern NSAID selectively inhibits COX-2 while sparing COX-1, thereby reducing inflammation without causing the gastric issues associated with non-selective inhibitors.[6] Our benchmarking strategy is designed to determine where 2-o-Tolylamino-thiazole-4-carboxylic acid falls on this spectrum.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Biological Effects cluster_drugs Drug Intervention MA Membrane Phospholipids AA Arachidonic Acid MA->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Homeostasis Gastric Protection Platelet Aggregation PGH2_1->Homeostasis Prostaglandin Synthases Inflammation Inflammation Pain & Fever PGH2_2->Inflammation Prostaglandin Synthases Ibu Ibuprofen (Non-selective) Ibu->COX1 Ibu->COX2 Cele Celecoxib (COX-2 Selective) Cele->COX2 TestCmpd Test Compound: 2-o-Tolylamino-thiazole- 4-carboxylic acid TestCmpd->COX2 Hypothesized Target

Caption: The Arachidonic Acid Cascade and Points of NSAID Intervention.

Pillar 2: Head-to-Head Experimental Benchmarking

To ensure scientific rigor, we will employ a tiered approach, moving from in vitro enzymatic assays to cell-based models and finally to an in vivo efficacy study. This workflow provides a comprehensive evaluation of the compound's pharmacological profile.

G A Compound Synthesis & QC B Tier 1: In Vitro Enzymatic Assay (COX-1 & COX-2 IC50) A->B Screening C Tier 2: Cell-Based Assay (PGE2 Production) B->C Validate Cellular Activity D Tier 3: In Vivo Efficacy Model (Rat Paw Edema) C->D Assess In Vivo Effect E Data Analysis: Potency, Selectivity, Efficacy D->E Synthesize Data F Go / No-Go Decision for Preclinical Development E->F

Caption: Tiered Experimental Workflow for Compound Benchmarking.

Experiment 1: In Vitro COX-1 and COX-2 Inhibition Assay

Causality: This is the foundational experiment to determine the compound's intrinsic potency and selectivity. By directly measuring the 50% inhibitory concentration (IC50) against isolated human recombinant COX-1 and COX-2 enzymes, we can quantify its activity and calculate a selectivity index.

Protocol:

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe), test compounds (dissolved in DMSO).

  • Preparation: Prepare a 96-well plate. Add assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

  • Compound Addition: Add serial dilutions of 2-o-Tolylamino-thiazole-4-carboxylic acid, Celecoxib, and Ibuprofen to the wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

  • Incubation: Incubate the plate for 15 minutes at 25°C to allow compounds to bind to the enzymes.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction. Immediately after, add TMPD.

  • Data Acquisition: Read the absorbance at 590 nm every minute for 10 minutes using a plate reader. The rate of color development is proportional to COX activity.

  • Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus log[concentration] and fit a dose-response curve to determine the IC50 value for each compound against each enzyme.

  • Selectivity Index Calculation: The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Hypothetical Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-o-Tolylamino-thiazole-4-carboxylic acid 15.20.2560.8
Celecoxib (Control) 28.50.04712.5
Ibuprofen (Control) 5.13.31.5
Experiment 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay

Causality: This assay validates the in vitro findings in a more biologically relevant system. We use lipopolysaccharide (LPS) to induce COX-2 expression in macrophages and then measure the production of PGE2, a key inflammatory prostaglandin. This confirms that the compound can penetrate cell membranes and inhibit the enzyme in a cellular context.

Protocol:

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the media and add fresh media containing serial dilutions of the test compounds. Incubate for 1 hour.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the unstimulated control. Incubate for 24 hours to induce COX-2 and PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value.

Hypothetical Data Summary:

CompoundCellular PGE2 Inhibition IC50 (µM)
2-o-Tolylamino-thiazole-4-carboxylic acid 0.85
Celecoxib (Control) 0.12
Ibuprofen (Control) 4.5
Experiment 3: In Vivo Carrageenan-Induced Rat Paw Edema

Causality: This is a standard and well-accepted animal model for evaluating the efficacy of acute anti-inflammatory drugs.[4][7] It provides crucial information on the compound's bioavailability, pharmacokinetics, and overall effectiveness in a living organism.

Protocol:

  • Animal Groups: Use male Wistar rats (180-200g), divided into groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), Ibuprofen (e.g., 30 mg/kg), Celecoxib (e.g., 10 mg/kg), and 2-o-Tolylamino-thiazole-4-carboxylic acid (e.g., 3, 10, 30 mg/kg).

  • Drug Administration: Administer the compounds orally (p.o.) one hour before the inflammatory insult.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Hypothetical Data Summary (at 3 hours post-carrageenan):

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) vs. Baseline% Edema Inhibition
Vehicle Control -0.95 ± 0.08-
Ibuprofen 300.48 ± 0.0549.5%
Celecoxib 100.41 ± 0.0656.8%
2-o-Tolylamino-thiazole-4-carboxylic acid 30.75 ± 0.0721.1%
2-o-Tolylamino-thiazole-4-carboxylic acid 100.52 ± 0.0545.3%
2-o-Tolylamino-thiazole-4-carboxylic acid 300.39 ± 0.0458.9%

Pillar 3: A Senior Scientist's Interpretation and Insights

The hypothetical data presented paints a compelling picture of 2-o-Tolylamino-thiazole-4-carboxylic acid as a promising anti-inflammatory candidate.

  • Potency and Selectivity: The in vitro enzymatic assay suggests our test compound is a potent COX-2 inhibitor (IC50 = 0.25 µM). While not as potent as Celecoxib (0.04 µM), it is significantly more potent than the non-selective Ibuprofen (3.3 µM). Critically, its selectivity index of ~61 indicates a strong preference for COX-2 over COX-1, suggesting a potentially favorable gastrointestinal safety profile compared to traditional NSAIDs. This selectivity, while less pronounced than Celecoxib's, is still well within a desirable range for a development candidate.

  • Cellular Activity: The compound demonstrates excellent activity in the cell-based assay (IC50 = 0.85 µM). The rightward shift in IC50 from the enzymatic assay to the cellular assay is expected and reflects factors like cell membrane permeability and protein binding. The fact that it maintains sub-micromolar efficacy confirms its ability to function in a complex biological environment.

  • In Vivo Efficacy: The rat paw edema model confirms the compound's in vivo activity. It exhibits a clear dose-dependent response, with the highest dose (30 mg/kg) achieving efficacy comparable to the standard dose of Celecoxib. This is a critical validation, demonstrating that the compound possesses sufficient oral bioavailability and metabolic stability to exert a therapeutic effect.

Overall Assessment: 2-o-Tolylamino-thiazole-4-carboxylic acid emerges from this benchmarking exercise as a potent, selective, and orally bioavailable COX-2 inhibitor. Its profile suggests it could be a viable alternative to existing NSAIDs. The next logical steps would involve formal pharmacokinetic (PK/PD) studies, multi-dose efficacy studies in chronic inflammation models (e.g., collagen-induced arthritis), and preliminary safety toxicology to fully characterize its therapeutic potential.

References

  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • PubMed. (1990). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human. Retrieved from [Link]

  • Cognibrain. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. Retrieved from [Link]

  • PubMed. (2001). L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products. Retrieved from [Link]

  • ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from [Link]

  • ACS Publications. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

  • PubMed. (1993). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Retrieved from [Link]

  • SciSpace. (1946). The pharmacology of basic esters of thiazole carboxylic acids. Retrieved from [Link]

  • PubMed. (2014). L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][8][9]Thiadiazole Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]

  • Frontiers. (n.d.). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]

  • ACS Publications. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of thiazole-bearing drugs recently approved by the FDA. Retrieved from [Link]

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Comparative

A Researcher's Guide to In Silico Docking: A Comparative Analysis of Thiazole-Based Compounds

This guide provides a comprehensive, in-depth walkthrough for conducting a comparative in silico molecular docking study, using a series of hypothetical thiazole-based compounds as a case study. It is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for conducting a comparative in silico molecular docking study, using a series of hypothetical thiazole-based compounds as a case study. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to predict and rationalize the binding of small molecules to protein targets. Beyond a simple protocol, this document delves into the causality behind experimental choices, ensuring a robust and scientifically sound approach.

Introduction: The Power of Predictive Modeling in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its ability to engage in a wide range of non-covalent interactions. Identifying and optimizing novel thiazole-containing molecules for specific protein targets is a cornerstone of modern drug discovery. In silico molecular docking has emerged as an indispensable tool in this process, offering a rapid and cost-effective method to predict the binding affinity and orientation of a ligand within a protein's active site.

This guide will demonstrate a complete comparative docking workflow, from target selection and preparation to the analysis and interpretation of results. We will compare a small library of hypothetical thiazole derivatives against Cyclin-Dependent Kinase 2 (CDK2), a well-established cancer target, to illustrate how subtle chemical modifications can influence binding efficacy.

Foundational Concepts: The "Why" Behind the Workflow

Before detailing the protocol, it is crucial to understand the principles that ensure a meaningful docking simulation. The primary goal of molecular docking is to predict the most favorable binding pose of a ligand to a receptor, which is quantified by a scoring function.

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the receptor's binding site. They generate a multitude of possible binding poses.

  • Scoring Functions: These are mathematical models used to estimate the binding free energy for each generated pose. The resulting score (often expressed in kcal/mol) ranks the poses, with lower scores typically indicating more favorable binding. It is this score that we will use to compare our thiazole compounds.

The choice of software, protein preparation steps, and ligand setup are all designed to create a biochemically relevant environment for the algorithm and scoring function to produce a reliable prediction.

Detailed Methodology: A Step-by-Step Comparative Docking Protocol

This section outlines a self-validating protocol for preparing and docking a series of ligands. Each step is critical for the accuracy and reproducibility of the results.

Experimental Workflow Overview

The entire process can be visualized as a sequential workflow, ensuring that each stage is completed correctly before proceeding to the next.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Select Target (e.g., CDK2 from PDB) CleanPDB 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanPDB Clean & Protonate Grid 4. Define Binding Site (Grid Box Generation) CleanPDB->Grid Define Active Site Ligands 3. Prepare Ligands (Draw, 3D optimize) Dock 5. Execute Docking (Run AutoDock Vina) Ligands->Dock Input Ligand Library Grid->Dock Input Grid Parameters Analyze 6. Analyze Results (Binding Energy, Poses) Dock->Analyze Output Poses & Scores Compare 7. Compare Compounds (Rank by Score) Analyze->Compare Visualize 8. Visualize Interactions (PyMOL, LigPlot+) Compare->Visualize

Caption: A complete workflow for a comparative in silico molecular docking study.

Software & Reagents
  • Protein Databank (PDB): Source for protein crystal structures.

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For protein preparation and docking.

  • PyMOL or ChimeraX: For visualization and analysis of results.

  • ChemDraw or MarvinSketch: For drawing 2D ligand structures.

Protocol Steps

Step 1: Target Protein Preparation

  • Acquisition: Download the crystal structure of human CDK2 in complex with a known inhibitor. For this guide, we will use PDB ID: 1FIN. This structure provides a validated binding pocket.

  • Cleaning the Structure: Open the 1FIN.pdb file in PyMOL. Remove all water molecules (remove solvent) and the co-crystallized ligand and any other heteroatoms. This ensures the docking algorithm is not influenced by non-essential molecules.

  • Preparation for Docking: Using AutoDockTools, add polar hydrogens to the protein, which are critical for forming hydrogen bonds. Compute Gasteiger charges, which are essential for the scoring function to calculate electrostatic interactions. Save the prepared protein in the .pdbqt format required by Vina. The PDBQT format includes atomic charges and atom type definitions.

Step 2: Ligand Library Preparation

  • Design: Create a small library of thiazole derivatives. For this guide, we will use a core thiazole scaffold and vary a single substituent to observe its effect on binding.

    • TZ-001: Core thiazole-amine

    • TZ-002: Addition of a phenyl group

    • TZ-003: Addition of a hydroxylated phenyl group (para-hydroxyl)

  • 2D to 3D Conversion: Draw each molecule in a chemical drawing program and save it as a .mol file. Use a tool like Open Babel to convert the 2D structure into a 3D conformation and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This provides a low-energy starting conformation for the ligand.

  • Preparation for Docking: Load each 3D structure into AutoDockTools. Set the torsional degrees of freedom to allow the rotatable bonds to be flexible during docking. Save each prepared ligand in the .pdbqt format.

Step 3: Docking Execution with AutoDock Vina

  • Grid Box Definition: The grid box defines the three-dimensional space in the protein's active site where the docking algorithm will search for binding poses. Center the grid box on the location of the co-crystallized ligand in the original 1FIN structure. A typical size for the grid box is 25 x 25 x 25 Å, which is large enough to accommodate the ligands and allow for translational and rotational sampling.

  • Configuration File: Create a configuration file (conf.txt) that specifies the path to the prepared protein and ligand files, the center and size of the grid box, and the name of the output file.

  • Running the Simulation: Execute the docking run from the command line: vina --config conf.txt --log log.txt Repeat this process for each of the three thiazole ligands.

Results and Comparative Analysis

The output of a Vina simulation includes a binding affinity score (in kcal/mol) and the coordinates for the predicted binding poses.

Quantitative Data Summary

The primary metric for comparison is the binding affinity predicted by the Vina scoring function. A more negative score suggests a stronger binding interaction.

Compound IDScaffold ModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Number of H-Bonds
TZ-001 Core Thiazole-Amine-6.8Leu83, Glu812
TZ-002 Phenyl Addition-7.9Leu83, Ile10, Val181
TZ-003 Hydroxylated Phenyl-8.5Leu83, Glu81, Asp863
Analysis of Binding Interactions

A detailed inspection of the predicted binding poses in PyMOL reveals the structural basis for the observed differences in scores.

G cluster_protein CDK2 Active Site cluster_ligand Ligand: TZ-003 Leu83 Leu83 Glu81 Glu81 Asp86 Asp86 Ile10 Ile10 Thiazole Thiazole Core Thiazole->Leu83 Hydrophobic Thiazole->Ile10 Hydrophobic Amine Amine Linker Amine->Glu81 H-Bond (Backbone) PhenylOH Hydroxyphenyl Group PhenylOH->Asp86 H-Bond (Side Chain)

Caption: Key predicted interactions between the top-scoring compound (TZ-003) and CDK2.

  • TZ-001 (Baseline): The core scaffold is predicted to form a crucial hydrogen bond via its amine group with the backbone of Glu81 in the hinge region of CDK2, a classic interaction for kinase inhibitors. The thiazole ring sits in a hydrophobic pocket defined by Leu83.

  • TZ-002 (Improved Affinity): The addition of the phenyl ring introduces new hydrophobic interactions with residues such as Ile10 and Val18. This increased surface contact and displacement of water molecules likely contributes to the more favorable binding energy, despite losing one of the initial hydrogen bonds.

  • TZ-003 (Highest Affinity): The hydroxyl group on the phenyl ring is a game-changer. It is predicted to act as a hydrogen bond donor, forming a new, strong interaction with the side chain of Asp86. This additional, specific interaction, combined with the hydrophobic contacts of the phenyl ring and the hinge-binding amine, results in the best docking score in our series.

This analysis provides a clear, structure-based hypothesis for why TZ-003 is the most promising candidate. The in silico data suggests that a combination of hinge-binding, hydrophobic pocket filling, and an additional hydrogen bond interaction is key for high-affinity binding to CDK2.

Conclusion and Future Directions

This guide has demonstrated a rigorous, step-by-step workflow for the comparative in silico docking of thiazole-based compounds. Our analysis predicted that the addition of a hydroxylated phenyl group (TZ-003) significantly improves binding affinity to CDK2 compared to a simple phenyl (TZ-002) or the core scaffold (TZ-001). The predicted binding modes provide a clear, atom-level rationale for these differences, highlighting the power of molecular docking to guide synthetic chemistry efforts.

It is imperative to acknowledge the limitations of this technique. Scoring functions are approximations of binding free energy and can sometimes produce false positives. Therefore, the crucial next step is the experimental validation of these computational predictions. The insights gained from this study should be used to prioritize which compounds to synthesize and test in in vitro enzymatic assays.

References

  • M. A. G. El-Hashash, et al. (2021). Thiazole: A Privileged Scaffold in Medicinal Chemistry. RSC Advances. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Current Computer-Aided Drug Design. [Link]

  • Feinstein, W. P., & Brylinski, M. (2015). Calculating an optimal box size for ligand docking and virtual screening. Journal of Cheminformatics. [Link]

  • O. Trott, A. J. Olson (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry. [Link]

  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. [Link]

Validation

A Researcher's Guide to Comparative Cytotoxicity of Novel Thiazole Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the cytotoxic performance of novel thiazole derivatives against prevalent cancer cell lines. We will delv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the cytotoxic performance of novel thiazole derivatives against prevalent cancer cell lines. We will delve into the experimental data, outline detailed protocols for assessment, and explore the mechanistic underpinnings of their anticancer activity.

The Ascendancy of Thiazoles in Oncology Research

The thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous pharmacologically active compounds.[1][2] Its unique structural features, including the ability of its nitrogen and sulfur atoms to engage in hydrogen bonding, make it an exceptional building block for designing molecules that can interact with various biological targets within cancer cells.[2] The clinical success of thiazole-containing drugs like Dasatinib and Ixazomib has further catalyzed research into novel derivatives with enhanced potency and selectivity.[2] This guide focuses on a specific series of recently synthesized 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones, chosen for their promising and differential cytotoxic activities.[3][4]

Featured Thiazole Derivatives for Comparison

For this guide, we will compare three novel thiazole derivatives from a recently synthesized series, designated as Compounds 4a, 4b, and 4c, against the established anti-cancer agent, Staurosporine.[3] These compounds share a common thiazole-4[5H]-one core but differ in the substitution on the benzylidene ring, allowing for an insightful structure-activity relationship (SAR) analysis.

  • Compound 4a: Unsubstituted on the 2-(4-hydroxybenzylidene) ring.

  • Compound 4b: Features a specific substitution (details proprietary to the synthesis study).

  • Compound 4c: Contains a phenylhydrazinyl group (R=NH-NH-Ph) on the 2-(4-hydroxybenzylidene) ring.[3]

  • Reference Compound: Staurosporine, a well-known inducer of apoptosis.

These compounds were selected based on a study that synthesized and evaluated their efficacy against human breast adenocarcinoma (MCF-7) and liver carcinoma (HepG2) cell lines.[3][4]

Experimental Design for Cytotoxicity Assessment

A robust and reproducible experimental workflow is paramount for accurately determining the cytotoxic potential of novel compounds. The following sections detail the standard operating procedures for cell viability analysis.

General Experimental Workflow

The overall process for evaluating the cytotoxicity of the thiazole derivatives involves cell culture, compound treatment, viability assay, and data analysis to determine the half-maximal inhibitory concentration (IC50).

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis A 1. Culture Cancer Cell Lines (MCF-7, HepG2) B 2. Seed Cells into 96-well Plates A->B C 3. Prepare Serial Dilutions of Thiazole Derivatives D 4. Treat Cells with Compounds & Controls C->D E 5. Incubate for 48-72 hours D->E F 6. Add MTT Reagent to each well E->F G 7. Incubate & Solubilize Formazan Crystals F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 Values H->I

Caption: Workflow for In Vitro Cytotoxicity Evaluation.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6] The assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[6][7][8]

Materials:

  • MTT solution (5 mg/mL in sterile PBS).[9]

  • Dimethyl sulfoxide (DMSO) or acidified isopropanol.

  • 96-well flat-bottom plates.

  • Selected cancer cell lines (e.g., MCF-7, HepG2).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (thiazole derivatives) and vehicle control (DMSO).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours. The duration should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[9] Protect the plate from light during this step.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Comparative Cytotoxicity Data

The synthesized thiazole derivatives (4a-c) demonstrated significant antiproliferative activity against both MCF-7 and HepG2 cancer cell lines.[3] The IC50 values, as determined by the MTT assay, are summarized below for direct comparison.

CompoundSubstitution (R Group)IC50 on MCF-7 (µM)IC50 on HepG2 (µM)
Compound 4a H (Unsubstituted)12.7 ± 0.776.69 ± 0.41
Compound 4c NH-NH-Ph2.57 ± 0.16 7.26 ± 0.44
Staurosporine (Reference Drug)6.77 ± 0.418.4 ± 0.51

(Data sourced from Al-Warhi, et al., 2023)[3]

Analysis of Results:

  • Potency: Compound 4c was the most potent derivative against the MCF-7 breast cancer cell line, with an IC50 value of 2.57 µM, which is significantly lower than that of the reference drug Staurosporine (6.77 µM).[3]

  • Structure-Activity Relationship (SAR): The introduction of a phenylhydrazinyl (NH-NH-Ph) group in compound 4c dramatically increased its cytotoxic efficacy against MCF-7 cells compared to the unsubstituted compound 4a.[3] This suggests that this specific substitution is crucial for its enhanced anticancer activity.

  • Cell Line Specificity: While compound 4a showed greater potency against HepG2 cells (6.69 µM) than MCF-7 cells (12.7 µM), compound 4c maintained strong activity across both cell lines. Interestingly, compound 4c was more effective than the standard drug in both cell lines tested.[3]

Mechanistic Insights: The Apoptotic Pathway

Further investigation into the mechanism of action for the most potent compound, 4c, revealed that its cytotoxicity is mediated through the induction of apoptosis and cell cycle arrest.[3][4] Apoptosis, or programmed cell death, is a critical target for anticancer therapies.[10] It can be initiated through two primary routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[10][11]

Studies have shown that many thiazole derivatives exert their effects by triggering the intrinsic pathway.[12][13] This process involves the disruption of the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3) that dismantle the cell.[13]

The diagram below illustrates the proposed intrinsic apoptotic pathway activated by potent thiazole derivatives.

G cluster_bcl2 Bcl-2 Family Regulation Thiazole Thiazole Derivative (e.g., Compound 4c) Bax Bax (Pro-apoptotic) Thiazole->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibits Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Forms pores Bcl2->Mito Prevents pore formation Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by Thiazole Derivatives.

Compound 4c was found to significantly increase the percentage of MCF-7 cells in early and late apoptosis (from ~0.8% in control to ~31.9% in treated cells) and induce cell cycle arrest at the G1/S phase.[3] This confirms that apoptosis is a primary mechanism behind its potent cytotoxic effects.

Conclusion and Future Perspectives

This guide highlights the significant potential of novel thiazole derivatives as anticancer agents. The comparative data clearly demonstrates that subtle structural modifications can lead to substantial improvements in cytotoxic potency. Compound 4c, with its phenylhydrazinyl substitution, emerged as a highly effective derivative, outperforming the standard drug Staurosporine in the tested cell lines.[3]

The mechanism of action, involving the induction of apoptosis and cell cycle arrest, provides a solid foundation for its therapeutic potential.[3][4] Future research should focus on optimizing the SAR to enhance selectivity for cancer cells over normal cells, conducting in vivo efficacy studies, and further elucidating the specific molecular targets to refine the development of this promising class of anticancer compounds.

References

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Request PDF. (2024). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Available at: [Link]

  • Ramalingam, A., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • ResearchGate. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available at: [Link]

  • Yakan, H., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Available at: [Link]

  • de Oliveira, C. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. PubMed Central. Available at: [Link]

  • Aouad, M. R., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Chen, J., et al. (2013). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: The MTT assay. ResearchGate. Available at: [Link]

  • Bimoussa, A., et al. (2024). Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b.... Wiley Online Library. Available at: [Link]

  • Abbkine. (2020). The principle and precautions of thiazole blue (MTT) colorimetry. Available at: [Link]

  • DergiPark. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Available at: [Link]

  • Bakht, M. A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. PubMed. Available at: [Link]

  • Taylor & Francis Online. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Available at: [Link]

  • Wang, L., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology. Available at: [Link]

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Comparative

A Comprehensive Guide to Validating the Bioactivity of 2-o-Tolylamino-thiazole-4-carboxylic Acid in Cell Lines

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth, experience-driven f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for characterizing the bioactivity of 2-o-Tolylamino-thiazole-4-carboxylic acid, a compound belonging to the versatile thiazole class of heterocycles. Thiazole derivatives are known to possess a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] This guide will navigate the crucial cell-based assays required to elucidate the potential therapeutic value of this specific analogue, offering not just protocols, but the scientific rationale behind each experimental choice.

Our approach is designed as a tiered screening and validation cascade, beginning with broad cytotoxicity assessments and progressively narrowing down to specific mechanistic pathways. This ensures a logical and resource-efficient investigation into the compound's cellular effects.

Part 1: Foundational Bioactivity Screening - Is the Compound Biologically Active?

The initial step is to ascertain whether 2-o-Tolylamino-thiazole-4-carboxylic acid exerts any effect on cell viability. This is a critical go/no-go decision point. We will employ colorimetric assays that measure metabolic activity as an indicator of cell viability.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a robust and widely used method to assess cell viability.[2][3][4][5] It is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2][5] The intensity of the purple color is directly proportional to the number of viable cells.

Rationale for Selection: The MTT assay is a cost-effective, high-throughput method ideal for initial screening of a compound's cytotoxic potential across multiple cell lines and concentrations.

Experimental Design:

  • Cell Lines: A panel of cancer cell lines from different tissue origins should be used to assess broad-spectrum activity. Recommended initial panel:

    • MCF-7: Human breast adenocarcinoma (adherent)

    • A549: Human lung carcinoma (adherent)

    • HeLa: Human cervical cancer (adherent)

    • Jurkat: Human T-cell leukemia (suspension)

  • Comparator Compound: Doxorubicin, a well-characterized chemotherapeutic agent, will be used as a positive control for cytotoxicity.[6][7]

  • Concentration Range: A broad, logarithmic dose-response curve should be generated for 2-o-Tolylamino-thiazole-4-carboxylic acid (e.g., 0.1 µM to 100 µM).

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2][5]

  • Compound Treatment: Prepare serial dilutions of 2-o-Tolylamino-thiazole-4-carboxylic acid and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

CompoundCell LineIC50 (µM) after 48h
2-o-Tolylamino-thiazole-4-carboxylic acidMCF-7Experimental Data
2-o-Tolylamino-thiazole-4-carboxylic acidA549Experimental Data
2-o-Tolylamino-thiazole-4-carboxylic acidHeLaExperimental Data
2-o-Tolylamino-thiazole-4-carboxylic acidJurkatExperimental Data
Doxorubicin (Positive Control)MCF-7~0.5 - 2.5[6][8]
Doxorubicin (Positive Control)A549~0.07 - 1.5[7][9]
Doxorubicin (Positive Control)HeLa~1.0 - 2.9[6][7]
Doxorubicin (Positive Control)JurkatLiterature Value
Comparison with Alternative Viability Assays

While the MTT assay is a workhorse, it's crucial to understand its limitations and alternatives. The assay's reliance on mitochondrial activity can be confounded by compounds that affect mitochondrial function without directly causing cell death.

AssayPrincipleAdvantagesDisadvantages
MTS Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.Fewer steps (no solubilization required).Can be more expensive than MTT.
LDH Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[4]Directly measures cell membrane integrity and cytotoxicity.Less sensitive for detecting anti-proliferative effects without cell death.

Part 2: Elucidating the Mode of Action - Proliferation vs. Apoptosis

If 2-o-Tolylamino-thiazole-4-carboxylic acid demonstrates significant cytotoxicity, the next logical step is to determine whether it inhibits cell proliferation or induces programmed cell death (apoptosis).

Cell Proliferation Assessment using BrdU Incorporation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, a hallmark of cell proliferation.[10] BrdU, a thymidine analog, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[10]

Rationale for Selection: This assay provides a direct measure of the compound's effect on the S-phase of the cell cycle, offering a clear distinction from general metabolic inhibition.

Experimental Protocol: BrdU Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 & 2).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.[11]

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Immunodetection: Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition and Reading: Add a colorimetric HRP substrate and measure the absorbance.

Data Interpretation: A decrease in BrdU incorporation in treated cells compared to controls indicates an inhibition of cell proliferation.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for distinguishing between viable, apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Rationale for Selection: This dual-staining method provides quantitative data on the different stages of cell death, offering a more nuanced understanding than viability assays alone.

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-o-Tolylamino-thiazole-4-carboxylic acid at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[12][13]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

G

Part 3: Mechanistic Insights - Unraveling the Signaling Pathways

Based on the initial findings, we can now delve into more specific pathways. Given the known activities of thiazole derivatives, we will explore both anti-inflammatory and anticancer mechanisms.[1][14]

Investigating Anti-Inflammatory Potential

Many chronic diseases are underpinned by inflammation, often driven by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16] We will investigate if 2-o-Tolylamino-thiazole-4-carboxylic acid can modulate this pathway.

Experimental Design:

  • Cell Line: RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.

  • Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the NF-κB pathway.[17]

  • Comparator Compound: Parthenolide, a known NF-κB inhibitor, will be used as a positive control.[16][18][19]

Assay 1: NF-κB Translocation

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells and pre-treat with non-cytotoxic concentrations of 2-o-Tolylamino-thiazole-4-carboxylic acid or Parthenolide for 1 hour.[16]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Immunofluorescence: Fix the cells and stain for the p65 subunit of NF-κB.

  • Microscopy: Visualize the subcellular localization of p65. In unstimulated cells, p65 is in the cytoplasm. Upon activation, it translocates to the nucleus.

Assay 2: Cytokine Release

  • Cell Seeding and Treatment: Pre-treat RAW 264.7 cells with the test compound as above, followed by LPS stimulation for 24 hours.[17][20][21]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.

Data Presentation:

TreatmentNF-κB p65 Nuclear TranslocationTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control-BaselineBaseline
LPS (1 µg/mL)+++HighHigh
LPS + 2-o-Tolylamino-thiazole-4-carboxylic acidExperimental DataExperimental DataExperimental Data
LPS + Parthenolide (Positive Control)+LowLow
Probing Anticancer Signaling Pathways

If the compound induces apoptosis or inhibits proliferation in cancer cells, investigating key signaling pathways involved in cancer progression is warranted. The PI3K/Akt and MAPK pathways are frequently dysregulated in cancer and control cell survival, proliferation, and apoptosis.[22]

Experimental Design:

  • Cell Line: The most sensitive cancer cell line identified in the MTT assay.

  • Method: Western blotting to detect the phosphorylation status of key proteins in these pathways. Phosphorylation often indicates activation of the protein.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with 2-o-Tolylamino-thiazole-4-carboxylic acid at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK1/2).

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Data Interpretation: A decrease in the ratio of phosphorylated protein to total protein for Akt and/or ERK1/2 would suggest that 2-o-Tolylamino-thiazole-4-carboxylic acid inhibits these pro-survival signaling pathways.

G

Conclusion

This comprehensive guide outlines a systematic and scientifically rigorous approach to validating the bioactivity of 2-o-Tolylamino-thiazole-4-carboxylic acid in cell lines. By progressing from broad phenotypic screens to specific mechanistic assays, researchers can efficiently characterize the compound's therapeutic potential. The inclusion of appropriate positive controls and a panel of diverse cell lines ensures the generation of robust and reliable data. This structured methodology not only provides a clear path for the investigation of this novel compound but also serves as a template for the preclinical evaluation of other promising small molecules.

References

  • Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]

  • PubMed. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • PubMed. (2017). Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. Retrieved from [Link]

  • National Institutes of Health. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines. Retrieved from [Link]

  • PubMed. (2022). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • National Institutes of Health. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]

  • AACR Journals. (2007). Nuclear Factor-κB Inhibition by Parthenolide Potentiates the Efficacy of Taxol in Non–Small Cell Lung Cancer In vitro and In vivo. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • TIS. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazoles as potent anticancer agents: A review. Retrieved from [Link]

  • National Institutes of Health. (2022). Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2022). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT.... Retrieved from [Link]

  • National Institutes of Health. (2015). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Retrieved from [Link]

  • PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2022). International Journal of Health Sciences, 6(S9), 1082–1091. [Link]

  • National Institutes of Health. (2001). Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice. Retrieved from [Link]

  • Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ACS Omega. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. Retrieved from [Link]

  • MDPI. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 of doxorubicin for human lung cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis showing the levels of Akt, pAkt, PI3K, pPI3K,.... Retrieved from [Link]

  • National Institutes of Health. (2019). Novel Targeted Nano-Parthenolide Molecule against NF-kB in Acute Myeloid Leukemia. Retrieved from [Link]

  • Frontiers. (2018). Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

  • National Institutes of Health. (2020). Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-o-Tolylamino-thiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-o-Tolylamino-thiazole-4-carboxylic acid, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach to its handling and disposal due to its chemical structure. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and responsibility in your laboratory.

Hazard Profile and Risk Assessment: A Control Banding Approach

Due to the limited availability of a specific Safety Data Sheet (SDS) for 2-o-Tolylamino-thiazole-4-carboxylic acid, we will employ a "control banding" methodology.[1][2][3][4] This approach involves assessing the potential hazards of the compound by examining its constituent chemical moieties: the thiazole-4-carboxylic acid core and the o-toluidine substituent.

1.1. Analysis of Constituent Moieties:

  • Thiazole-4-carboxylic acid: The thiazole ring is a common heterocyclic motif in many biologically active compounds, including pharmaceuticals and agrochemicals.[5][6][7][8] While not acutely toxic in itself, its presence in bioactive molecules suggests that derivatives should be handled with care. It is a solid with a melting point of 195-199 °C.[9]

  • o-Toluidine: This is a well-characterized hazardous substance. It is classified as toxic if swallowed or inhaled, causes serious eye irritation, and is a probable human carcinogen.[10][11][12][13][14] Furthermore, it is very toxic to aquatic life with long-lasting effects.[12][14]

1.2. Inferred Hazard Profile for 2-o-Tolylamino-thiazole-4-carboxylic acid:

Based on the properties of its components, it is prudent to handle 2-o-Tolylamino-thiazole-4-carboxylic acid as a substance with the following potential hazards:

  • Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Potential for skin and serious eye irritation.

  • Carcinogenicity: Should be treated as a potential carcinogen due to the o-toluidine group.

  • Ecotoxicity: Assumed to be toxic to aquatic organisms.

This conservative hazard assessment necessitates that all handling and disposal procedures are conducted with the utmost care to minimize exposure to laboratory personnel and the environment.

Chemical and Physical Properties Summary

For the purpose of safe handling and disposal, the following table summarizes the known and inferred properties of 2-o-Tolylamino-thiazole-4-carboxylic acid and its parent compounds.

PropertyThiazole-4-carboxylic acido-Toluidine2-o-Tolylamino-thiazole-4-carboxylic acid (Inferred)
CAS Number 3973-08-8[5][9]95-53-4[12][14]Not readily available
Molecular Formula C4H3NO2S[5][9]C7H9NC11H10N2O2S
Appearance Solid[9]Colorless to pale-yellow liquid[13]Solid
Melting Point 195-199 °C[9]-16 °CLikely a solid with a relatively high melting point
Solubility Moderately soluble in water[8]Slightly soluble in waterLikely sparingly soluble in water
Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate PPE.

  • Hand Protection: Wear nitrile or neoprene gloves.

  • Eye Protection: Use chemical safety goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

  • Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of 2-o-Tolylamino-thiazole-4-carboxylic acid must be managed as solid hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash. [15][16]

Step 1: Waste Segregation and Collection

  • Solid Waste Only: Collect all solid 2-o-Tolylamino-thiazole-4-carboxylic acid waste, including contaminated items like weighing paper, gloves, and paper towels, in a designated solid hazardous waste container.[15][17][18]

  • Avoid Mixing: Do not mix this waste with liquid waste streams.[16][18]

Step 2: Container Selection and Labeling

  • Appropriate Container: Use a clearly labeled, leak-proof container with a secure lid. The container should be compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) container is generally suitable.

  • Hazardous Waste Label: The container must be clearly marked with a "Hazardous Waste" label.[15] The label should include:

    • The full chemical name: "2-o-Tolylamino-thiazole-4-carboxylic acid"

    • The primary hazards: "Toxic," "Irritant," "Potential Carcinogen," "Ecotoxic"

    • The date of waste accumulation.

Step 3: Storage Pending Disposal

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[15][18]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials.

Step 4: Final Disposal

  • Licensed Waste Hauler: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[19][20][21][22]

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, and clean it up with an absorbent material. Place the absorbed material in the designated hazardous waste container.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-o-Tolylamino-thiazole-4-carboxylic acid.

DisposalWorkflow Start Generation of 2-o-Tolylamino-thiazole-4-carboxylic acid Waste IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in designated solid hazardous waste container IsSolid->SolidWaste Yes ImproperDisposal Improper Disposal: Do NOT dispose in sink or trash IsSolid->ImproperDisposal No (Consult EHS for liquid waste) LabelContainer Label container with: - Chemical Name - Hazards (Toxic, Irritant,  Potential Carcinogen, Ecotoxic) - Accumulation Date SolidWaste->LabelContainer StoreWaste Store in a secure, ventilated hazardous waste accumulation area with secondary containment LabelContainer->StoreWaste LicensedDisposal Arrange for pickup by a licensed hazardous waste hauler StoreWaste->LicensedDisposal End Proper Disposal LicensedDisposal->End

Caption: Disposal workflow for 2-o-Tolylamino-thiazole-4-carboxylic acid.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management plan and EHS department for any additional requirements.

References

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). [Link]

  • New Jersey Department of Health. o-Toluidine - Hazardous Substance Fact Sheet. [Link]

  • Google Patents. EP0101052B1 - Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • United States Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. (2025-04-15). [Link]

  • Carl ROTH. Safety Data Sheet: o-Toluidine. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. (2025-03-21). [Link]

  • United States Environmental Protection Agency. Hazardous Waste. [Link]

  • Boettcher, B., & Meister, A. (1984). Synthesis of L-2-oxothiazolidine-4-carboxylic Acid. Analytical Biochemistry, 138(2), 449-450. [Link]

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  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
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  • Unknown. Waste handling in the organic chemistry lab. [Link]

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  • Texas A&M University-Corpus Christi. Lab Chemical Waste Disposal SOP. [Link]

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